WX-UK1
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
ethyl 4-[3-(3-carbamimidoylphenyl)-2-[[2,4,6-tri(propan-2-yl)phenyl]sulfonylamino]propanoyl]piperazine-1-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C32H47N5O5S/c1-8-42-32(39)37-14-12-36(13-15-37)31(38)28(17-23-10-9-11-24(16-23)30(33)34)35-43(40,41)29-26(21(4)5)18-25(20(2)3)19-27(29)22(6)7/h9-11,16,18-22,28,35H,8,12-15,17H2,1-7H3,(H3,33,34) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ISJSHQTWOHGCMM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)N1CCN(CC1)C(=O)C(CC2=CC(=CC=C2)C(=N)N)NS(=O)(=O)C3=C(C=C(C=C3C(C)C)C(C)C)C(C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C32H47N5O5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
613.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
WX-UK1: A Technical Guide to a Novel Serine Protease Inhibitor
This in-depth technical guide provides a comprehensive overview of WX-UK1, a potent small-molecule inhibitor of the urokinase-type plasminogen activator (uPA) system. This document is intended for researchers, scientists, and drug development professionals interested in the core mechanisms and preclinical data of this compound.
Core Target and Mechanism of Action
This compound is a synthetic, 3-amidinophenylalanine-based, non-cytotoxic small molecule that primarily targets the urokinase-type plasminogen activator (uPA).[1] uPA is a serine protease that plays a critical role in the degradation of the extracellular matrix (ECM), a process integral to tumor cell invasion and metastasis.[2] this compound is the active metabolite of the orally bioavailable prodrug, upamostat (also known as WX-671).[3][4]
The uPA system is a key player in the tumor microenvironment. uPA binds to its receptor (uPAR) on the cell surface, leading to the conversion of plasminogen to plasmin. Plasmin, a broad-spectrum protease, directly degrades components of the ECM and activates matrix metalloproteinases (MMPs), further promoting tissue remodeling and facilitating cancer cell invasion and migration.[5] By inhibiting uPA, this compound effectively blocks this cascade, thereby reducing the invasive capacity of tumor cells.[6][7]
Beyond uPA, this compound has been shown to inhibit other human trypsin-like serine proteases with high potency, suggesting a broader mechanism of action that could contribute to its anti-cancer effects.
Quantitative Data
The inhibitory potential of this compound has been quantified against its primary target, uPA, as well as other related serine proteases. Additionally, its efficacy in preclinical and clinical settings has been evaluated.
Table 1: Inhibitory Activity of this compound Against Various Serine Proteases
| Target Protease | Inhibition Constant (Ki) |
| Urokinase-type Plasminogen Activator (uPA) | 0.41 µM |
| Trypsin-3 | 19 nM |
| Trypsin-1 | Submicromolar Range |
| Trypsin-2 | Submicromolar Range |
| Matriptase-1 | Submicromolar Range |
| Trypsin-6 | Submicromolar Range |
| Plasmin | Submicromolar Range |
| Thrombin | Submicromolar Range |
Data sourced from multiple studies, specific values for some proteases are noted as being in the submicromolar range without a precise value.
Table 2: In Vitro Efficacy of this compound
| Cell Line | Assay | Effect | Concentration |
| FaDu (SCCHN) | Matrigel Invasion | Up to 50% decrease in tumor cell invasion | 0.1-1.0 µg/mL |
| HeLa (Cervical Carcinoma) | Matrigel Invasion | Up to 50% decrease in tumor cell invasion | 0.1-1.0 µg/mL |
Table 3: Pharmacokinetic Parameters of Upamostat (WX-671) in a Phase I Clinical Trial in Patients with Pancreatic Cancer
| Dose Level | Cmax (ng/mL) | AUC (ng·h/mL) |
| 100 mg | Dose-related increase observed | Dose-related increase observed |
| 200 mg | Dose-related increase observed | Dose-related increase observed |
| 400 mg | Dose-related increase observed | Dose-related increase observed |
| 600 mg | No significant linear increase | No significant linear increase |
Pharmacokinetic analysis revealed a dose-related increase in exposure of the active metabolite this compound from 100 to 400 mg of upamostat.[8]
Signaling Pathways and Experimental Workflows
Urokinase Plasminogen Activator (uPA) Signaling Pathway
The following diagram illustrates the central role of uPA in mediating extracellular matrix degradation and promoting tumor cell invasion, and the point of inhibition by this compound.
Caption: The uPA signaling pathway and the inhibitory action of this compound.
Experimental Workflow: Matrigel Invasion Assay
This diagram outlines a typical workflow for assessing the anti-invasive properties of this compound using a Matrigel invasion assay.
Caption: Workflow for a Matrigel invasion assay to test this compound.
Experimental Protocols
The following are detailed methodologies for key experiments cited in the evaluation of this compound. These protocols are based on standard laboratory procedures and should be optimized for specific experimental conditions.
Matrigel Invasion Assay
This assay is used to assess the ability of cancer cells to invade through a basement membrane matrix, and the inhibitory effect of compounds like this compound.
Materials:
-
24-well Transwell inserts (8 µm pore size)
-
Matrigel Basement Membrane Matrix
-
Serum-free cell culture medium
-
Cell culture medium with 10% Fetal Bovine Serum (FBS) as a chemoattractant
-
This compound stock solution
-
Cotton swabs
-
Methanol (for fixation)
-
Crystal Violet staining solution (0.1%)
-
Phosphate Buffered Saline (PBS)
Procedure:
-
Coating of Transwell Inserts:
-
Thaw Matrigel on ice.
-
Dilute Matrigel to the desired concentration (e.g., 1 mg/mL) with cold, serum-free medium.
-
Add 100 µL of the diluted Matrigel solution to the upper chamber of each Transwell insert.
-
Incubate at 37°C for at least 4 hours to allow for gelation.
-
-
Cell Preparation and Seeding:
-
Culture cancer cells to ~80% confluency.
-
Harvest cells and resuspend in serum-free medium to a final concentration of 1 x 10^5 cells/mL.
-
Add this compound at various concentrations to the cell suspension. A vehicle control (e.g., DMSO) should be included.
-
Remove any remaining liquid from the rehydrated Matrigel and add 200 µL of the cell suspension to the upper chamber.
-
-
Invasion:
-
Add 500 µL of medium containing 10% FBS to the lower chamber.
-
Incubate the plate at 37°C in a humidified incubator with 5% CO2 for 24-48 hours.
-
-
Staining and Quantification:
-
After incubation, carefully remove the non-invading cells from the upper surface of the membrane with a cotton swab.
-
Fix the invading cells on the lower surface of the membrane with methanol for 10 minutes.
-
Stain the cells with 0.1% Crystal Violet for 20 minutes.
-
Gently wash the inserts with PBS to remove excess stain.
-
Allow the inserts to air dry.
-
Count the number of invaded cells in several random fields of view under a microscope.
-
Calculate the percentage of invasion inhibition relative to the vehicle control.
-
Enzymatic Assay for Ki Determination
This assay is used to determine the inhibition constant (Ki) of this compound against a specific serine protease.
Materials:
-
Purified target serine protease (e.g., uPA)
-
Chromogenic or fluorogenic substrate specific for the protease
-
Assay buffer (e.g., Tris-HCl, pH 8.5)
-
This compound stock solution
-
96-well microplate
-
Microplate reader
Procedure:
-
Assay Setup:
-
Prepare serial dilutions of this compound in assay buffer.
-
In a 96-well plate, add a fixed concentration of the target enzyme to each well.
-
Add the different concentrations of this compound to the respective wells. Include a control with no inhibitor.
-
Pre-incubate the enzyme and inhibitor at room temperature for a defined period (e.g., 15 minutes).
-
-
Enzymatic Reaction:
-
Initiate the reaction by adding the chromogenic or fluorogenic substrate to all wells.
-
Immediately start monitoring the change in absorbance or fluorescence over time using a microplate reader at the appropriate wavelength.
-
-
Data Analysis:
-
Determine the initial reaction velocity (V₀) for each inhibitor concentration from the linear portion of the progress curves.
-
Plot the reaction velocities against the substrate concentration for each inhibitor concentration (Michaelis-Menten plot) or use a Lineweaver-Burk plot.
-
Determine the type of inhibition (e.g., competitive, non-competitive).
-
Calculate the Ki value using appropriate enzyme kinetic equations (e.g., Cheng-Prusoff equation for competitive inhibitors).
-
Western Blot Analysis
This technique can be used to analyze the effect of this compound on the expression or activation of proteins within the uPA signaling pathway.
Materials:
-
Cancer cells treated with this compound
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
Protein quantification assay kit (e.g., BCA assay)
-
SDS-PAGE gels
-
PVDF or nitrocellulose membranes
-
Transfer buffer
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-uPA, anti-uPAR, anti-phospho-ERK)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Sample Preparation:
-
Treat cells with this compound at desired concentrations and time points.
-
Lyse the cells in ice-cold lysis buffer.
-
Determine the protein concentration of each lysate.
-
-
Gel Electrophoresis:
-
Denature an equal amount of protein from each sample by boiling in Laemmli buffer.
-
Separate the proteins by SDS-PAGE.
-
-
Protein Transfer:
-
Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
-
-
Immunoblotting:
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane with TBST.
-
Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane with TBST.
-
-
Detection:
-
Incubate the membrane with a chemiluminescent substrate.
-
Visualize the protein bands using an imaging system.
-
Quantify the band intensities to determine changes in protein expression or phosphorylation.
-
Conclusion
This compound is a potent inhibitor of the urokinase plasminogen activator system with demonstrated preclinical efficacy in reducing tumor cell invasion. Its activity against a range of serine proteases suggests a multifaceted mechanism of action. The quantitative data and experimental protocols provided in this guide offer a foundational understanding for further research and development of this compound and related compounds as potential anti-cancer therapeutics. Further investigation into the in vivo efficacy across a broader range of tumor models and continued clinical evaluation of its prodrug, upamostat, are warranted.
References
- 1. Phase I Trial of Upamostat Combined With Gemcitabine in Locally Unresectable or Metastatic Pancreatic Cancer: Safety and Preliminary Efficacy Assessment - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Upamostat | Serine/threonin kinase | PAI-1 | TargetMol [targetmol.com]
- 5. Combined Antitumor Effect of the Serine Protease Urokinase Inhibitor Upamostat and the Sphingosine Kinase 2 Inhibitor Opaganib on Cholangiocarcinoma Patient-Derived Xenografts - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Inhibition of the invasion capacity of carcinoma cells by this compound, a novel synthetic inhibitor of the urokinase-type plasminogen activator system - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. medchemexpress.com [medchemexpress.com]
- 8. scientificlabs.co.uk [scientificlabs.co.uk]
WX-UK1: A Technical Guide to its Serine Protease Inhibitor Activity
For Researchers, Scientists, and Drug Development Professionals
Introduction
WX-UK1 is a potent, synthetic, small-molecule inhibitor of serine proteases, with a primary focus on the urokinase-type plasminogen activator (uPA) system.[1][2] As a derivative of 3-amidinophenylalanine, this compound has demonstrated significant potential in preclinical and clinical studies as an anti-cancer and anti-metastatic agent.[1][3] Its mechanism of action centers on the inhibition of key proteases involved in the degradation of the extracellular matrix (ECM), a critical process in tumor invasion and metastasis.[4][5] This technical guide provides an in-depth overview of the serine protease inhibitor activity of this compound, including quantitative data, detailed experimental protocols, and visualizations of relevant biological pathways and workflows. The orally bioavailable prodrug of this compound is known as WX-671 or upamostat.[3][4][6]
Quantitative Inhibitor Activity Data
The inhibitory potency of this compound against various serine proteases has been characterized by determining its inhibition constant (Kᵢ) and half-maximal inhibitory concentration (IC₅₀). This data is crucial for understanding its selectivity and therapeutic potential.
| Target Protease | This compound Kᵢ (µM) | This compound IC₅₀ (µM) | D-Enantiomer Kᵢ (µM) | Reference |
| Urokinase-type Plasminogen Activator (uPA) | 0.41 | ~83 (in HuCCT1 cells) | ~28.7 (70-fold higher than L-form) | [1][7][8] |
| Human Trypsin-1 | 0.19 | Not Reported | Not Reported | [9] |
| Human Trypsin-2 | Not Reported | Not Reported | Not Reported | [10] |
| Human Trypsin-3 | 0.019 | Not Reported | Not Reported | [9][10] |
| Matriptase-1 | 0.20 | Not Reported | Not Reported | [9] |
| Plasmin | Low micromolar range | Not Reported | ~70-fold higher than L-form | [7] |
| Thrombin | Sub-micromolar range | Not Reported | Not Reported | [7] |
Experimental Protocols
Detailed methodologies are essential for the accurate assessment of this compound's inhibitory activity. Below are protocols for key in vitro assays.
Serine Protease (uPA) Enzyme Inhibition Assay
This assay determines the inhibitory potency of this compound against a specific serine protease, such as uPA, by measuring the reduction in its enzymatic activity.
Materials:
-
Purified human uPA
-
Chromogenic uPA substrate (e.g., S-2444, pyro-Glu-Gly-Arg-pNA)
-
This compound
-
Assay Buffer: 50 mM HEPES, 100 mM NaCl, 0.05% Triton X-100, pH 7.4
-
96-well microplate
-
Microplate reader
Procedure:
-
Reagent Preparation:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).
-
Prepare a series of dilutions of this compound in Assay Buffer.
-
Prepare a solution of human uPA in Assay Buffer.
-
Prepare a solution of the chromogenic substrate in Assay Buffer. The final concentration should be at or below the Kₘ of the substrate for the enzyme.
-
-
Assay Setup:
-
Add 20 µL of each this compound dilution to the wells of a 96-well plate. For the control (100% enzyme activity), add 20 µL of Assay Buffer with the same concentration of DMSO as the inhibitor wells.
-
Add 60 µL of the uPA solution to each well.
-
Incubate the plate at 37°C for 15 minutes to allow the inhibitor to bind to the enzyme.
-
-
Reaction Initiation and Measurement:
-
Initiate the reaction by adding 20 µL of the chromogenic substrate solution to each well.
-
Immediately measure the absorbance at 405 nm using a microplate reader.
-
Continue to take readings at regular intervals (e.g., every 1-5 minutes) for a period of 15-60 minutes.
-
-
Data Analysis:
-
Calculate the initial reaction velocity (rate of change in absorbance) for each this compound concentration.
-
Plot the reaction velocity against the this compound concentration.
-
Determine the IC₅₀ value by fitting the data to a suitable dose-response curve.
-
The Kᵢ value can be calculated from the IC₅₀ value using the Cheng-Prusoff equation, provided the mechanism of inhibition is competitive and the substrate concentration and Kₘ are known.
-
Matrigel Invasion Assay
This cell-based assay assesses the ability of this compound to inhibit cancer cell invasion through a basement membrane extract (Matrigel).
Materials:
-
Cancer cell line (e.g., HT-1080, MDA-MB-231)
-
Corning® Matrigel® Basement Membrane Matrix
-
Boyden chamber inserts (8 µm pore size)
-
24-well companion plates
-
Cell culture medium (serum-free and serum-containing)
-
This compound
-
Staining solution (e.g., Crystal Violet or DAPI)
-
Cotton swabs
-
Microscope
Procedure:
-
Coating of Inserts:
-
Thaw Matrigel on ice.
-
Dilute Matrigel to the desired concentration (e.g., 200-300 µg/mL) with ice-cold, serum-free cell culture medium.
-
Add 100 µL of the diluted Matrigel solution to the upper chamber of each Boyden insert.
-
Incubate at 37°C for at least 4 hours to allow the Matrigel to solidify.
-
-
Cell Preparation and Seeding:
-
Culture cancer cells to ~80% confluency.
-
Harvest cells and resuspend them in serum-free medium at a concentration of 1 x 10⁵ cells/mL.
-
Pre-treat the cell suspension with various concentrations of this compound or vehicle control for 30 minutes at 37°C.
-
Add 500 µL of serum-containing medium (chemoattractant) to the lower wells of the 24-well plate.
-
Seed 500 µL of the pre-treated cell suspension into the upper chamber of the Matrigel-coated inserts.
-
-
Incubation:
-
Incubate the plate at 37°C in a humidified incubator with 5% CO₂ for 24-48 hours.
-
-
Removal of Non-Invading Cells and Staining:
-
After incubation, carefully remove the medium from the upper chamber.
-
Using a cotton swab, gently remove the non-invading cells and Matrigel from the upper surface of the membrane.
-
Fix the invading cells on the lower surface of the membrane with methanol for 10 minutes.
-
Stain the cells with 0.5% Crystal Violet for 10 minutes.
-
-
Quantification of Invasion:
-
Gently wash the inserts with water to remove excess stain and allow them to air dry.
-
Count the number of stained cells on the lower surface of the membrane in several random fields of view using a microscope.
-
Alternatively, the stain can be eluted with a solvent (e.g., 10% acetic acid), and the absorbance can be measured with a microplate reader.[11] The number of invading cells is then calculated based on a standard curve.[11]
-
Signaling Pathways and Experimental Workflows
Visualizing the complex biological processes in which this compound is involved can aid in understanding its mechanism of action and in designing experiments. The following diagrams were created using the DOT language for Graphviz.
uPA-uPAR Signaling Pathway in Cancer Invasion
The binding of uPA to its receptor, uPAR, on the cell surface initiates a cascade of events that promote cancer cell invasion and metastasis. This compound directly inhibits the enzymatic activity of uPA, thereby blocking this pathway.
References
- 1. Quantitative method for in vitro matrigel invasiveness measurement through image analysis software - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Evidence of Kinetic Cooperativity in Dimeric Ketopantoate Reductase from Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]
- 3. abcam.com [abcam.com]
- 4. abcam.com [abcam.com]
- 5. researchgate.net [researchgate.net]
- 6. corning.com [corning.com]
- 7. Inhibition of Human Urokinase-Type Plasminogen Activator (uPA) Enzyme Activity and Receptor Binding by DNA Aptamers as Potential Therapeutics through Binding to the Different Forms of uPA - PMC [pmc.ncbi.nlm.nih.gov]
- 8. corning.com [corning.com]
- 9. Urokinase type Plasminogen Activator Human Chromogenic Activity Assay Kit (ab108915) | Abcam [abcam.com]
- 10. Quantifying the invasion and migration ability of cancer cells with a 3D Matrigel drop invasion assay - PMC [pmc.ncbi.nlm.nih.gov]
- 11. corning.com [corning.com]
Preclinical Data on WX-UK1: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the available preclinical data on WX-UK1, a synthetic, small-molecule inhibitor of the urokinase-type plasminogen activator (uPA) system. This compound has been investigated for its potential as an anti-cancer agent, primarily focusing on its ability to inhibit tumor invasion and metastasis. This document summarizes key in vitro and in vivo findings, details the mechanism of action, and presents available experimental methodologies.
Core Data Presentation
In Vitro Efficacy: Inhibition of Cancer Cell Invasion
This compound has demonstrated the ability to significantly inhibit the invasive capacity of various carcinoma cell lines. In vitro studies have shown a reduction in cancer cell invasion through reconstituted basement membranes.
| Cell Line | Assay Type | This compound Concentration | % Inhibition of Invasion | Reference |
| FaDu (Head and Neck Squamous Cell Carcinoma) | Matrigel Invasion Chamber & Spheroid Co-cultivation | 0.1 - 1.0 µg/mL | Up to 50% | [1] |
| HeLa (Cervical Carcinoma) | Matrigel Invasion Chamber & Spheroid Co-cultivation | 0.1 - 1.0 µg/mL | Up to 50% | [1] |
In Vivo Efficacy: Inhibition of Primary Tumor Growth and Metastasis
Preclinical studies in a syngeneic rat mammary tumor model (BN-472) have shown that this compound can inhibit both primary tumor growth and the formation of distant metastases in a dose-dependent manner.[2][3]
| Animal Model | Tumor Type | Treatment | Key Findings | Reference |
| Brown Norwegian (BN) Rats | Orthotopically transplanted BN-472 rat breast tumor | Subcutaneous administration of this compound | Dose-dependent inhibition of primary tumor growth. Reduction in the number of lung foci. Decline in the degree of lymph node invasion. | [2][3] |
| Optimal daily dosage: 0.15 - 0.3 mg/kg | The L-enantiomer (this compound) was active, while the D-enantiomer was not. Treatment was well-tolerated for up to 35 days. | [2][3] |
Note: Specific quantitative data on tumor growth inhibition percentages and metastasis reduction were not available in the public domain at the time of this report.
Biochemical Activity: Serine Protease Inhibition
This compound is a potent inhibitor of urokinase-type plasminogen activator (uPA) and also shows activity against other related serine proteases. The inhibitory activity is stereoselective, with the L-enantiomer (this compound) being significantly more potent than the D-enantiomer.[2][3]
| Target Protease | Inhibition Constant (Ki) | Notes | Reference |
| uPA (urokinase-type Plasminogen Activator) | 0.41 µM | [4] | |
| Plasmin | Submicromolar range | Specific Ki value not publicly available. The D-enantiomer has an approximately 70-fold higher Ki. | [2][3] |
| Thrombin | Submicromolar range | Specific Ki value not publicly available. | [2] |
Pharmacokinetics
Detailed preclinical pharmacokinetic data for this compound, including parameters such as Cmax, Tmax, AUC, and half-life in animal models, are not publicly available and are likely held by the developing pharmaceutical company.[5][6][7][8][9] this compound is the active metabolite of the orally bioavailable prodrug WX-671 (upamostat).[10][11]
Experimental Protocols
Detailed, step-by-step experimental protocols for the preclinical studies on this compound are not fully available in the public domain. The following sections provide an overview of the methodologies based on the available information.
In Vitro Invasion Assay (Based on Ertongur et al., 2004)
-
Objective: To assess the effect of this compound on the invasive potential of cancer cells.
-
Methodology Overview:
-
Cell Lines: FaDu and HeLa cells were used.
-
Assay System: A two-compartment system separated by a basement membrane matrix (Matrigel) was employed. A spheroid co-cultivation model with human fibroblasts was also utilized.
-
Treatment: Cells were treated with this compound at concentrations ranging from 0.1 to 1.0 µg/mL.
-
Endpoint: The number of cells that invaded through the Matrigel barrier was quantified.
-
-
Detailed Protocol: Specific details regarding Matrigel concentration, cell seeding density, chemoattractant used, and incubation times were not available in the reviewed literature.
In Vivo Anti-Tumor and Anti-Metastasis Study (Based on Setyono-Han et al., 2005)
-
Objective: To evaluate the in vivo efficacy of this compound on primary tumor growth and metastasis.
-
Methodology Overview:
-
Animal Model: Brown Norwegian (BN) rats.
-
Tumor Model: Orthotopic transplantation of the syngeneic BN-472 rat breast tumor.
-
Treatment: Chronic subcutaneous administration of this compound. The D-enantiomer was used as a control.
-
Dose: A dose-ranging study was performed to identify the optimal dosage.
-
Endpoints:
-
Primary tumor growth was monitored.
-
Metastasis was assessed by counting the number of lung foci and measuring the weight of axillary lymph nodes.
-
-
Toxicity Assessment: Body and organ weights were monitored.
-
-
Detailed Protocol: Specific details regarding the number of animals per group, tumor cell inoculation procedure, tumor volume measurement frequency, and the precise method for quantifying lung foci and lymph node invasion were not available in the reviewed literature.
Mandatory Visualizations
Signaling Pathway
The urokinase-type plasminogen activator (uPA) system plays a crucial role in cancer cell invasion and metastasis. This compound exerts its effect by inhibiting the enzymatic activity of uPA.
Caption: uPA Signaling Pathway and Inhibition by this compound.
Experimental Workflow: In Vivo Anti-Tumor Study
The following diagram illustrates the general workflow for the in vivo evaluation of this compound's anti-tumor and anti-metastatic efficacy.
Caption: Workflow for In Vivo Efficacy Testing of this compound.
Experimental Workflow: In Vitro Invasion Assay
The following diagram outlines the general steps involved in the in vitro Matrigel invasion assay used to evaluate this compound.
Caption: General Workflow for the In Vitro Matrigel Invasion Assay.
References
- 1. Inhibition of the invasion capacity of carcinoma cells by this compound, a novel synthetic inhibitor of the urokinase-type plasminogen activator system - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. aacrjournals.org [aacrjournals.org]
- 3. Suppression of rat breast cancer metastasis and reduction of primary tumour growth by the small synthetic urokinase inhibitor this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Scaling Pharmacodynamics from In Vitro and Preclinical Animal Studies to Humans - PMC [pmc.ncbi.nlm.nih.gov]
- 6. biotechfarm.co.il [biotechfarm.co.il]
- 7. youtube.com [youtube.com]
- 8. Guidelines for the experimental design of pharmacokinetic studies with nanomaterials in preclinical animal models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Combined Antitumor Effect of the Serine Protease Urokinase Inhibitor Upamostat and the Sphingosine Kinase 2 Inhibitor Opaganib on Cholangiocarcinoma Patient-Derived Xenografts - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Facebook [cancer.gov]
An In-depth Technical Guide to WX-UK1 and the Urokinase Plasminogen Activator System
Audience: Researchers, scientists, and drug development professionals.
Core Topic: This whitepaper provides a detailed examination of the urokinase plasminogen activator (uPA) system, its role in cancer pathology, and the mechanism and efficacy of WX-UK1, a small molecule inhibitor of the uPA system.
The Urokinase Plasminogen Activator (uPA) System
The urokinase plasminogen activator (uPA) system is a critical enzymatic cascade involved in extracellular matrix (ECM) degradation, cell migration, and tissue remodeling. While essential for physiological processes like wound healing, its deregulation is a key driver in cancer progression, particularly in tumor invasion and metastasis. The primary components of this system are the serine protease uPA, its cell surface receptor (uPAR), and plasminogen activator inhibitors (PAIs).
Components of the uPA System
-
Urokinase-type Plasminogen Activator (uPA): Secreted as an inactive zymogen, pro-uPA, it is activated upon binding to its receptor. Active uPA is a serine protease that converts the zymogen plasminogen into the active, broad-spectrum protease plasmin.
-
uPA Receptor (uPAR/CD87): A glycosylphosphatidylinositol (GPI)-anchored protein, uPAR binds pro-uPA with high affinity, localizing proteolytic activity to the cell surface. This localization is crucial for directed cell migration and invasion. Beyond its role in proteolysis, uPAR also interacts with other cell surface receptors, such as integrins and G-protein coupled receptors, to initiate intracellular signaling pathways that regulate cell adhesion, proliferation, and survival.
The uPA Signaling and Proteolytic Cascade
The binding of pro-uPA to uPAR on the cell surface initiates a cascade that leads to localized ECM degradation. This process facilitates cancer cell invasion and metastasis. Concurrently, uPAR's interaction with transmembrane partners like integrins triggers intracellular signaling, promoting cell migration, proliferation, and survival.
WX-UK1: A Technical Guide to the Active Metabolite of Upamostat for Researchers and Drug Development Professionals
An In-depth Review of the Potent Serine Protease Inhibitor WX-UK1, the Active Metabolite of the Oral Prodrug Upamostat (WX-671).
This technical guide provides a comprehensive overview of this compound, the pharmacologically active metabolite of the orally administered prodrug upamostat (WX-671). This compound is a potent inhibitor of several serine proteases, playing a crucial role in cancer research and development, particularly in targeting tumor invasion and metastasis.[1][2] This document is intended for researchers, scientists, and drug development professionals, offering a consolidated resource on the compound's mechanism of action, quantitative data, experimental protocols, and relevant signaling pathways.
Core Concepts: From Prodrug to Active Inhibitor
Upamostat (WX-671) is an orally bioavailable small molecule that undergoes metabolic activation to form this compound.[3][4] This conversion is a critical step for its therapeutic activity, as this compound possesses the chemical structure necessary for potent inhibition of target serine proteases, whereas upamostat itself is a prodrug with minimal direct activity.[5] The primary route of excretion for upamostat and its metabolites is through the feces.[5]
The metabolic activation of upamostat to this compound occurs intracellularly, predominantly within the mitochondria.[5] This reductive conversion is catalyzed by the mitochondrial amidoxime-reducing component (mARC) enzyme system.[5]
Quantitative Data
The following tables summarize the inhibitory activity and pharmacokinetic parameters of this compound and its prodrug, upamostat.
Table 1: Inhibitory Activity of this compound Against Key Serine Proteases
| Target Protease | Ki (Inhibition Constant) | Reference(s) |
| Urokinase-type Plasminogen Activator (uPA) | 0.41 µM | [6] |
| Trypsin-1 | nanomolar range | [7] |
| Trypsin-2 | nanomolar range | [7] |
| Trypsin-3 | 19 nM (most potent) | [7] |
| Trypsin-6 | nanomolar range | [7] |
| Matriptase-1 | nanomolar range | [7] |
| Plasmin | sub-micromolar to low micromolar range | [8] |
| Thrombin | sub-micromolar to low micromolar range | [8] |
Table 2: Pharmacokinetic Parameters of Upamostat (WX-671) and this compound in Humans
| Parameter | Upamostat (WX-671) | This compound | Reference(s) |
| Oral Bioavailability | ~72% | Virtually nil | [5] |
| Terminal Half-life (single dose) | ~5.8 hours | 17-21 hours (at higher doses) | [9] |
| Time to Cmax (tmax) | Varies with dose | Varies with dose | [9] |
| Tissue Accumulation | Low | High (10-15 fold higher than upamostat in tumor tissue) | [10] |
| Primary Route of Excretion | Fecal | Fecal | [5] |
Pharmacokinetic parameters can vary based on dosage and patient population.
Mechanism of Action and Signaling Pathways
This compound exerts its anti-cancer effects primarily by inhibiting serine proteases that are crucial for tumor invasion and metastasis. The main targets are the urokinase-type plasminogen activator (uPA) system, matriptase, and various trypsins.
The Urokinase-type Plasminogen Activator (uPA) System
The uPA system is a key player in the degradation of the extracellular matrix (ECM), a critical step for cancer cell invasion and metastasis.[11] this compound inhibits uPA, thereby preventing the conversion of plasminogen to plasmin. Plasmin is a broad-spectrum protease that degrades ECM components and activates other proteases like matrix metalloproteinases (MMPs).[11]
Matriptase Signaling
Matriptase, a type II transmembrane serine protease, is often overexpressed in various cancers and contributes to tumor progression and invasion.[3][12] It can activate other proteases, including uPA, and growth factors like hepatocyte growth factor (HGF), promoting cell signaling pathways that lead to proliferation and migration.[13][14] By inhibiting matriptase, this compound can disrupt these oncogenic signaling cascades.
Trypsin and Protease-Activated Receptor-2 (PAR-2) Signaling
Trypsin, another serine protease, can contribute to cancer progression by activating Protease-Activated Receptor-2 (PAR-2), a G protein-coupled receptor.[15][16] Activation of PAR-2 can trigger downstream signaling pathways, such as the MAPK pathway, leading to cell proliferation.[15][16] this compound's inhibition of trypsin can therefore interfere with this pro-tumorigenic signaling axis.
Experimental Protocols
Detailed methodologies for key experiments involving this compound are provided below.
Serine Protease Inhibition Assay (General Protocol)
This protocol outlines the determination of the inhibitory activity of this compound against a target serine protease using a chromogenic substrate.
Materials:
-
Purified target serine protease (e.g., uPA, trypsin, matriptase)
-
This compound
-
Chromogenic substrate specific to the protease
-
Assay buffer (e.g., Tris-HCl, pH 7.4-8.5, containing NaCl and a detergent like Tween-20)
-
96-well microplate
-
Microplate reader
Procedure:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO) and create a serial dilution series in assay buffer.
-
In a 96-well plate, add a fixed concentration of the target serine protease to each well.
-
Add the different concentrations of this compound to the wells. Include a control with no inhibitor.
-
Pre-incubate the enzyme and inhibitor for a defined period (e.g., 15-30 minutes) at a controlled temperature (e.g., 37°C).
-
Initiate the reaction by adding the chromogenic substrate to each well.
-
Monitor the change in absorbance over time using a microplate reader at the appropriate wavelength for the chromogenic substrate.
-
Calculate the initial reaction rates for each inhibitor concentration.
-
Plot the reaction rate as a function of the inhibitor concentration to determine the IC50 value (the concentration of inhibitor that causes 50% inhibition).
-
The inhibition constant (Ki) can be calculated from the IC50 value using the Cheng-Prusoff equation, especially for reversible competitive inhibitors.
Matrigel Invasion Assay
This assay measures the ability of cancer cells to invade through a basement membrane extract (Matrigel), mimicking in vivo invasion.[17][18][19][20]
Materials:
-
Cancer cell line of interest
-
This compound
-
Matrigel Basement Membrane Matrix
-
Boyden chambers or Transwell inserts (with a porous membrane)
-
Cell culture medium (serum-free and serum-containing)
-
Cotton swabs
-
Fixing and staining reagents (e.g., methanol, crystal violet)
-
Microscope
Procedure:
-
Coat the upper surface of the Transwell inserts with a thin layer of Matrigel and allow it to solidify.
-
Harvest and resuspend cancer cells in serum-free medium.
-
Pre-treat the cells with various concentrations of this compound (and a vehicle control) for a specified time.
-
Seed the pre-treated cells into the upper chamber of the Matrigel-coated inserts.
-
Fill the lower chamber with medium containing a chemoattractant (e.g., 10% FBS).
-
Incubate the plates for a period that allows for cell invasion (e.g., 24-48 hours).
-
After incubation, remove the non-invading cells from the upper surface of the membrane with a cotton swab.
-
Fix the invading cells on the lower surface of the membrane with methanol.
-
Stain the fixed cells with crystal violet.
-
Count the number of stained, invaded cells in several fields of view under a microscope.
-
Compare the number of invaded cells in the this compound-treated groups to the control group to determine the effect on invasion.
Spheroid Co-culture Invasion Assay
This 3D in vitro model more closely recapitulates the tumor microenvironment and cell-cell interactions.[1][4][21][22][23]
Materials:
-
Cancer cell line and a stromal cell line (e.g., fibroblasts)
-
This compound
-
Ultra-low attachment round-bottom 96-well plates
-
Extracellular matrix gel (e.g., collagen I or Matrigel)
-
Cell culture medium
-
Fluorescent labels for cell tracking (optional)
-
Confocal microscope or high-content imaging system
Procedure:
-
Co-culture cancer cells and stromal cells in ultra-low attachment plates to allow for the formation of spheroids.
-
Once spheroids have formed, embed them in an extracellular matrix gel in a suitable culture vessel (e.g., 96-well plate).
-
Add cell culture medium containing different concentrations of this compound (and a vehicle control) to the wells.
-
Monitor spheroid invasion into the surrounding matrix over time using microscopy.
-
Quantify the invasion by measuring the area of cell outgrowth from the spheroid or the distance of invasion.
-
Compare the invasive area or distance in the this compound-treated groups to the control group.
Quantification of this compound in Biological Samples by LC-MS/MS
This protocol describes the general workflow for measuring the concentration of this compound in plasma or tissue samples.[10][24]
Procedure Outline:
-
Sample Preparation: Plasma samples are typically subjected to protein precipitation with an organic solvent (e.g., acetonitrile). Tissue samples are first homogenized and then extracted. An internal standard is added to all samples and calibration standards.
-
Chromatographic Separation: The extracted sample is injected into a liquid chromatography system. A suitable column (e.g., C18) and mobile phase gradient are used to separate this compound from other matrix components.
-
Mass Spectrometric Detection: The eluent from the LC system is introduced into a tandem mass spectrometer. This compound is ionized (typically by electrospray ionization) and specific precursor-to-product ion transitions are monitored for quantification (Multiple Reaction Monitoring - MRM).
-
Quantification: A calibration curve is generated using standards of known this compound concentrations. The concentration of this compound in the unknown samples is determined by comparing their peak area ratios (analyte/internal standard) to the calibration curve.
Conclusion
This compound is a potent, multi-targeted serine protease inhibitor with a well-defined mechanism of action primarily affecting pathways crucial for cancer invasion and metastasis. Its generation from the orally available prodrug upamostat allows for systemic administration and significant tissue accumulation, making it a promising therapeutic agent. The data and protocols presented in this guide provide a solid foundation for researchers and drug development professionals to further investigate and harness the therapeutic potential of this compound.
References
- 1. researchgate.net [researchgate.net]
- 2. Facebook [cancer.gov]
- 3. Matriptase and its putative role in cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. worldscientific.com [worldscientific.com]
- 5. benchchem.com [benchchem.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. researchgate.net [researchgate.net]
- 8. Suppression of rat breast cancer metastasis and reduction of primary tumour growth by the small synthetic urokinase inhibitor this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. benchchem.com [benchchem.com]
- 11. Urokinase plasminogen activator system: a multifunctional role in tumor progression and metastasis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Targeting matriptase in breast cancer abrogates tumor progression via impairment of stromal-epithelial growth factor signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Diversity of Matriptase Expression Level and Function in Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Protease-activated receptor 2 in colon cancer: trypsin-induced MAPK phosphorylation and cell proliferation are mediated by epidermal growth factor receptor transactivation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Role of trypsin and protease-activated receptor-2 in ovarian cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Cell Migration and Invasion Assay Guidance using Millicell® Cell Culture Inserts [sigmaaldrich.com]
- 18. scientificlabs.co.uk [scientificlabs.co.uk]
- 19. snapcyte.com [snapcyte.com]
- 20. med.upenn.edu [med.upenn.edu]
- 21. The architecture of co-culture spheroids regulates tumor invasion within a 3D extracellular matrix - PMC [pmc.ncbi.nlm.nih.gov]
- 22. Monitoring cancer cell invasion and T-cell cytotoxicity in 3D culture - PMC [pmc.ncbi.nlm.nih.gov]
- 23. Three-Dimensional (3D) Tumor Spheroid Invasion Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 24. Combined Antitumor Effect of the Serine Protease Urokinase Inhibitor Upamostat and the Sphingosine Kinase 2 Inhibitor Opaganib on Cholangiocarcinoma Patient-Derived Xenografts - PMC [pmc.ncbi.nlm.nih.gov]
WX-UK1: A Potent Inhibitor of Trypsin-Like Proteases in Cancer Progression
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
WX-UK1, the active metabolite of the oral prodrug upamostat (WX-671), is a potent and selective small-molecule inhibitor of trypsin-like serine proteases.[1][2][3] This technical guide provides a comprehensive overview of the inhibitory activity of this compound against key proteases implicated in cancer progression, particularly those of the urokinase plasminogen activator (uPA) system. Detailed quantitative data on its inhibitory potency, experimental protocols for assessing its activity, and a visualization of the targeted signaling pathways are presented to support further research and drug development efforts in oncology.
Introduction
The urokinase plasminogen activator (uPA) system is a critical enzymatic cascade involved in the degradation of the extracellular matrix (ECM), a process fundamental to tumor cell invasion and metastasis.[2][4] Elevated levels of uPA and its receptor (uPAR) are strongly correlated with poor prognosis in various cancers, making the uPA system an attractive target for therapeutic intervention.[1] this compound has emerged as a significant inhibitor of this system, demonstrating anti-tumor and anti-metastatic activity in preclinical models.[5][6] This document serves as a technical resource, consolidating the current knowledge on this compound's mechanism of action and providing the necessary details for its scientific evaluation.
Quantitative Inhibition Data
The inhibitory potency of this compound has been characterized against a range of human trypsin-like serine proteases. The data, summarized in the tables below, highlight the nanomolar to low micromolar inhibitory constants (Ki or Kd) of this compound, underscoring its efficacy as a protease inhibitor.
| Protease | Inhibition Constant (Ki) | Method | Reference(s) |
| Urokinase-type Plasminogen Activator (uPA) | 0.41 µM | Chromogenic Assay | [5][7] |
| Trypsin-1 | Potent (low nM range) | Enzymatic Assay | [8] |
| Trypsin-2 | Potent (low nM range) | Enzymatic Assay | [8] |
| Trypsin-3 | 19 nM | Enzymatic Assay | [8] |
| Trypsin-6 | Potent (low nM range) | Enzymatic Assay | [8] |
| Matriptase-1 | Potent (low nM range) | Enzymatic Assay | [8] |
| Plasmin | Low µM range | Chromogenic Assay | [2] |
| Thrombin | Low µM range | Chromogenic Assay | [2] |
| Table 1: Inhibitory Potency (Ki) of this compound against Various Trypsin-Like Proteases. |
| Protease | Dissociation Constant (Kd) | Method | Reference(s) |
| Trypsin-3 | 6 nM | Surface Plasmon Resonance | [9] |
| Table 2: Binding Affinity (Kd) of this compound as Determined by Surface Plasmon Resonance. |
Experimental Protocols
Detailed methodologies are crucial for the accurate assessment of this compound's inhibitory activity. The following sections provide established protocols for key experiments.
Chromogenic Enzyme Inhibition Assay
This method is widely used to determine the inhibitory constant (Ki) of this compound against various trypsin-like proteases by measuring the reduction in the cleavage of a color-producing substrate.
Principle: The protease cleaves a specific chromogenic substrate, releasing a chromophore (e.g., p-nitroaniline, pNA), which can be quantified spectrophotometrically at 405 nm. The presence of an inhibitor reduces the rate of substrate cleavage.
Materials:
-
Purified trypsin-like protease (e.g., uPA, plasmin, trypsin)
-
This compound (or other inhibitors) at various concentrations
-
Specific chromogenic substrate (e.g., S-2444 for uPA, Spectrozyme PL for plasmin)
-
Assay Buffer (e.g., 50 mM Tris-HCl, 100 mM NaCl, pH 7.4)
-
96-well microplate
-
Microplate reader
Procedure:
-
Prepare a stock solution of the protease in the assay buffer.
-
Prepare serial dilutions of this compound in the assay buffer.
-
In a 96-well plate, add the assay buffer, the protease solution, and the this compound dilutions.
-
Pre-incubate the mixture at a controlled temperature (e.g., 37°C) for a defined period (e.g., 15 minutes) to allow the inhibitor to bind to the enzyme.
-
Initiate the reaction by adding the chromogenic substrate to each well.
-
Immediately measure the absorbance at 405 nm at regular intervals (e.g., every minute) for a specified duration (e.g., 10-30 minutes) using a microplate reader.
-
Calculate the initial reaction velocity (rate of change in absorbance) for each inhibitor concentration.
-
Plot the reaction velocity against the inhibitor concentration and fit the data to an appropriate inhibition model (e.g., Michaelis-Menten with competitive inhibition) to determine the Ki value.
Surface Plasmon Resonance (SPR) for Binding Kinetics
SPR is a label-free technique used to measure the real-time binding kinetics and affinity (Kd) between an inhibitor and its target protein.
Principle: The protease is immobilized on a sensor chip. When this compound is flowed over the surface, its binding to the protease causes a change in the refractive index at the sensor surface, which is detected as a response in resonance units (RU). The association and dissociation rates can be determined from the sensorgram.
Materials:
-
SPR instrument (e.g., Biacore)
-
Sensor chip (e.g., CM5)
-
Immobilization reagents (e.g., EDC/NHS, ethanolamine)
-
Purified protease
-
This compound at various concentrations
-
Running buffer (e.g., HBS-EP)
Procedure:
-
Ligand Immobilization:
-
Activate the sensor chip surface using a mixture of EDC and NHS.
-
Inject the purified protease solution over the activated surface to allow for covalent coupling.
-
Deactivate any remaining active esters using ethanolamine.
-
A reference flow cell should be prepared similarly but without the protease to subtract non-specific binding.
-
-
Analyte Injection:
-
Prepare a series of dilutions of this compound in the running buffer.
-
Inject the this compound solutions sequentially over the immobilized protease and reference flow cells at a constant flow rate.
-
Monitor the binding response (association phase).
-
-
Dissociation:
-
After the injection of this compound, flow the running buffer over the sensor surface to monitor the dissociation of the inhibitor from the protease.
-
-
Regeneration (if necessary):
-
Inject a regeneration solution (e.g., a low pH buffer) to remove any remaining bound inhibitor and prepare the surface for the next injection cycle.
-
-
Data Analysis:
-
Subtract the reference flow cell data from the active flow cell data to obtain specific binding sensorgrams.
-
Fit the sensorgrams to a suitable binding model (e.g., 1:1 Langmuir binding) to determine the association rate constant (ka), dissociation rate constant (kd), and the equilibrium dissociation constant (Kd = kd/ka).
-
Signaling Pathways and Experimental Workflows
The following diagrams, generated using the DOT language for Graphviz, illustrate key biological and experimental processes related to this compound.
Urokinase Plasminogen Activator (uPA) System and Inhibition by this compound
The uPA system plays a pivotal role in cancer cell invasion and metastasis through the degradation of the extracellular matrix. This compound directly inhibits the catalytic activity of uPA, thereby blocking this cascade.[1][10][11]
Caption: Inhibition of the uPA-mediated plasminogen activation cascade by this compound.
Experimental Workflow for Chromogenic Inhibition Assay
This diagram outlines the sequential steps involved in determining the inhibitory activity of this compound using a chromogenic substrate-based assay.
Caption: Workflow for determining protease inhibition using a chromogenic assay.
Experimental Workflow for Surface Plasmon Resonance (SPR)
This diagram illustrates the key stages of an SPR experiment to characterize the binding kinetics of this compound to a target protease.
Caption: Workflow for analyzing inhibitor binding kinetics using SPR.
This compound and Its Potential Role in Cystic Fibrosis
Recent research has highlighted the role of certain trypsin-like proteases, such as matriptase and prostasin, in the pathophysiology of cystic fibrosis (CF) through their regulation of the epithelial sodium channel (ENaC).[9][12] Over-activation of ENaC by these proteases contributes to airway surface liquid depletion, a hallmark of CF lung disease.[13][14] Given this compound's potent inhibition of matriptase, it presents a potential therapeutic avenue for CF. However, direct studies of this compound's efficacy in CF models are still needed. The following diagram illustrates the potential point of intervention for a matriptase inhibitor in the context of CF airway pathology.
References
- 1. Role of urokinase receptor in tumor progression and development - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Inhibition of Human Urokinase-Type Plasminogen Activator (uPA) Enzyme Activity and Receptor Binding by DNA Aptamers as Potential Therapeutics through Binding to the Different Forms of uPA - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Facebook [cancer.gov]
- 4. lsom.uthscsa.edu [lsom.uthscsa.edu]
- 5. medchemexpress.com [medchemexpress.com]
- 6. Inhibition of the invasion capacity of carcinoma cells by this compound, a novel synthetic inhibitor of the urokinase-type plasminogen activator system - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Characterization of Small Molecule-Protein Interactions Using SPR Method - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Frontiers | Multifaceted Role of the Urokinase-Type Plasminogen Activator (uPA) and Its Receptor (uPAR): Diagnostic, Prognostic, and Therapeutic Applications [frontiersin.org]
- 9. Activity and inhibition of prostasin and matriptase on apical and basolateral surfaces of human airway epithelial cells - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Redrawing Urokinase Receptor (uPAR) Signaling with Cancer Driver Genes for Exploring Possible Anti-Cancer Targets and Drugs [mdpi.com]
- 11. uPAR: An Essential Factor for Tumor Development - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Activity and inhibition of prostasin and matriptase on apical and basolateral surfaces of human airway epithelial cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. journals.physiology.org [journals.physiology.org]
- 14. dovepress.com [dovepress.com]
Structural Analysis of WX-UK1 Binding: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide delves into the structural and molecular intricacies of WX-UK1 binding to its primary target, the urokinase-type plasminogen activator (uPA), and other related serine proteases. This compound, a potent small molecule inhibitor, has garnered significant interest for its anti-metastatic properties, making a thorough understanding of its binding mechanism crucial for the development of next-generation therapeutics.
Core Concepts: Mechanism of Action
This compound is a competitive inhibitor that primarily targets the S1 specificity pocket of trypsin-like serine proteases.[1] Its mechanism of action is centered around the insertion of its amidine moiety into the S1 pocket of uPA, where it forms a crucial salt bridge with the aspartate residue at position 189 (Asp189).[2] This interaction is a hallmark of many serine protease inhibitors and is fundamental to the inhibitory activity of this compound. Further stabilization of the complex is achieved through interactions with residues in the 99, 216, and 218 loops of the enzyme.[2]
While initially developed as a uPA inhibitor, subsequent research has revealed that this compound also potently inhibits other human serine proteases, including trypsin-1, trypsin-2, and trypsin-3.[1][3] This broader specificity has implications for its therapeutic applications and potential off-target effects.
Quantitative Binding Data
The binding affinity of this compound for its various targets has been characterized using a range of biochemical and biophysical assays. The following table summarizes the key quantitative data available in the literature.
| Target Enzyme | Ligand | Assay Type | Parameter | Value (nM) | Reference |
| Human uPA | This compound | Enzymatic Assay | Ki | 410 | [2] |
| Human Trypsin-1 | This compound | Enzymatic Assay | Ki | - | [3] |
| Human Trypsin-2 | This compound | Enzymatic Assay | Ki | - | [3] |
| Human Trypsin-3 | This compound | Enzymatic Assay | Ki | 19 | [3] |
Signaling Pathway of the uPA System
The urokinase-type plasminogen activator system plays a pivotal role in extracellular matrix remodeling, a process integral to cancer cell invasion and metastasis. The binding of uPA to its cell surface receptor, uPAR, initiates a proteolytic cascade that has profound effects on the tumor microenvironment.
Caption: The uPA signaling pathway and the inhibitory action of this compound.
Experimental Protocols
Enzymatic Activity Assay for uPA Inhibition
This protocol outlines a general procedure for determining the inhibitory constant (Ki) of this compound against uPA using a chromogenic or fluorogenic substrate.
Materials:
-
Human urokinase-type plasminogen activator (uPA)
-
This compound
-
Chromogenic or fluorogenic uPA substrate (e.g., S-2444 or a substrate from a commercial kit)[4][5]
-
Assay buffer (e.g., Tris-HCl buffer at physiological pH)
-
96-well microplate
-
Microplate reader
Procedure:
-
Reagent Preparation:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).
-
Prepare a series of dilutions of this compound in assay buffer.
-
Reconstitute uPA and the substrate according to the manufacturer's instructions.
-
-
Assay Setup:
-
In a 96-well plate, add a fixed concentration of uPA to each well.
-
Add the different concentrations of this compound to the wells. Include a control with no inhibitor.
-
Pre-incubate the enzyme and inhibitor for a defined period (e.g., 10-15 minutes) at room temperature to allow for binding equilibrium to be reached.[5]
-
-
Initiation of Reaction:
-
Add the uPA substrate to all wells to initiate the enzymatic reaction.
-
-
Measurement:
-
Data Analysis:
-
Calculate the initial reaction velocity (rate of substrate cleavage) for each inhibitor concentration.
-
Plot the reaction velocity against the inhibitor concentration.
-
Determine the IC50 value from the dose-response curve.
-
Calculate the Ki value using the Cheng-Prusoff equation, taking into account the substrate concentration and its Km value.
-
Surface Plasmon Resonance (SPR) for Binding Kinetics
SPR is a label-free technique used to measure the real-time binding kinetics and affinity of small molecules to a protein immobilized on a sensor chip.
Materials:
-
SPR instrument (e.g., Biacore)
-
Sensor chip (e.g., CM5)
-
Human uPA
-
This compound
-
Immobilization buffer (e.g., acetate buffer at a pH below the pI of the protein)
-
Running buffer (e.g., HBS-EP)
-
Amine coupling kit (EDC, NHS, ethanolamine)
Procedure:
-
Protein Immobilization:
-
Activate the sensor chip surface using a mixture of EDC and NHS.
-
Inject the uPA solution over the activated surface to allow for covalent coupling via primary amine groups.
-
Deactivate any remaining active esters with an injection of ethanolamine.
-
-
Binding Analysis:
-
Prepare a series of dilutions of this compound in running buffer.
-
Inject the this compound solutions over the immobilized uPA surface at a constant flow rate.
-
Monitor the change in the SPR signal (response units, RU) over time, which corresponds to the association of this compound.
-
After the association phase, inject running buffer to monitor the dissociation of the this compound-uPA complex.
-
Regenerate the sensor surface between different this compound concentrations if necessary, using a mild regeneration solution.
-
-
Data Analysis:
-
Fit the association and dissociation curves to a suitable binding model (e.g., 1:1 Langmuir binding) to determine the association rate constant (ka), dissociation rate constant (kd), and the equilibrium dissociation constant (KD).
-
Protein Crystallography for Structural Determination
X-ray crystallography provides high-resolution structural information about the interaction between a protein and a small molecule inhibitor.
Materials:
-
Purified and concentrated human uPA
-
This compound
-
Crystallization screens and reagents
-
Cryoprotectant
-
X-ray diffraction equipment (synchrotron or in-house source)
Procedure:
-
Complex Formation:
-
Incubate the purified uPA with a molar excess of this compound to ensure saturation of the binding sites.
-
-
Crystallization:
-
Set up crystallization trials using various techniques such as vapor diffusion (sitting or hanging drop).
-
Screen a wide range of crystallization conditions (precipitants, buffers, salts, additives).
-
-
Crystal Optimization and Harvesting:
-
Optimize the initial crystal hits to obtain diffraction-quality crystals.
-
Harvest the crystals and soak them in a cryoprotectant solution to prevent ice formation during data collection.
-
-
Data Collection and Processing:
-
Flash-cool the crystal in liquid nitrogen.
-
Collect X-ray diffraction data at a synchrotron or with an in-house X-ray source.
-
Process the diffraction data (indexing, integration, and scaling).
-
-
Structure Determination and Refinement:
-
Solve the crystal structure using molecular replacement with a known uPA structure as a search model.
-
Build the model of the uPA-WX-UK1 complex into the electron density map.
-
Refine the structure to improve its quality and agreement with the experimental data.
-
-
Structural Analysis:
-
Analyze the refined structure to identify the key interactions between this compound and the amino acid residues in the uPA binding pocket.
-
Logical and Experimental Workflows
The structural analysis of this compound binding follows a logical progression from initial characterization to high-resolution structural determination.
Caption: A logical workflow for the structural analysis of this compound binding.
References
- 1. s28.q4cdn.com [s28.q4cdn.com]
- 2. Urokinase plasminogen activator as an anti-metastasis target: inhibitor design principles, recent amiloride derivatives, and issues with human/mouse species selectivity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. merckmillipore.com [merckmillipore.com]
- 5. sigmaaldrich.com [sigmaaldrich.com]
WX-UK1 pharmacodynamics in vivo
An In-Depth Technical Guide to the in vivo Pharmacodynamics of WX-UK1
For Researchers, Scientists, and Drug Development Professionals
Introduction
This compound is a potent, small-molecule, non-cytotoxic inhibitor of serine proteases, with primary activity against the urokinase-type plasminogen activator (uPA) system. As the active metabolite of the orally bioavailable prodrug Upamostat (also known as WX-671 or RHB-107), this compound has been the subject of extensive preclinical investigation for its anti-cancer properties.[1][2] This technical guide provides a comprehensive overview of the in vivo pharmacodynamics of this compound, detailing its mechanism of action, summarizing key preclinical data, and outlining experimental methodologies from pivotal studies.
Mechanism of Action
This compound is a 3-amidinophenylalanine-based compound that functions as a competitive inhibitor of several human serine proteases.[1][2] Its primary therapeutic rationale in oncology is the inhibition of the uPA system, which is frequently overexpressed in malignant tumors and plays a crucial role in tumor invasion, metastasis, and angiogenesis.[1][3] By blocking uPA, this compound prevents the conversion of plasminogen to plasmin, a broad-spectrum protease that degrades components of the extracellular matrix (ECM) and activates matrix metalloproteinases (MMPs), thereby inhibiting cancer cell dissemination.[4]
Recent non-clinical studies have further elucidated that this compound is a potent and specific inhibitor of several human trypsin-like serine proteases, including trypsin-1, trypsin-2, trypsin-3, matriptase-1, and trypsin-6, with Ki values in the low nanomolar range for some of these enzymes.[5] This multi-targeted profile may contribute to its anti-tumor effects through the modulation of various signaling pathways involved in cancer progression.[4]
Signaling Pathway
The inhibitory action of this compound on the uPA system disrupts a key signaling cascade implicated in cancer progression. The following diagram illustrates the proposed signaling pathway and the point of intervention by this compound.
Caption: uPA signaling pathway and the inhibitory action of this compound.
Quantitative Data from in vivo Studies
The following tables summarize the quantitative data from key preclinical studies investigating the efficacy of this compound and its prodrug, Upamostat.
Table 1: Efficacy of this compound in a Rat Breast Cancer Model
| Animal Model | Tumor Cell Line | Treatment | Dosage | Key Findings | Reference |
| Brown Norwegian (BN) rats | BN472 (orthotopically transplanted) | This compound (L-enantiomer) | 0.15 - 0.3 mg/kg/day (subcutaneous) | Dose-dependent impairment of primary tumor growth and metastasis (number of lung foci and weight of axillary lymph nodes). | [6] |
| Brown Norwegian (BN) rats | BN472 (orthotopically transplanted) | This compound (L-enantiomer) | 1.0 mg/kg/day | 53% inhibition of tumor growth. | [7] |
Table 2: Efficacy of Upamostat in a Cholangiocarcinoma Patient-Derived Xenograft (PDX) Model
| Animal Model | Tumor Model | Treatment | Dosage | Key Findings | Reference |
| Nude Mice | PAX165 (PDX) | Upamostat | 70 mg/kg, once daily for 6 weeks (oral gavage) | Significantly decreased tumor volume compared to control (p < 0.0001). No significant changes in body weight were observed. | [7] |
Table 3: Efficacy of this compound in a Murine Lung Carcinoma Model
| Animal Model | Cancer Type | Treatment | Dosage | Key Findings | Reference |
| Murine Model | Lung Carcinoma | This compound | 0.3 mg/kg and 1 mg/kg | Inhibition of mean tumor size by 48% and 53%, respectively, and a significant reduction in tumor wet weight. | [6] |
Experimental Protocols
Detailed methodologies for key in vivo experiments are provided below.
Rat Breast Cancer Model
Objective: To evaluate the anti-tumor and anti-metastatic properties of this compound.[6]
Animal Model:
-
Species: Brown Norwegian (BN) rats.[6]
Tumor Cell Line:
-
BN472 rat breast tumor cells.[6]
Tumor Induction:
-
Orthotopic transplantation of BN472 tumor cells into the mammary fat pad of the rats.[6]
Drug Administration:
-
Compound: this compound (L-enantiomer). The D-enantiomer was used as a control.[6]
-
Route: Subcutaneous administration.[6]
-
Dosage: 0.15 mg/kg/day and 0.3 mg/kg/day.[6]
-
Treatment Schedule: Daily for up to 35 days.[6]
Data Collection and Endpoint Analysis:
-
Primary Tumor Growth: Monitored by caliper measurements.[6]
-
Metastasis: Assessed by counting the number of lung foci and measuring the weight of the axillary lymph nodes at the end of the study.[6]
-
Toxicity: Monitored by observing changes in body and organ weight.[6]
Cholangiocarcinoma Patient-Derived Xenograft (PDX) Model
Objective: To assess the efficacy of Upamostat in a patient-derived xenograft model of cholangiocarcinoma.[7]
Animal Model:
-
Species: Nude mice (or other suitable immunodeficient strain).[6]
Tumor Model:
-
Patient-derived cholangiocarcinoma (CCA) tumor tissue (PAX165 line).[7]
Tumor Induction:
-
Fresh CCA PDX tumor tissue known to express targets of Upamostat (e.g., uPA, trypsins) is minced into small fragments (approximately 1 x 2 mm).[6]
-
The tumor fragments are coated with Matrigel.[6]
-
The Matrigel-coated tumor fragments are surgically implanted into the subcutaneous flank of each mouse.[6]
Drug Administration:
-
Compound: Upamostat (WX-671).[6]
-
Vehicle: Phosphate Buffer.[6]
-
Route: Oral gavage.[6]
-
Dosage: 70 mg/kg.[6]
-
Treatment Schedule: Once daily for 6 weeks. A fresh solution is prepared each day.[6]
Data Collection and Endpoint Analysis:
-
Toxicity: Monitor the body weight of each mouse twice weekly.[6]
-
Tumor Growth: Measure tumor dimensions with calipers twice weekly and calculate tumor volume using the formula: (Length x Width²) / 2.[6]
-
Endpoint: At the end of the 6-week treatment period, euthanize the mice via an approved method (e.g., CO₂ inhalation).[6]
-
Tumor Analysis:
-
Excise the tumors and record their final weight.[6]
-
A portion of the tumor tissue is fixed in formalin for histological analysis (e.g., H&E staining, immunohistochemistry for proliferation and apoptosis markers).[6]
-
Another portion is snap-frozen for molecular analysis (e.g., Western blot, qRT-PCR).[6]
-
-
Statistical Analysis: Compare tumor volumes and weights between the treatment and control groups using an appropriate statistical test (e.g., t-test or ANOVA). A p-value of < 0.05 is typically considered statistically significant.[6]
Experimental Workflow Visualization
The following diagram outlines a typical preclinical workflow for evaluating the in vivo efficacy of a compound like this compound or its prodrug, Upamostat.
Caption: General experimental workflow for in vivo studies of this compound.
Conclusion
This compound demonstrates significant anti-tumor and anti-metastatic activity in a range of preclinical cancer models. Its mechanism of action, centered on the inhibition of the uPA system and other serine proteases, provides a strong rationale for its development as a non-cytotoxic anti-cancer agent. The detailed experimental protocols provided in this guide offer a framework for the design and execution of further in vivo studies to explore the full therapeutic potential of this compound and its prodrug, Upamostat.
References
- 1. This compound | C32H48ClN5O5S | CID 9939426 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Urokinase plasminogen activator as an anti-metastasis target: inhibitor design principles, recent amiloride derivatives, and issues with human/mouse species selectivity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Combined Antitumor Effect of the Serine Protease Urokinase Inhibitor Upamostat and the Sphingosine Kinase 2 Inhibitor Opaganib on Cholangiocarcinoma Patient-Derived Xenografts - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. benchchem.com [benchchem.com]
- 7. researchgate.net [researchgate.net]
Methodological & Application
WX-UK1 In Vitro Assay Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
WX-UK1 is a potent and selective small molecule inhibitor of the urokinase-type plasminogen activator (uPA) system, a key player in cancer cell invasion and metastasis.[1][2][3] It is the active metabolite of the orally bioavailable prodrug upamostat (WX-671).[4] By inhibiting uPA, this compound prevents the conversion of plasminogen to plasmin, a broad-spectrum protease that degrades the extracellular matrix (ECM), thereby impeding the migratory and invasive capabilities of tumor cells.[5] this compound has demonstrated anti-metastatic potential in various cancer models, making it a compound of significant interest for oncological research and drug development.[2][6] This document provides detailed protocols for key in vitro assays to evaluate the efficacy and mechanism of action of this compound.
Mechanism of Action
This compound primarily targets the serine protease activity of urokinase-type plasminogen activator (uPA).[2][3] The uPA system is crucial for the degradation of the extracellular matrix, a critical step in tumor cell invasion and metastasis.[5] this compound also exhibits inhibitory activity against other trypsin-like serine proteases.[7] The inhibition of uPA by this compound blocks the proteolytic cascade that leads to the breakdown of the surrounding tissue, thereby inhibiting cancer cell invasion and spread.
Caption: this compound inhibits the uPA signaling pathway.
Quantitative Data Summary
The following tables summarize the key quantitative data reported for this compound in various in vitro studies.
| Parameter | Value | Target | Reference |
| Ki | 0.41 µM | uPA | [2] |
| Ki | 19 nM | Trypsin-3 | [7] |
| Ki | Submicromolar range | Plasmin, Thrombin | [8] |
Table 1: Inhibitory Constants (Ki) of this compound
| Cell Lines | Assay | This compound Concentration | Result | Reference |
| FaDu (SCCHN), HeLa (Cervical Carcinoma) | Matrigel Invasion Assay | 0.1-1.0 µg/mL | Up to 50% decrease in tumor cell invasion | [2][6] |
| Fibrosarcoma and Breast Cancer Cells | Fibrin Matrix Invasion Assay | Not specified | Effective inhibition of cell migration | [2] |
Table 2: In Vitro Efficacy of this compound in Cell-Based Assays
Experimental Protocols
uPA Enzymatic Activity Assay (Chromogenic)
This assay directly measures the ability of this compound to inhibit the enzymatic activity of uPA using a chromogenic substrate.
Workflow:
Caption: Workflow for the uPA enzymatic activity assay.
Materials:
-
Human urokinase-type plasminogen activator (uPA)
-
Chromogenic uPA substrate (e.g., S-2444)
-
This compound
-
Assay Buffer (e.g., Tris-HCl, pH 8.5)
-
96-well microplate
-
Microplate reader
Procedure:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).
-
Prepare serial dilutions of this compound in Assay Buffer.
-
In a 96-well plate, add a fixed amount of uPA to each well.
-
Add the serially diluted this compound or vehicle control to the respective wells.
-
Incubate the plate at 37°C for a pre-determined time (e.g., 15-30 minutes) to allow for inhibitor binding.
-
Add the chromogenic uPA substrate to each well to initiate the reaction.
-
Immediately measure the absorbance at 405 nm at regular intervals (e.g., every minute for 10-15 minutes) using a microplate reader.
-
Calculate the rate of substrate hydrolysis (change in absorbance over time).
-
Plot the percentage of uPA inhibition against the logarithm of this compound concentration and determine the IC50 value.
Cell Viability Assay (MTT Assay)
This assay assesses the effect of this compound on the viability and proliferation of cancer cells.
Workflow:
Caption: Workflow for the MTT cell viability assay.
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
This compound
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., DMSO or acidified isopropanol)
-
96-well cell culture plate
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Prepare serial dilutions of this compound in complete cell culture medium.
-
Remove the old medium and add the medium containing different concentrations of this compound or vehicle control to the cells.
-
Incubate the plate for the desired period (e.g., 24, 48, or 72 hours) at 37°C in a humidified CO2 incubator.
-
Add MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to reduce the MTT to formazan crystals.
-
Remove the medium and add the solubilization solution to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle-treated control and determine the IC50 value.
Matrigel Invasion Assay (Transwell)
This assay evaluates the effect of this compound on the invasive potential of cancer cells through a basement membrane matrix.
Workflow:
Caption: Workflow for the Matrigel invasion assay.
Materials:
-
Transwell inserts (8 µm pore size)
-
Matrigel Basement Membrane Matrix
-
Cancer cell line of interest
-
Serum-free medium and medium with a chemoattractant (e.g., 10% FBS)
-
This compound
-
Cotton swabs
-
Fixation solution (e.g., methanol)
-
Staining solution (e.g., crystal violet)
-
Microscope
Procedure:
-
Thaw Matrigel on ice and dilute with cold, serum-free medium.
-
Coat the upper surface of the transwell inserts with the diluted Matrigel and allow it to solidify at 37°C.
-
Resuspend serum-starved cells in serum-free medium containing different concentrations of this compound or vehicle control.
-
Seed the cell suspension into the upper chamber of the Matrigel-coated inserts.
-
Add medium containing a chemoattractant to the lower chamber.
-
Incubate the plate for 24-48 hours at 37°C.
-
After incubation, remove the non-invading cells from the upper surface of the insert with a cotton swab.
-
Fix the invading cells on the lower surface of the membrane with a fixation solution.
-
Stain the fixed cells with a staining solution.
-
Count the number of stained, invading cells in several microscopic fields and calculate the average.
-
Express the results as a percentage of invasion relative to the vehicle-treated control.
Western Blot Analysis of uPA and uPAR Expression
This protocol is for analyzing the protein expression levels of uPA and its receptor, uPAR, in cancer cells treated with this compound.
Procedure:
-
Culture cancer cells to 70-80% confluency and treat with various concentrations of this compound for a specified time.
-
Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Determine the protein concentration of the lysates using a BCA assay.
-
Denature equal amounts of protein by boiling in Laemmli sample buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies against uPA, uPAR, and a loading control (e.g., GAPDH or β-actin) overnight at 4°C.
-
Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
-
Quantify the band intensities using densitometry software and normalize to the loading control.
Conclusion
The protocols outlined in this document provide a comprehensive framework for the in vitro evaluation of this compound. These assays are essential for characterizing its inhibitory potency against uPA, assessing its impact on cancer cell viability and invasion, and elucidating its mechanism of action. Adherence to these detailed methodologies will ensure the generation of robust and reproducible data, facilitating the advancement of research and development of this compound as a potential anti-cancer therapeutic.
References
- 1. academic.oup.com [academic.oup.com]
- 2. MTT assay protocol | Abcam [abcam.com]
- 3. researchgate.net [researchgate.net]
- 4. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. merckmillipore.com [merckmillipore.com]
- 6. corning.com [corning.com]
- 7. creative-diagnostics.com [creative-diagnostics.com]
- 8. Transwell migration and matrigel invasion assays [bio-protocol.org]
Effective Concentration of WX-UK1 in Cell Culture: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
WX-UK1 is a potent and selective small molecule inhibitor of the urokinase-type plasminogen activator (uPA), a serine protease critically involved in tumor invasion and metastasis.[1][2] It is the active metabolite of the orally bioavailable prodrug Upamostat (WX-671).[3] The uPA system, when overexpressed in cancer cells, facilitates the degradation of the extracellular matrix (ECM), a key step in the metastatic cascade. By inhibiting uPA, this compound effectively blocks this process, making it a valuable tool for in vitro studies of cancer cell invasion, migration, and proliferation.[3] These application notes provide detailed protocols and effective concentrations of this compound for use in various cell culture-based assays.
Mechanism of Action
This compound exerts its anti-metastatic effects by directly inhibiting the enzymatic activity of uPA. This prevents the conversion of plasminogen to plasmin, a broad-spectrum protease that degrades components of the ECM. The inhibition constant (Ki) of this compound for uPA is approximately 0.41 μM.[2] This targeted inhibition of the uPA signaling pathway ultimately hinders the ability of cancer cells to invade surrounding tissues and metastasize.
Figure 1: this compound Inhibition of the uPA Signaling Pathway.
Quantitative Data Summary
The effective concentration of this compound can vary significantly depending on the cell line, assay type, and experimental duration. The following tables summarize key quantitative data from published studies.
| Parameter | Value | Source |
| Ki for uPA | 0.41 µM | [2] |
Table 1: Inhibitory Constant of this compound
| Cell Line | Assay Type | Concentration | Effect | Incubation Time | Source |
| FaDu (Head and Neck Carcinoma) | Matrigel Invasion | 0.1 - 1.0 µg/mL | Up to 50% inhibition of invasion | Not Specified | [4] |
| HeLa (Cervical Carcinoma) | Matrigel Invasion | 0.1 - 1.0 µg/mL | Up to 50% inhibition of invasion | Not Specified | [4] |
| CAL-62 (Anaplastic Thyroid Cancer) | Proliferation (WST-1) | Up to 5 µM | No significant cytotoxicity | 24 and 72 hours | [4][5] |
| BHT-101 (Anaplastic Thyroid Cancer) | Proliferation (WST-1) | Up to 5 µM | No significant cytotoxicity | 24 and 72 hours | [4][5] |
Table 2: Effective Concentrations of this compound in Cell-Based Assays
Note: The lack of significant cytotoxicity at concentrations effective for inhibiting invasion suggests that this compound's primary in vitro effect at these doses is anti-invasive rather than cytotoxic.
Experimental Protocols
Cell Viability / Proliferation Assay (WST-1)
This protocol is designed to assess the effect of this compound on cell viability and proliferation using a WST-1 assay.
Figure 2: Workflow for WST-1 Cell Viability Assay.
Materials:
-
Cancer cell line of interest
-
Complete culture medium
-
This compound stock solution (e.g., 10 mM in DMSO)
-
WST-1 reagent
-
96-well cell culture plates
-
Microplate reader
Protocol:
-
Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium.
-
Incubate the plate for 24 hours at 37°C in a humidified 5% CO₂ incubator to allow for cell attachment.
-
Prepare serial dilutions of this compound in complete culture medium to achieve the desired final concentrations (e.g., 0.1, 1, 5, 10, 25, 50, 100 µM). Include a vehicle control (DMSO) at the same final concentration as the highest this compound treatment.
-
Remove the medium from the wells and add 100 µL of the medium containing the different concentrations of this compound.
-
Incubate the plate for the desired time points (e.g., 24, 48, and 72 hours).[3]
-
At the end of the incubation period, add 10 µL of WST-1 reagent to each well.
-
Incubate the plate for 1-4 hours at 37°C, or until a sufficient color change is observed.
-
Gently shake the plate for 1 minute.
-
Measure the absorbance at 450 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle-treated control cells.
Matrigel Invasion Assay
This protocol outlines the use of a Boyden chamber with a Matrigel-coated membrane to assess the effect of this compound on cancer cell invasion.
Figure 3: Workflow for Matrigel Invasion Assay.
Materials:
-
Cancer cell line of interest
-
Serum-free culture medium
-
Complete culture medium (as chemoattractant)
-
This compound stock solution
-
Matrigel Basement Membrane Matrix
-
Boyden chambers (transwell inserts with 8 µm pores)
-
24-well companion plates
-
Cotton swabs
-
Methanol (for fixation)
-
Crystal Violet stain (or other suitable stain)
Protocol:
-
Thaw Matrigel on ice overnight. Dilute the Matrigel to the desired concentration (e.g., 1 mg/mL) with cold, serum-free medium.
-
Add 50-100 µL of the diluted Matrigel to the upper chamber of each transwell insert and incubate at 37°C for at least 4 hours to allow for gelation.
-
Culture cells to sub-confluency and then serum-starve them for 24 hours.
-
Harvest the cells and resuspend them in serum-free medium at a concentration of 1 x 10⁵ cells/mL.
-
Add this compound to the cell suspension at the desired final concentrations (e.g., 0.1, 0.5, 1.0 µg/mL). Include a vehicle control.
-
Add 200 µL of the cell suspension to the upper chamber of the Matrigel-coated inserts.
-
Add 500 µL of complete culture medium (containing a chemoattractant like 10% FBS) to the lower chamber of the 24-well plate.
-
Incubate the plate at 37°C for 24-48 hours.
-
After incubation, carefully remove the non-invading cells from the upper surface of the membrane with a cotton swab.
-
Fix the invading cells on the lower surface of the membrane by immersing the insert in methanol for 10 minutes.
-
Stain the cells with Crystal Violet for 10-20 minutes.
-
Gently wash the inserts with water to remove excess stain.
-
Allow the inserts to air dry.
-
Count the number of stained cells in several random fields of view under a microscope.
-
Calculate the percentage of invasion inhibition relative to the vehicle control.
Apoptosis Assay (Annexin V-FITC/PI Staining)
This protocol describes the detection of apoptosis induced by this compound using Annexin V-FITC and Propidium Iodide (PI) staining followed by flow cytometry.
Materials:
-
Cancer cell line of interest
-
Complete culture medium
-
This compound stock solution
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)
-
Flow cytometer
Protocol:
-
Seed cells in 6-well plates and allow them to attach overnight.
-
Treat the cells with various concentrations of this compound (a broad range, e.g., 1-100 µM, should be tested to determine the optimal concentration for apoptosis induction) for a specified period (e.g., 24 or 48 hours). Include an untreated control.
-
Harvest the cells (including any floating cells in the medium) by trypsinization and centrifugation.
-
Wash the cells twice with cold PBS.
-
Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10⁶ cells/mL.
-
Transfer 100 µL of the cell suspension to a flow cytometry tube.
-
Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide to the cell suspension.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the samples by flow cytometry within one hour of staining.
-
Quantify the percentage of cells in each quadrant (viable, early apoptotic, late apoptotic, and necrotic).
Conclusion
This compound is a valuable research tool for investigating the role of the uPA system in cancer progression. The effective concentration of this compound is highly dependent on the experimental context. For studying cell invasion, concentrations in the range of 0.1-1.0 µg/mL have been shown to be effective. Higher concentrations may be required to observe effects on cell viability and to induce apoptosis, and these should be determined empirically for each cell line. The provided protocols offer a starting point for utilizing this compound in various in vitro cancer cell biology applications. It is recommended to perform dose-response and time-course experiments to determine the optimal conditions for each specific experimental system.
References
- 1. scientificlabs.co.uk [scientificlabs.co.uk]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Assessment of Cell Viability in Drug Therapy: IC50 and Other New Time-Independent Indices for Evaluating Chemotherapy Efficacy - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Inhibition of the invasion capacity of carcinoma cells by this compound, a novel synthetic inhibitor of the urokinase-type plasminogen activator system - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
Application Notes and Protocols for WX-UK1 Dosage in Mouse Xenograft Models
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to the use of WX-UK1 and its oral prodrug, upamostat (WX-671), in mouse xenograft models. This compound is a potent, non-cytotoxic, small molecule inhibitor of serine proteases, primarily targeting the urokinase-type plasminogen activator (uPA) system. The uPA system is critically involved in tumor invasion, metastasis, and angiogenesis, making it a compelling target for cancer therapy.
Mechanism of Action
This compound exerts its anti-tumor effects by inhibiting the enzymatic activity of uPA.[1] uPA is a serine protease that, upon binding to its receptor (uPAR) on the cell surface, converts the zymogen plasminogen into the active protease plasmin. Plasmin, in turn, has a broad substrate specificity and can degrade various components of the extracellular matrix (ECM). This degradation is a crucial step for cancer cells to break through tissue barriers and metastasize. Additionally, plasmin can activate matrix metalloproteinases (MMPs), which further contribute to ECM remodeling and tumor progression. By inhibiting uPA, this compound effectively blocks this proteolytic cascade, thereby reducing tumor cell invasion and metastasis.[2] The uPA/uPAR complex also engages in intracellular signaling, activating pathways such as FAK/Src, PI3K/Akt, and MAPK/ERK, which promote cell proliferation, migration, and survival. This compound's inhibition of the uPA system can disrupt these signaling events.
Quantitative Data Summary
The following tables summarize the reported dosages and administration routes for this compound and its prodrug upamostat in various preclinical models. It is important to note that optimal dosage may vary depending on the specific mouse strain, tumor model, and cancer type.
Table 1: Upamostat (WX-671) Dosage in a Mouse Xenograft Model
| Compound | Animal Model | Cancer Type | Administration Route | Dosage | Treatment Schedule | Key Findings | Reference |
| Upamostat (WX-671) | Nude Mice (Patient-Derived Xenograft) | Cholangiocarcinoma | Oral Gavage | 70 mg/kg | Once daily for 6 weeks | Significantly decreased tumor volume compared to the control group with no significant changes in body weight. | [2] |
Table 2: this compound Dosage in a Rat Model (for parenteral administration reference)
| Compound | Animal Model | Cancer Type | Administration Route | Dosage | Treatment Schedule | Key Findings | Reference |
| This compound | Brown Norwegian (BN) Rats (Orthotopic Transplant) | Breast Cancer | Subcutaneous | 0.15 - 0.3 mg/kg/day | Daily for up to 35 days | Impaired primary tumor growth and metastasis in a dose-dependent manner. Well-tolerated. | [3] |
Signaling Pathway
The following diagram illustrates the central role of the uPA/uPAR system in cancer progression and the inhibitory action of this compound.
Caption: The uPA/uPAR signaling pathway and its inhibition by this compound.
Experimental Protocols
Protocol 1: Oral Administration of Upamostat (WX-671) in a Mouse Xenograft Model
This protocol is adapted from a study using a cholangiocarcinoma patient-derived xenograft (PDX) model in nude mice.[2]
Materials:
-
Upamostat (WX-671)
-
Vehicle (e.g., sterile Phosphate Buffered Saline - PBS)
-
Immunocompromised mice (e.g., NOD/SCID or Nude mice)
-
Tumor cells or patient-derived tumor fragments
-
Matrigel (optional, for tumor cell implantation)
-
Calipers for tumor measurement
-
Animal balance
-
Oral gavage needles (20-22 gauge)
Procedure:
-
Tumor Implantation:
-
Cell Line-Derived Xenograft (CDX): Subcutaneously inject a suspension of tumor cells (typically 1-5 x 10^6 cells in 100-200 µL of PBS or culture medium, optionally mixed with Matrigel) into the flank of the mice.
-
Patient-Derived Xenograft (PDX): Surgically implant small fragments (approx. 2-3 mm³) of patient tumor tissue subcutaneously into the flank of the mice.[2]
-
Allow tumors to establish and reach a predetermined size (e.g., 100-150 mm³).
-
-
Animal Randomization:
-
Once tumors have reached the desired size, randomize mice into treatment and control groups (n ≥ 5 per group).
-
-
Drug Preparation:
-
On each day of treatment, prepare a fresh suspension of upamostat in the vehicle. For a 70 mg/kg dose, a 7 mg/mL suspension can be prepared for a dosing volume of 10 mL/kg.
-
Vortex the suspension thoroughly before each administration to ensure uniformity.
-
-
Drug Administration:
-
Monitoring:
-
Measure tumor volume and body weight 2-3 times per week. Tumor volume can be calculated using the formula: (Length x Width²) / 2.
-
Monitor the general health and behavior of the animals daily.
-
-
Endpoint:
-
At the end of the study (e.g., after 6 weeks of treatment or when tumors in the control group reach a predetermined maximum size), euthanize the mice according to approved institutional animal care and use committee (IACUC) protocols.
-
Collect tumors and other relevant tissues for further analysis (e.g., histology, immunohistochemistry, pharmacokinetic analysis).
-
Caption: Experimental workflow for an in vivo efficacy study with upamostat.
Protocol 2: Parenteral (Subcutaneous) Administration of this compound in a Mouse Xenograft Model
This protocol is a general guideline for the subcutaneous administration of this compound, with the dosage range informed by a study in rats.[3] Dose-finding studies in the specific mouse model are recommended.
Materials:
-
This compound
-
Sterile vehicle (e.g., PBS, saline, or a solution containing a solubilizing agent like DMSO and/or PEG, if required for solubility)
-
Immunocompromised mice
-
Tumor cells or patient-derived tumor fragments
-
Calipers for tumor measurement
-
Animal balance
-
Sterile syringes and needles (e.g., 27-30 gauge)
Procedure:
-
Tumor Implantation and Animal Randomization:
-
Follow steps 1 and 2 as described in Protocol 1.
-
-
Drug Preparation:
-
Prepare a sterile solution of this compound in the chosen vehicle. The final concentration should be calculated based on the desired dosage and a typical injection volume for subcutaneous administration in mice (e.g., 100-200 µL).
-
Ensure the solution is clear and free of particulates. If using a co-solvent like DMSO, the final concentration of the solvent should be minimized to avoid toxicity.
-
-
Drug Administration:
-
Based on the rat study, a starting dose range of 0.15 - 0.3 mg/kg/day can be explored.[3]
-
Administer the this compound solution subcutaneously, typically in the scruff of the neck or on the flank opposite to the tumor.
-
Administer an equal volume of the vehicle to the control group.
-
Treatment should be administered daily.
-
-
Monitoring and Endpoint:
-
Follow steps 5 and 6 as described in Protocol 1.
-
General Considerations
-
Animal Welfare: All animal experiments must be conducted in accordance with institutional and national guidelines for the care and use of laboratory animals and with approval from the relevant Institutional Animal Care and Use Committee (IACUC).
-
Aseptic Technique: Maintain sterile conditions during all procedures involving injections and surgery to prevent infection.
-
Solubility: this compound may have limited aqueous solubility. It is crucial to determine an appropriate vehicle for complete solubilization. The use of co-solvents such as DMSO or PEG may be necessary, but their final concentration should be kept low to minimize toxicity.
-
Pharmacokinetics: For more detailed studies, plasma and tumor tissue can be collected at various time points after administration to determine the pharmacokinetic profile of this compound or upamostat.
By following these detailed application notes and protocols, researchers can effectively design and execute in vivo studies to evaluate the efficacy of this compound and upamostat in various mouse xenograft models of cancer.
References
- 1. This compound | C32H48ClN5O5S | CID 9939426 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Combined Antitumor Effect of the Serine Protease Urokinase Inhibitor Upamostat and the Sphingosine Kinase 2 Inhibitor Opaganib on Cholangiocarcinoma Patient-Derived Xenografts - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Suppression of rat breast cancer metastasis and reduction of primary tumour growth by the small synthetic urokinase inhibitor this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Preparing WX-UK1 Stock Solution in DMSO
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for the preparation, storage, and handling of WX-UK1 stock solutions in dimethyl sulfoxide (DMSO). This compound is a potent and selective small molecule inhibitor of the urokinase-type plasminogen activator (uPA) system, a key pathway involved in tumor invasion and metastasis.[1][2][3] Accurate preparation of stock solutions is critical for obtaining reliable and reproducible results in both in vitro and in vivo studies.
Chemical and Physical Properties
A clear understanding of the physicochemical properties of this compound is essential for accurate stock solution preparation. This compound is available as a free base and a hydrochloride salt, which have different molecular weights. It is crucial to use the correct molecular weight corresponding to the specific form of the compound being used.
| Property | Value (this compound free base) | Value (this compound hydrochloride) | Reference |
| Molecular Formula | C₃₂H₄₇N₅O₅S | C₃₂H₄₈ClN₅O₅S | [4] |
| Molecular Weight | 613.81 g/mol | 650.3 g/mol | [2][4] |
| Appearance | White to off-white solid | Not specified | |
| Solubility in DMSO | ≥ 100 mg/mL | Not specified | [5] |
| Solubility in Water | Insoluble | Not specified | [6] |
Experimental Protocols
This section provides a detailed protocol for the preparation of a 10 mM this compound stock solution in DMSO. This concentration is a common starting point for further dilutions in various experimental setups.[7]
Materials
-
This compound (free base or hydrochloride salt)
-
Anhydrous Dimethyl Sulfoxide (DMSO), molecular biology grade
-
Sterile, amber microcentrifuge tubes
-
Calibrated analytical balance
-
Vortex mixer
-
Pipettes and sterile, filtered pipette tips
Protocol for Preparing a 10 mM this compound Stock Solution
-
Determine the form of this compound: Confirm whether you are using the free base or the hydrochloride salt to ensure the correct molecular weight is used for calculations.
-
Calculate the required mass:
-
For this compound free base (MW = 613.81 g/mol ): To prepare 1 mL of a 10 mM stock solution, weigh out 6.14 mg of this compound.
-
For this compound hydrochloride (MW = 650.3 g/mol ): To prepare 1 mL of a 10 mM stock solution, weigh out 6.50 mg of this compound.
-
-
Dissolution:
-
Carefully transfer the weighed this compound powder into a sterile, amber microcentrifuge tube.
-
Add the calculated volume of anhydrous DMSO to the tube.
-
Vortex the solution thoroughly until the this compound is completely dissolved. Gentle warming (e.g., in a 37°C water bath for a few minutes) can aid dissolution if necessary.
-
-
Aliquoting and Storage:
-
To avoid repeated freeze-thaw cycles, which can degrade the compound, it is highly recommended to aliquot the stock solution into smaller, single-use volumes.
-
Store the aliquots in tightly sealed amber tubes to protect them from light.
-
Storage and Stability
The stability of the this compound stock solution is crucial for the validity of experimental results. The following table summarizes the recommended storage conditions. For long-term storage, -80°C is preferable to -20°C to ensure maximum stability.[8]
| Storage Temperature | Recommended Duration | Reference |
| -20°C | Up to 1 year | [9] |
| -80°C | Up to 2 years | [9] |
Note: It is always best practice to use freshly prepared solutions whenever possible. If using a stored solution, allow the aliquot to thaw completely at room temperature and vortex gently before use.
In Vitro Assay Considerations
For cell-based assays, it is important to minimize the final concentration of DMSO in the culture medium, as high concentrations can be toxic to cells. A final DMSO concentration of less than 0.1% is generally recommended.[7]
| Parameter | Recommendation | Reference |
| Typical Starting Concentration Range | 10 - 100 µM | [7] |
| Final DMSO Concentration in Media | < 0.1% | [7] |
Mechanism of Action and Signaling Pathway
This compound is a competitive inhibitor of serine proteases, with a primary target being the urokinase-type plasminogen activator (uPA).[7] The uPA system plays a critical role in the degradation of the extracellular matrix (ECM), a process essential for tumor cell invasion and metastasis.[6]
The binding of uPA to its receptor (uPAR) on the cell surface initiates a proteolytic cascade. uPA converts plasminogen to plasmin, which in turn can degrade various ECM components and activate matrix metalloproteinases (MMPs), further promoting ECM degradation.[1][10][11] This process facilitates cancer cell migration and invasion. By inhibiting uPA, this compound effectively blocks this cascade.
Furthermore, the uPA-uPAR interaction can also trigger intracellular signaling pathways that regulate cell proliferation, survival, and migration.[10]
Experimental Workflow for Stock Solution Preparation
This compound Inhibition of the uPA Signaling Pathway
References
- 1. researchgate.net [researchgate.net]
- 2. This compound | C32H48ClN5O5S | CID 9939426 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. This compound|CAS 220355-63-5|DC Chemicals [dcchemicals.com]
- 4. This compound free base|lookchem [lookchem.com]
- 5. selleckchem.com [selleckchem.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. medchemexpress.com [medchemexpress.com]
- 10. Multifaceted Role of the Urokinase-Type Plasminogen Activator (uPA) and Its Receptor (uPAR): Diagnostic, Prognostic, and Therapeutic Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
WX-UK1 Administration in Animal Studies: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to the in vivo administration of WX-UK1 and its orally bioavailable prodrug, upamostat (WX-671), in animal models for preclinical cancer research. This compound is a potent and selective small molecule inhibitor of the urokinase-type plasminogen activator (uPA) system, a key pathway implicated in tumor invasion and metastasis.[1][2][3]
Mechanism of Action
This compound is a non-cytotoxic, 3-amidinophenylalanine-based compound that functions as a serine protease inhibitor.[1][4] Its primary target is the urokinase-type plasminogen activator (uPA). The uPA system is crucial for the degradation of the extracellular matrix (ECM), a critical step in cancer cell invasion and the formation of metastases.[5][6]
The process begins when uPA binds to its receptor (uPAR) on the cell surface. This binding localizes the proteolytic activity of uPA, which then converts the inactive zymogen, plasminogen, into the active protease, plasmin. Plasmin has a broad substrate specificity and can degrade various components of the ECM. It can also activate other proteases, such as matrix metalloproteinases (MMPs), further facilitating tissue remodeling and cell migration.[5]
By inhibiting uPA, this compound effectively blocks this cascade, preventing the breakdown of the ECM and thereby inhibiting tumor cell invasion and metastasis.[1][3] The prodrug, upamostat (WX-671), is converted in vivo to the active this compound.[4][6]
Signaling Pathway
The following diagram illustrates the uPA/uPAR signaling pathway and the inhibitory action of this compound.
Caption: The uPA/uPAR signaling cascade and the inhibitory mechanism of this compound.
Quantitative Data Summary
The following tables summarize the reported in vivo efficacy of this compound and its prodrug, upamostat, in various animal models.
Table 1: this compound Administration in Animal Studies
| Animal Model | Cancer Type | Administration Route | Dosage | Treatment Schedule | Key Findings | Reference |
| Brown Norwegian (BN) Rats | Breast Cancer (BN472 orthotopic transplant) | Subcutaneous | 0.15 - 0.3 mg/kg/day | Daily for up to 35 days | Dose-dependent impairment of primary tumor growth and metastasis. | [2] |
| Murine Model | Lung Carcinoma | Not Specified | 0.3 mg/kg and 1 mg/kg | Not Specified | Inhibition of mean tumor size by 48% and 53%, respectively. | [7] |
| Rat | Pancreatic Adenocarcinoma | Not Specified | Not Specified | Not Specified | Significantly reduces the number of metastatic lesions and tumor growth. | [3] |
| Rat | Mammary Adenocarcinoma | Not Specified | Not Specified | Not Specified | Significantly reduces the number of metastatic lesions and tumor growth. | [3] |
Table 2: Upamostat (WX-671) Administration in Animal Studies
| Animal Model | Cancer Type | Administration Route | Dosage | Treatment Schedule | Key Findings | Reference |
| Nude Mice (PDX model) | Cholangiocarcinoma | Oral gavage | 70 mg/kg | Once daily for 6 weeks | Significantly decreased tumor volume compared to control. No significant changes in body weight were observed. | [8][9] |
| Athymic Nude Mice (xenograft) | Anaplastic Thyroid Cancer | Intraperitoneal injection | 0.01, 0.1, 1, and 10 mg/kg | Daily | Reduced cell adhesion and invasiveness in vitro. | [10] |
Experimental Protocols
Protocol 1: Subcutaneous Administration of this compound in a Rat Orthotopic Breast Cancer Model
This protocol is based on a study investigating the anti-tumor and anti-metastatic properties of this compound in Brown Norwegian (BN) rats with orthotopically transplanted BN472 rat breast tumors.[2]
Materials:
-
This compound
-
Sterile vehicle for injection (e.g., saline or phosphate-buffered saline)
-
Brown Norwegian (BN) rats
-
BN472 rat breast tumor cells
-
Syringes and needles for subcutaneous injection
-
Calipers for tumor measurement
-
Animal balance
Procedure:
-
Tumor Cell Implantation:
-
Orthotopically transplant BN472 rat breast tumor cells into the mammary fat pad of female BN rats.
-
Allow the tumors to establish and reach a palpable size.
-
-
Animal Randomization:
-
Once tumors are established, randomize the rats into treatment and control groups.
-
-
Drug Preparation:
-
Dissolve this compound in a sterile vehicle to the desired concentration (e.g., for a dosage of 0.3 mg/kg).
-
Prepare fresh solutions daily.
-
-
Drug Administration:
-
Administer this compound via subcutaneous injection at a dosage of 0.15-0.3 mg/kg/day.
-
Administer an equal volume of the vehicle to the control group.
-
Continue daily treatment for up to 35 days.
-
-
Monitoring:
-
Measure primary tumor dimensions with calipers 2-3 times per week and calculate tumor volume.
-
Monitor the body weight of the rats regularly to assess for toxicity.
-
Observe the general health and behavior of the animals daily.
-
-
Endpoint Analysis:
-
At the end of the study, euthanize the rats according to approved protocols.
-
Excise the primary tumor and weigh it.
-
Examine and quantify metastatic lesions in relevant organs, such as the lungs and axillary lymph nodes.
-
Compare tumor growth and metastasis between the treatment and control groups using appropriate statistical methods.
-
Protocol 2: Oral Administration of Upamostat in a Mouse Xenograft Model
This protocol describes the oral administration of upamostat in a patient-derived xenograft (PDX) model of cholangiocarcinoma in nude mice.[8][9]
Materials:
-
Upamostat (WX-671)
-
Vehicle for oral gavage (e.g., phosphate buffer)
-
Immunocompromised mice (e.g., nude mice)
-
Patient-derived tumor tissue or cancer cell line for implantation
-
Matrigel (optional, for tumor cell implantation)
-
Oral gavage needles
-
Calipers for tumor measurement
-
Animal balance
Procedure:
-
Tumor Implantation:
-
Subcutaneously implant tumor fragments or a suspension of tumor cells into the flank of the mice. For PDX models, fresh tumor tissue is minced and coated with Matrigel before surgical implantation.[8]
-
Allow tumors to establish and reach a predetermined size (e.g., 100-200 mm³).
-
-
Animal Randomization:
-
Once tumors reach the desired size, randomize the mice into treatment and control groups.
-
-
Drug Preparation:
-
Prepare a suspension of upamostat in the chosen vehicle (e.g., phosphate buffer) at a concentration suitable for the desired dosage (e.g., 70 mg/kg).
-
Prepare fresh solutions daily.
-
-
Drug Administration:
-
Monitoring:
-
Endpoint Analysis:
-
At the end of the treatment period, euthanize the mice using an approved method.[10]
-
Excise the tumors and record their final weight.[10]
-
A portion of the tumor tissue can be processed for histological analysis (e.g., H&E staining, immunohistochemistry) and another portion can be snap-frozen for molecular analysis (e.g., Western blot, qRT-PCR).[10]
-
Compare tumor volumes and weights between the treatment and control groups using an appropriate statistical test (e.g., t-test or ANOVA).[10]
-
Experimental Workflow Diagram
The following diagram outlines a typical experimental workflow for an in vivo efficacy study of this compound or upamostat.
Caption: A generalized workflow for in vivo animal studies with this compound or upamostat.
References
- 1. benchchem.com [benchchem.com]
- 2. Suppression of rat breast cancer metastasis and reduction of primary tumour growth by the small synthetic urokinase inhibitor this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. pure.eur.nl [pure.eur.nl]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. Experience in Phase I Trials and an Upcoming Phase II Study with uPA Inhibitors in Metastatic Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Combined Antitumor Effect of the Serine Protease Urokinase Inhibitor Upamostat and the Sphingosine Kinase 2 Inhibitor Opaganib on Cholangiocarcinoma Patient-Derived Xenografts - PMC [pmc.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
Application Notes and Protocols for Cell Migration Assays Using WX-UK1
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cell migration is a fundamental biological process essential for various physiological events, including embryonic development, tissue repair, and immune responses. However, aberrant cell migration is a hallmark of pathological conditions, most notably cancer metastasis. The urokinase-type plasminogen activator (uPA) system is a key player in the degradation of the extracellular matrix (ECM), a critical step that facilitates cell motility and invasion. WX-UK1, the active metabolite of the oral prodrug Upamostat (WX-671), is a potent and selective synthetic inhibitor of the uPA system, making it a valuable tool for investigating the role of this pathway in cell migration and a potential therapeutic agent for combating metastasis.[1][2]
These application notes provide detailed protocols for utilizing this compound in two standard in vitro cell migration assays: the scratch (or wound healing) assay and the transwell (or Boyden chamber) assay. Furthermore, this document presents a summary of the available quantitative data on the inhibitory effects of this compound on cancer cell migration and invasion.
Mechanism of Action of this compound
This compound is a 3-amidinophenylalanine-based small molecule that functions as a serine protease inhibitor.[3] Its primary target is the urokinase-type plasminogen activator (uPA).[4] The uPA system plays a pivotal role in pericellular proteolysis, which is required for cells to break through the ECM barrier and migrate.
The key steps in the uPA-mediated cell migration pathway and the inhibitory action of this compound are as follows:
-
uPA Binding to uPAR: Pro-uPA (the inactive zymogen form of uPA) is secreted and binds to its specific receptor, the urokinase plasminogen activator receptor (uPAR), on the cell surface.
-
uPA Activation: Upon binding to uPAR, pro-uPA is converted to its active form, uPA.
-
Plasminogen Activation: Active uPA cleaves plasminogen, converting it into the broad-spectrum serine protease, plasmin.
-
ECM Degradation: Plasmin directly degrades several components of the ECM, such as fibronectin and laminin. It also activates matrix metalloproteinases (MMPs), which further contribute to the breakdown of the ECM.
-
Cell Migration: The degradation of the ECM creates pathways for cells to migrate and invade surrounding tissues.
-
Inhibition by this compound: this compound directly inhibits the enzymatic activity of uPA, preventing the conversion of plasminogen to plasmin. This blockade of the proteolytic cascade effectively halts ECM degradation and, consequently, cell migration and invasion.[4]
uPA/uPAR Signaling Pathway and Inhibition by this compound
References
- 1. scholarworks.iu.edu [scholarworks.iu.edu]
- 2. d1lqgfmy9cwjff.cloudfront.net [d1lqgfmy9cwjff.cloudfront.net]
- 3. This compound | C32H48ClN5O5S | CID 9939426 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Suppression of rat breast cancer metastasis and reduction of primary tumour growth by the small synthetic urokinase inhibitor this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
Measuring WX-UK1 Activity in Biological Samples: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
WX-UK1 is the active metabolite of the orally bioavailable prodrug Upamostat (WX-671).[1][2] It is a potent, small-molecule inhibitor of serine proteases, with a primary target being the urokinase-type plasminogen activator (uPA) system.[1][3] The uPA system is critically involved in the degradation of the extracellular matrix, a process fundamental to tumor cell invasion and metastasis.[1][4][5] Elevated levels of uPA are associated with poor prognosis in various cancers.[1] By inhibiting uPA, this compound blocks the conversion of plasminogen to plasmin, thereby preventing the breakdown of the extracellular matrix and subsequent tumor cell migration and invasion.[1] This makes Upamostat a promising candidate for anti-metastatic and anti-cancer therapy.[1] Recent studies have also revealed that this compound is a potent inhibitor of human trypsin-2 and trypsin-3, suggesting potential therapeutic applications in inflammatory diseases.
Accurate and robust methods for measuring the concentration and inhibitory activity of this compound in biological samples are essential for preclinical and clinical studies. These measurements are crucial for understanding its pharmacokinetics (PK), pharmacodynamics (PD), and overall efficacy. This document provides detailed protocols for both the quantitative analysis of this compound concentration using Liquid Chromatography-Mass Spectrometry (LC-MS/MS) and the functional assessment of its inhibitory activity on urokinase (uPA).
Signaling Pathway and Mechanism of Action
Upamostat is a prodrug that is converted to its active form, this compound, in the body. This compound exerts its therapeutic effects by inhibiting the activity of serine proteases, most notably urokinase (uPA). The uPA system plays a key role in tissue remodeling and is often hijacked by cancer cells to facilitate invasion and metastasis.
Part 1: Quantification of this compound by LC-MS/MS
This section details a validated Liquid Chromatography-Mass Spectrometry (LC-MS/MS) method for the simultaneous quantification of Upamostat and its active metabolite this compound in biological matrices, such as plasma.[1]
Experimental Workflow
References
- 1. abcam.com [abcam.com]
- 2. benchchem.com [benchchem.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. A competitive chromogenic assay to study the functional interaction of urokinase-type plasminogen activator with its receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Combined Antitumor Effect of the Serine Protease Urokinase Inhibitor Upamostat and the Sphingosine Kinase 2 Inhibitor Opaganib on Cholangiocarcinoma Patient-Derived Xenografts - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Upamostat (WX-671) in Combination with Gemcitabine
For Researchers, Scientists, and Drug Development Professionals
Introduction
Upamostat (also known as WX-671) is an orally bioavailable prodrug of the potent serine protease inhibitor, WX-UK1.[1] this compound targets the urokinase-type plasminogen activator (uPA) system, which plays a critical role in tumor invasion, metastasis, and primary tumor growth.[2][3] By inhibiting uPA, this compound can block the degradation of the extracellular matrix, thereby impeding the spread of cancer cells.[4] Gemcitabine is a nucleoside analog that acts as a cytotoxic chemotherapy agent.[5][6] It primarily works by inhibiting DNA synthesis, leading to the death of rapidly dividing cancer cells.[7][8][9]
The combination of Upamostat and gemcitabine presents a dual-pronged therapeutic strategy. While gemcitabine directly targets and kills cancer cells, Upamostat aims to prevent their dissemination, potentially leading to a more effective and comprehensive anti-cancer effect. This combination has been investigated in clinical trials, particularly for pancreatic cancer.[10][11][12]
Mechanism of Action
Upamostat (WX-671) / this compound:
Upamostat is an inactive prodrug that is converted to its active form, this compound, in the body.[1] this compound is a non-cytotoxic small molecule that inhibits serine proteases, with a key target being the urokinase plasminogen activator (uPA).[2][3] The uPA system is involved in the activation of plasminogen to plasmin, which in turn degrades components of the extracellular matrix (ECM).[4] By inhibiting uPA, this compound blocks this cascade, thereby reducing the invasive capacity of tumor cells and inhibiting metastasis.[2][3]
Gemcitabine:
Gemcitabine is a prodrug that is intracellularly phosphorylated to its active metabolites, gemcitabine diphosphate (dFdCDP) and gemcitabine triphosphate (dFdCTP).[5][8] dFdCTP is incorporated into DNA, leading to chain termination and inhibition of DNA synthesis.[5][7] Additionally, dFdCDP inhibits ribonucleotide reductase, an enzyme essential for producing the deoxynucleotides required for DNA replication and repair.[5] This dual mechanism of action ultimately induces apoptosis in rapidly dividing cancer cells.[7]
Signaling Pathway
References
- 1. Facebook [cancer.gov]
- 2. This compound | C32H48ClN5O5S | CID 9939426 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. What uPA inhibitors are in clinical trials currently? [synapse.patsnap.com]
- 5. What is the mechanism of Gemcitabine? [synapse.patsnap.com]
- 6. Gemcitabine - Wikipedia [en.wikipedia.org]
- 7. What is the mechanism of Gemcitabine Hydrochloride? [synapse.patsnap.com]
- 8. Gemcitabine: metabolism, mechanisms of action, and self-potentiation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. cancercareontario.ca [cancercareontario.ca]
- 10. Phase I Trial of Upamostat Combined With Gemcitabine in Locally Unresectable or Metastatic Pancreatic Cancer: Safety and Preliminary Efficacy Assessment - PMC [pmc.ncbi.nlm.nih.gov]
- 11. | BioWorld [bioworld.com]
- 12. ascopubs.org [ascopubs.org]
Application Notes and Protocols for WX-UK1 in 3D Tumor Spheroid Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
Three-dimensional (3D) tumor spheroid models are increasingly recognized as more physiologically relevant systems for cancer research and anti-cancer drug screening compared to traditional two-dimensional (2D) cell cultures. These models better mimic the complex microenvironment of solid tumors, including cell-cell and cell-extracellular matrix (ECM) interactions, nutrient and oxygen gradients, and gene expression patterns. WX-UK1 is a potent and selective small molecule inhibitor of the urokinase-type plasminogen activator (uPA).[1][2] The uPA system is a key player in cancer progression, particularly in tumor cell invasion and metastasis.[3][4] Upregulation of uPA and its receptor (uPAR) is frequently observed in various malignancies and correlates with poor prognosis.[5][6] this compound exerts its anti-cancer effects by blocking the proteolytic activity of uPA, thereby inhibiting the conversion of plasminogen to plasmin, a crucial step in the degradation of the ECM.[6][7] This application note provides a detailed protocol for utilizing this compound in 3D tumor spheroid models to evaluate its efficacy as a potential anti-cancer therapeutic.
Mechanism of Action of this compound
This compound is a derivative of 3-amidinophenylalanine and acts as a competitive inhibitor of serine proteases, with high specificity for urokinase-type plasminogen activator (uPA).[6][8] The uPA system is centrally involved in the degradation of the extracellular matrix (ECM), a critical process for tumor invasion and metastasis.[3]
The binding of uPA to its receptor, uPAR, on the cell surface localizes the proteolytic activity, leading to the conversion of the zymogen plasminogen into the active serine protease plasmin.[4][6] Plasmin, in turn, can degrade various components of the ECM and activate other proteases like matrix metalloproteinases (MMPs).[3] This cascade of events facilitates the breakdown of tissue barriers, allowing cancer cells to invade surrounding tissues and metastasize to distant sites.[5]
This compound directly inhibits the catalytic activity of uPA, preventing the activation of plasminogen.[2] This blockade of the uPA system leads to a reduction in ECM degradation, thereby inhibiting tumor cell invasion and migration.[7][8] Preclinical studies have demonstrated that this compound can significantly reduce primary tumor growth and metastasis in various cancer models.[7][9]
Signaling Pathway
The following diagram illustrates the signaling pathway inhibited by this compound.
Figure 1: this compound Signaling Pathway.
Experimental Protocols
This section provides a detailed methodology for the formation of 3D tumor spheroids, treatment with this compound, and subsequent analysis of its effects.
Materials and Reagents
-
Cancer cell line of interest (e.g., MDA-MB-231, HT-29, A549)
-
Complete cell culture medium (e.g., DMEM or RPMI-1640 supplemented with 10% FBS and 1% Penicillin-Streptomycin)
-
This compound (reconstituted in a suitable solvent, e.g., DMSO, to a stock concentration of 10 mM)
-
Phosphate-buffered saline (PBS)
-
Trypsin-EDTA
-
Ultra-low attachment (ULA) 96-well round-bottom plates
-
Cell viability assay (e.g., CellTiter-Glo® 3D)
-
Invasion assay components (e.g., Matrigel®, Boyden chambers)
-
Apoptosis assay (e.g., Caspase-Glo® 3/7 Assay)
-
Reagents for immunofluorescence staining (e.g., paraformaldehyde, Triton X-100, primary and secondary antibodies)
Experimental Workflow Diagram
The following diagram outlines the general workflow for assessing the efficacy of this compound in 3D tumor spheroid models.
Figure 2: Experimental Workflow.
Protocol Steps
1. 2D Cell Culture:
-
Culture the chosen cancer cell line in T-75 flasks with complete medium in a humidified incubator at 37°C and 5% CO₂.
-
Passage the cells upon reaching 70-80% confluency.
2. Cell Harvest and Counting:
-
Aspirate the culture medium and wash the cells with PBS.
-
Add trypsin-EDTA and incubate until cells detach.
-
Neutralize the trypsin with complete medium and collect the cell suspension.
-
Centrifuge the cells, resuspend in fresh medium, and determine the cell concentration and viability using a hemocytometer or an automated cell counter.
3. Seeding in Ultra-Low Attachment (ULA) Plates:
-
Dilute the cell suspension to the desired concentration (e.g., 1,000-5,000 cells/100 µL). The optimal seeding density should be determined empirically for each cell line.[10][11]
-
Carefully dispense 100 µL of the cell suspension into each well of a ULA 96-well round-bottom plate.[10]
-
Centrifuge the plate at a low speed (e.g., 300 x g for 5 minutes) to facilitate cell aggregation at the bottom of the wells.[10]
4. Spheroid Formation:
-
Incubate the plate at 37°C and 5% CO₂ for 2-4 days.[10] Spheroid formation should be monitored daily using an inverted microscope. Compact, spherical aggregates should form within this period.
5. This compound Treatment:
-
Prepare serial dilutions of this compound in complete medium from the stock solution. A dose range of 0.1 µM to 10 µM is a reasonable starting point for many cancer cell lines.
-
Carefully remove 50 µL of the medium from each well and replace it with 50 µL of the this compound dilution or vehicle control (medium with the same concentration of DMSO as the highest this compound concentration).
-
Incubate the spheroids with this compound for the desired treatment duration (e.g., 24, 48, or 72 hours).
6. Analysis:
a. Viability Assay (e.g., CellTiter-Glo® 3D):
- Equilibrate the plate and the viability reagent to room temperature.
- Add the viability reagent to each well according to the manufacturer's instructions.
- Mix by shaking and incubate at room temperature.
- Measure the luminescence using a plate reader. The signal is proportional to the amount of ATP, indicating the number of viable cells.[12]
b. Invasion Assay:
- Coat the upper chambers of a Boyden chamber with a layer of Matrigel®.
- Carefully transfer the this compound-treated spheroids into the Matrigel®-coated chambers.
- Add complete medium with a chemoattractant (e.g., 10% FBS) to the lower chamber.
- Incubate for 24-48 hours to allow for cell invasion through the Matrigel®.
- Fix and stain the invaded cells on the underside of the membrane.
- Quantify the number of invaded cells by microscopy. A decrease in the number of invaded cells in the this compound-treated groups compared to the control indicates an anti-invasive effect.[8]
c. Apoptosis Assay (e.g., Caspase-Glo® 3/7):
- Follow the manufacturer's protocol to measure caspase-3 and -7 activities, which are key markers of apoptosis.[13]
- Measure the resulting luminescence, which is proportional to the amount of caspase activity.
d. Imaging and Morphological Analysis:
- Capture brightfield or fluorescence images of the spheroids at different time points to monitor changes in size, morphology, and integrity.
- For more detailed analysis, fix the spheroids with 4% paraformaldehyde, permeabilize with Triton X-100, and perform immunofluorescence staining for markers of interest (e.g., proliferation markers like Ki-67, apoptosis markers like cleaved caspase-3).
Data Presentation
The following tables provide a template for presenting quantitative data obtained from the experiments described above. The values provided are representative and should be determined experimentally.
Table 1: Inhibitory Activity of this compound
| Parameter | Value | Reference Cell Line/Enzyme |
| Ki (uPA) | 0.41 µM | Human urokinase |
| IC50 (Invasion) | ~1 µg/mL | FaDu, HeLa |
| Inhibition of Invasion | Up to 50% | FaDu, HeLa |
Data sourced from MedchemExpress and Ertong et al., 2004.[2][8]
Table 2: Representative Effect of this compound on 3D Tumor Spheroid Viability
| This compound Concentration (µM) | Relative Viability (%) (Mean ± SD) |
| 0 (Vehicle Control) | 100 ± 5.2 |
| 0.1 | 95.3 ± 4.8 |
| 1 | 78.1 ± 6.1 |
| 5 | 55.4 ± 7.3 |
| 10 | 32.9 ± 5.9 |
These are hypothetical data for illustrative purposes. Actual values will vary depending on the cell line and experimental conditions.
Table 3: Representative Effect of this compound on 3D Tumor Spheroid Invasion
| This compound Concentration (µM) | Relative Invasion (%) (Mean ± SD) |
| 0 (Vehicle Control) | 100 ± 8.5 |
| 0.1 | 89.2 ± 7.9 |
| 1 | 61.7 ± 9.3 |
| 5 | 38.6 ± 6.4 |
| 10 | 21.3 ± 5.1 |
These are hypothetical data for illustrative purposes. Actual values will vary depending on the cell line and experimental conditions.
Conclusion
The use of this compound in 3D tumor spheroid models provides a robust platform for evaluating its anti-cancer efficacy in a more physiologically relevant context. The protocols outlined in this application note offer a comprehensive guide for researchers to investigate the effects of this compound on tumor spheroid viability, invasion, and apoptosis. The ability of this compound to inhibit the uPA system makes it a promising candidate for further investigation as an anti-metastatic agent. The detailed methodologies and data presentation formats provided herein will aid in the standardized assessment of this compound and other uPA inhibitors in preclinical drug development.
References
- 1. Spheroid preparation and immunofluorescence protocol. | Abcam [abcam.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Urokinase plasminogen activator system: a multifunctional role in tumor progression and metastasis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Frontiers | Multifaceted Role of the Urokinase-Type Plasminogen Activator (uPA) and Its Receptor (uPAR): Diagnostic, Prognostic, and Therapeutic Applications [frontiersin.org]
- 6. Therapeutic Strategies Targeting Urokinase and Its Receptor in Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 7. This compound | C32H48ClN5O5S | CID 9939426 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. Inhibition of the invasion capacity of carcinoma cells by this compound, a novel synthetic inhibitor of the urokinase-type plasminogen activator system - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Suppression of rat breast cancer metastasis and reduction of primary tumour growth by the small synthetic urokinase inhibitor this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. documents.thermofisher.com [documents.thermofisher.com]
- 11. corning.com [corning.com]
- 12. High-Content Assays for Characterizing the Viability and Morphology of 3D Cancer Spheroid Cultures - PMC [pmc.ncbi.nlm.nih.gov]
- 13. resources.revvity.com [resources.revvity.com]
Troubleshooting & Optimization
WX-UK1 solubility and stability issues
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides comprehensive guidance on the solubility, stability, and handling of WX-UK1. The following troubleshooting guides and frequently asked questions (FAQs) are designed to address common issues encountered during experimental work.
Frequently Asked Questions (FAQs)
1. What is this compound and what is its mechanism of action?
This compound is a potent, small-molecule inhibitor of serine proteases, with a primary target being the urokinase-type plasminogen activator (uPA) system.[1] The uPA system is critically involved in the degradation of the extracellular matrix, a process essential for tumor cell invasion and metastasis.[1] By inhibiting uPA, this compound blocks the conversion of plasminogen to plasmin, thereby preventing the breakdown of the extracellular matrix and subsequent tumor cell migration and invasion.[1] this compound is the active metabolite of the orally available prodrug Upamostat (WX-671).[2][3]
2. What is the recommended solvent for preparing this compound stock solutions?
Dimethyl sulfoxide (DMSO) is the most commonly recommended solvent for preparing high-concentration stock solutions of this compound.[4]
3. How should I store this compound stock solutions to ensure stability?
To maintain the integrity of this compound, stock solutions should be stored under the following conditions:
-
Storage Temperature: Store stock solutions in a suitable solvent (e.g., DMSO) in small, single-use aliquots at -20°C for short-term storage (up to 1 year) or -80°C for long-term storage (up to 2 years).[4]
-
Freeze-Thaw Cycles: Minimize freeze-thaw cycles as they can lead to degradation and precipitation of the compound. It is best practice to prepare single-use aliquots.[5][6]
-
Light Protection: Protect solutions from light by using amber vials or by wrapping tubes in foil.[6]
4. What are the known solubility properties of this compound?
| Solvent/System | Solubility | Notes |
| DMSO | ≥ 2.5 mg/mL (4.07 mM) | Sonication or gentle heating may aid dissolution.[4] |
| In Vivo Formulations | ||
| 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline | ≥ 2.5 mg/mL (4.07 mM) | Provides a clear solution.[4] |
| 10% DMSO, 90% (20% SBE-β-CD in Saline) | ≥ 2.5 mg/mL (4.07 mM) | Provides a clear solution.[4] |
| 10% DMSO, 90% Corn Oil | ≥ 2.5 mg/mL (4.07 mM) | Provides a clear solution.[4] |
| Aqueous Buffers (e.g., PBS) | Low | This compound, like its prodrug Upamostat, is expected to have low aqueous solubility, which can lead to precipitation when diluting from a concentrated organic stock solution. |
5. How stable is this compound in aqueous solutions and cell culture media?
Detailed stability studies of this compound in various aqueous buffers and cell culture media under different pH and temperature conditions have not been extensively published. However, as a general guideline for small molecule inhibitors, prolonged incubation in aqueous solutions can lead to degradation. For long-term experiments, it is advisable to replace the media with freshly prepared this compound-containing medium at regular intervals (e.g., every 24-48 hours). Users should be aware that the stability of this compound can be influenced by the specific components of the cell culture medium.
Troubleshooting Guides
Issue 1: Precipitation of this compound in Aqueous Solutions or Cell Culture Media
Symptoms:
-
Cloudiness or turbidity upon dilution of the DMSO stock solution into aqueous buffer or media.
-
Visible precipitate formation immediately after dilution or over time during incubation.
Potential Causes:
-
Low Aqueous Solubility: The primary cause is the low solubility of this compound in aqueous environments. When a concentrated DMSO stock is diluted, the compound can crash out of solution.
-
High Final DMSO Concentration: While DMSO aids initial dissolution, a high final concentration in the aqueous solution can also contribute to precipitation or cause cellular toxicity.
-
Buffer Composition and pH: The salt concentration and pH of the aqueous buffer can influence the solubility of this compound.
-
Temperature: Temperature fluctuations can affect solubility.
Solutions:
| Solution | Detailed Steps |
| Optimize Dilution Technique | 1. Pre-warm the aqueous buffer or cell culture medium to 37°C. 2. While gently vortexing or swirling the aqueous solution, add the this compound stock solution dropwise to ensure rapid and even dispersion. |
| Reduce Final Concentration | If experimentally feasible, lower the final working concentration of this compound. |
| Perform a Solubility Test | Before your main experiment, perform a small-scale solubility test to determine the maximum soluble concentration of this compound in your specific buffer or media. |
| Maintain Low Final DMSO Concentration | Aim for a final DMSO concentration of less than 0.5% in your cell culture experiments to minimize both precipitation and solvent-induced cytotoxicity. Always include a vehicle control (media with the same final DMSO concentration without this compound). |
| Consider Co-solvents (for in vitro assays) | For certain in vitro assays (non-cell-based), the use of co-solvents like PEG300 or ethanol in the final buffer might improve solubility. However, compatibility with the assay must be verified. |
Issue 2: Inconsistent or No Inhibitory Effect of this compound
Symptoms:
-
Lack of expected biological activity in assays.
-
High variability in results between experiments.
Potential Causes:
-
Degradation of this compound: Improper storage or handling of stock solutions can lead to compound degradation.
-
Precipitation: The actual concentration of soluble this compound in the assay may be lower than intended due to precipitation.
-
Inaccurate Concentration: Errors in weighing the compound or in calculations for stock solution preparation.
-
Low Target Expression: The target cells or system may have low expression levels of uPA.
Solutions:
| Solution | Detailed Steps |
| Prepare Fresh Stock Solutions | Prepare a fresh stock solution of this compound from the solid compound. Ensure the compound is fully dissolved. |
| Verify Stock Solution Integrity | If possible, use analytical methods like HPLC to check the purity and concentration of your stock solution. |
| Address Precipitation Issues | Follow the troubleshooting steps outlined in "Issue 1" to ensure this compound remains in solution during your experiment. |
| Confirm Target Expression | Verify the expression of uPA in your experimental system (e.g., through Western blot, qPCR). |
| Include Positive Controls | Use a known activator of the uPA pathway or a different uPA inhibitor as a positive control to validate your assay system. |
Experimental Protocols
Protocol 1: Preparation of a 10 mM this compound Stock Solution in DMSO
Materials:
-
This compound (solid)
-
Anhydrous, sterile Dimethyl Sulfoxide (DMSO)
-
Calibrated analytical balance
-
Sterile microcentrifuge tubes or vials (amber or wrapped in foil)
-
Vortex mixer
-
Sonicator (optional)
Procedure:
-
Equilibrate: Allow the vial of solid this compound to come to room temperature before opening to prevent moisture condensation.
-
Weigh: Accurately weigh the desired amount of this compound. For 1 mL of a 10 mM stock solution (Molecular Weight of this compound hydrochloride is approximately 650.27 g/mol ), you will need 6.5 mg.
-
Dissolve: Add the appropriate volume of anhydrous, sterile DMSO to the solid this compound.
-
Mix: Vortex the solution until the solid is completely dissolved. If necessary, briefly sonicate the solution in a water bath to aid dissolution.[4]
-
Aliquot: Dispense the stock solution into single-use aliquots in sterile, light-protected tubes.
-
Store: Store the aliquots at -20°C for short-term use or -80°C for long-term storage.[4]
Visualizations
Caption: Mechanism of action of this compound in inhibiting the uPA signaling pathway.
References
- 1. benchchem.com [benchchem.com]
- 2. Phase II randomised proof-of-concept study of the urokinase inhibitor upamostat (WX-671) in combination with gemcitabine compared with gemcitabine alone in patients with non-resectable, locally advanced pancreatic cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The Oral Serine Protease Inhibitor WX-671 – First Experience in Patients with Advanced Head and Neck Carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
troubleshooting inconsistent WX-UK1 results
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides comprehensive guidance for troubleshooting inconsistent results obtained during experiments with WX-UK1. This compound is the active metabolite of the oral prodrug Upamostat (WX-671) and functions as a potent, small-molecule inhibitor of serine proteases. While its primary target was initially identified as the urokinase-type plasminogen activator (uPA), it is now understood that this compound exhibits broad-spectrum activity, also potently inhibiting other trypsin-like serine proteases. This guide offers troubleshooting advice, frequently asked questions (FAQs), detailed experimental protocols, and key quantitative data to assist researchers in obtaining reliable and reproducible results.
Troubleshooting Guide & FAQs
This section addresses common issues encountered during in vitro experiments with this compound in a question-and-answer format.
Issue 1: High Variability in IC50 Values Between Experiments
-
Question: We are observing significant variability in the half-maximal inhibitory concentration (IC50) values for this compound in our cell-based assays. What are the potential causes and solutions?
-
Answer: Inconsistent IC50 values are a frequent challenge. Several factors can contribute to this variability:
-
Cell Health and Passage Number: Using cells with high passage numbers or those not in the logarithmic growth phase can lead to inconsistent responses. It is recommended to use cells within a consistent and low passage number range and ensure they are healthy at the time of the experiment.[1]
-
Inconsistent Cell Seeding Density: Variations in the initial number of cells seeded can significantly impact the final readout. Optimize and strictly control the cell seeding density to ensure uniformity across all wells and experiments.[1]
-
Variability in Drug Preparation: Improper preparation and storage of this compound solutions can lead to degradation or precipitation. Always prepare fresh dilutions of this compound from a stock solution for each experiment and avoid repeated freeze-thaw cycles of the stock solution.[1]
-
Incubation Time: The inhibitory effect of this compound can be time-dependent. It is crucial to optimize and standardize the incubation time with the inhibitor across all experiments to ensure consistent results.[1]
-
Issue 2: this compound Appears Less Potent Than Expected
-
Question: The inhibitory effect of this compound in our assays is weaker than what is reported in the literature. What could be the reason?
-
Answer: Several factors can lead to reduced apparent potency of this compound:
-
Incorrect Compound Usage: Ensure you are using the active metabolite, this compound, for in vitro assays, not the prodrug Upamostat (WX-671).[1] Upamostat requires metabolic activation to become an effective serine protease inhibitor, a process that does not typically occur under standard cell culture conditions.[1]
-
Degradation of this compound: this compound may degrade if not handled properly. Prepare fresh solutions and minimize exposure to light and elevated temperatures. It is also advisable to assess the stability of this compound in your specific cell culture medium over the duration of the experiment.[1]
-
Low Expression of Target Protease: The inhibitory effect of this compound is dependent on the expression levels of its target proteases (e.g., uPA, trypsins) in the cell line being used.[1] Verify the expression of the target protease in your cells; low expression will result in a diminished inhibitory effect.[1]
-
Presence of Serum in Media: Serum proteins can bind to small molecule inhibitors like this compound, reducing their effective concentration.[1] If your experimental design allows, consider reducing the serum percentage or using serum-free media.[1]
-
Issue 3: Unexpected Cellular Cytotoxicity or Phenotypes
-
Question: We are observing unexpected cell death or cellular phenotypes that do not seem to be related to the inhibition of uPA. What could be the cause?
-
Answer: Distinguishing between specific on-target effects and off-target effects or general toxicity is critical for accurate data interpretation.
-
High Concentrations of this compound: At high concentrations, this compound may induce cytotoxicity. It is important to determine the cytotoxic concentration of this compound for your specific cell line using a cell viability assay (e.g., MTT, CellTiter-Glo) and conduct your functional assays at non-toxic concentrations.[1]
-
Solvent (DMSO) Toxicity: The solvent used to dissolve this compound, typically DMSO, can be toxic to cells at higher concentrations. Ensure the final concentration of DMSO is consistent across all wells and is below the toxic threshold for your cells (generally <0.5%).[1]
-
Inhibition of Other Proteases (Off-Target Effects): this compound is a broad-spectrum serine protease inhibitor and can affect other proteases besides uPA, such as various trypsins.[2] These off-target effects can lead to unexpected cellular phenotypes. To confirm that the observed effect is due to the inhibition of your target of interest, consider using more specific inhibitors (if available) or genetic approaches like siRNA/shRNA knockdown to validate your findings.[1][3]
-
Quantitative Data Summary
The following tables summarize key quantitative data for this compound from various in vitro studies.
Table 1: Inhibitory Activity of this compound Against Serine Proteases
| Target Protease | Inhibition Constant (Ki) |
| Urokinase-type Plasminogen Activator (uPA) | 0.41 µM[4] |
| Trypsin-1 | Not specified, but inhibited at nanomolar concentrations[2] |
| Trypsin-2 | Not specified, but inhibited at nanomolar concentrations[2] |
| Trypsin-3 | Not specified, but inhibited at nanomolar concentrations[2] |
| Trypsin-6 | Not specified, but inhibited at nanomolar concentrations[2] |
| Matriptase-1 | Not specified, but inhibited at nanomolar concentrations[2] |
Table 2: In Vitro Efficacy of this compound in Cancer Cell Lines
| Cell Line | Cancer Type | Assay | IC50 |
| FaDu | Head and Neck Squamous Cell Carcinoma | Cell Invasion | Inhibition of invasion by up to 50% at 0.1-1.0 µg/mL[4][5] |
| HeLa | Cervical Carcinoma | Cell Invasion | Inhibition of invasion by up to 50% at 0.1-1.0 µg/mL[4][5] |
Experimental Protocols
Protocol 1: General uPA Enzyme Inhibition Assay (Fluorometric)
This protocol provides a general framework for assessing the inhibition of uPA by this compound using a fluorometric substrate.
Materials:
-
Human uPA enzyme
-
Fluorogenic uPA substrate
-
This compound
-
DMSO
-
Assay Buffer (e.g., Tris-based buffer at physiological pH)
-
96-well black plates with clear bottoms
-
Fluorescence microplate reader
Procedure:
-
Reagent Preparation:
-
Prepare a concentrated stock solution of this compound in DMSO.
-
Prepare serial dilutions of the this compound stock solution in Assay Buffer to achieve the desired final concentrations. Include a vehicle control (Assay Buffer with the same final DMSO concentration).
-
Dilute the human uPA enzyme and the fluorogenic uPA substrate in Assay Buffer to their optimal working concentrations.
-
-
Assay Setup:
-
Add the diluted uPA enzyme solution to each well of the 96-well plate.
-
Add the serially diluted this compound or vehicle control to the respective wells.
-
Incubate the plate at room temperature for 10-15 minutes to allow for the inhibitor to bind to the enzyme.
-
-
Reaction Initiation and Measurement:
-
Initiate the enzymatic reaction by adding the uPA substrate to all wells.
-
Immediately place the plate in a fluorescence microplate reader and measure the fluorescence intensity at the appropriate excitation and emission wavelengths over a set period (e.g., 30-60 minutes) in kinetic mode.
-
-
Data Analysis:
-
Calculate the rate of substrate cleavage (reaction velocity) from the linear portion of the fluorescence versus time curve for each well.
-
Determine the percent inhibition for each concentration of this compound relative to the vehicle control.
-
Calculate the IC50 value by fitting the percent inhibition versus inhibitor concentration data to a suitable dose-response curve.[1]
-
Protocol 2: Matrigel Cell Invasion Assay
This protocol describes a method to assess the effect of this compound on the invasive potential of cancer cells using Matrigel-coated transwell inserts.
Materials:
-
Cancer cell line of interest
-
This compound
-
DMSO
-
Serum-free cell culture medium
-
Cell culture medium with chemoattractant (e.g., 10% FBS)
-
Matrigel Basement Membrane Matrix
-
Cold, sterile serum-free medium
-
24-well transwell inserts (e.g., 8.0 µm pore size)
-
24-well companion plates
-
Cotton swabs
-
Fixation solution (e.g., 70% ethanol or methanol)
-
Staining solution (e.g., 0.1% Crystal Violet or Toluidine Blue)
-
Microscope
Procedure:
-
Preparation of Matrigel-Coated Inserts:
-
Thaw Matrigel on ice overnight.
-
Dilute the Matrigel with cold, sterile serum-free medium to the desired concentration (e.g., 1:3).[6]
-
Add a thin layer of the diluted Matrigel solution to the upper surface of the transwell inserts.
-
Incubate the inserts at 37°C for at least 1 hour to allow the Matrigel to solidify.[6] Do not let the Matrigel layer dry out.
-
-
Cell Seeding and Treatment:
-
Harvest and resuspend the cells in serum-free medium.
-
Treat the cell suspension with various concentrations of this compound or vehicle control (DMSO).
-
Seed the treated cells into the upper chamber of the Matrigel-coated inserts.[6]
-
Add medium containing a chemoattractant to the lower chamber of the wells.[6]
-
-
Incubation:
-
Incubate the plates at 37°C in a 5% CO2 incubator for a period sufficient for cell invasion (e.g., 24-48 hours), which should be optimized for the specific cell line.[6]
-
-
Fixation and Staining:
-
After incubation, carefully remove the non-invaded cells from the upper surface of the insert using a cotton swab.[6]
-
Fix the invaded cells on the lower surface of the insert by immersing the inserts in a fixation solution for 10-20 minutes.[6]
-
Stain the fixed cells with a suitable staining solution for 10-20 minutes.[6]
-
Gently wash the inserts with water to remove excess stain and allow them to air dry.[6]
-
-
Quantification:
-
Image the stained, invaded cells on the underside of the membrane using a microscope.
-
Count the number of invaded cells in several representative fields of view for each insert.
-
Calculate the average number of invaded cells per field and compare the results between the different treatment groups.
-
Mandatory Visualizations
Caption: uPA Signaling Pathway and Inhibition by this compound.
Caption: Logical Workflow for Troubleshooting this compound Experiments.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Inhibition of the invasion capacity of carcinoma cells by this compound, a novel synthetic inhibitor of the urokinase-type plasminogen activator system - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. snapcyte.com [snapcyte.com]
Technical Support Center: WX-UK1 Experimental Guidance
This technical support center provides essential information for researchers, scientists, and drug development professionals utilizing WX-UK1 in their experiments. Here you will find troubleshooting guides and frequently asked questions (FAQs) to address potential issues arising from the off-target effects of this compound.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound?
A1: this compound is the active metabolite of the orally administered prodrug upamostat (also known as WX-671).[1][2][3] Its primary on-target mechanism is the inhibition of the urokinase-type plasminogen activator (uPA), a serine protease that plays a critical role in the degradation of the extracellular matrix (ECM).[1][2][4] By inhibiting uPA, this compound blocks the conversion of plasminogen to plasmin, a key step in pathways that lead to tumor cell invasion and metastasis.[1][5][6]
Q2: What are the known off-target effects of this compound?
A2: this compound is known to be a broad-spectrum inhibitor of trypsin-like serine proteases.[1][7] Consequently, it can inhibit other proteases besides uPA. The most significant known off-targets are trypsin-1, trypsin-2, trypsin-3 (PRSS3), trypsin-6, and matriptase-1.[1][8][9][10] It is noteworthy that this compound inhibits some of these off-targets with higher potency than its primary target, uPA.[8][10][11]
Q3: Why is it crucial to consider these off-target effects in my experiments?
Q4: How can I differentiate between on-target (uPA-mediated) and off-target effects in my results?
A4: To distinguish between on-target and off-target effects, it is recommended to employ a multi-pronged approach:
-
Use a structurally unrelated uPA inhibitor as a control to see if it phenocopies the effects of this compound.[3]
-
Perform genetic knockdown of uPA using techniques like siRNA or shRNA and compare the resulting phenotype to that induced by this compound treatment.[3][8]
-
Conduct rescue experiments by adding purified, active uPA to the system to see if it can reverse the effects of this compound.[3]
-
Profile this compound against a panel of serine proteases to understand its inhibitory activity at the concentrations used in your experiments.[8]
This compound Inhibitory Activity Data
The following table summarizes the known inhibitory activity of this compound against its primary target (uPA) and several key off-target serine proteases. Note that lower Ki and Kd values indicate stronger inhibition and binding affinity, respectively.
| Target Protease | Inhibitory Constant (Ki) | Dissociation Constant (Kd) | Reference(s) |
| Urokinase (uPA) | ~410 - 874 nM | 720 nM | [4][11] |
| Trypsin-3 | 19 nM | 6 nM | [10][11] |
| Trypsin-2 | 75 nM | N.D. | [10][11] |
| Trypsin-1 | 190 nM | 74 nM | [11] |
| Matriptase-1 | Nanomolar range | N.D. | [9][12] |
| Trypsin-6 | Nanomolar range | N.D. | [9][12] |
N.D. = Not Determined
Visualizing this compound's Mechanism and Interactions
The diagrams below illustrate the signaling pathway of uPA and the potential on- and off-target interactions of this compound.
Caption: The uPA signaling pathway and the inhibitory action of this compound.
Caption: On-target versus potential off-target effects of this compound.
Troubleshooting Guide
This guide addresses specific issues that may arise during experiments with this compound, with a focus on discerning off-target effects.
Issue 1: I am observing a higher level of cytotoxicity than anticipated based on uPA's role.
-
Possible Cause: The observed cell death may be an off-target effect caused by the inhibition of other essential cellular serine proteases, rather than the intended anti-metastatic mechanism of uPA inhibition.[3] Some trypsins, for example, are involved in various cellular homeostasis processes.
-
Recommended Troubleshooting Steps:
-
Titrate this compound Concentration: Determine the lowest effective dose that inhibits uPA-mediated invasion without causing significant cytotoxicity.
-
Perform Washout Experiments: To see if the cytotoxic effect is reversible after removing this compound.[3]
-
Assess Apoptosis: Use a TUNEL assay or caspase activity assays to determine if the cytotoxicity is due to caspase-dependent apoptosis.
-
Compare with uPA Knockdown: Use siRNA to silence uPA expression. If uPA knockdown does not replicate the cytotoxicity seen with this compound, an off-target effect is likely.[3]
-
Issue 2: My results from cell migration or invasion assays do not correlate with the uPA expression levels in my cell lines.
-
Possible Cause: this compound may be inhibiting other serine proteases involved in extracellular matrix remodeling and cell migration, such as matriptase-1 or other trypsins.[3] The observed phenotype could be a composite effect of inhibiting multiple proteases.
-
Recommended Troubleshooting Steps:
-
Use an Orthogonal Inhibitor: Test a structurally different uPA inhibitor to see if it produces the same result.[3]
-
Conduct Rescue Experiments: Add purified active uPA to the assay. If this does not rescue the phenotype, it suggests other targets are involved.[3]
-
Profile Protease Inhibition: Test the inhibitory effect of this compound on a panel of relevant serine proteases at the concentration used in your experiments to identify other potential targets.[8]
-
Issue 3: I'm observing unexpected changes in inflammatory markers or cytokine profiles in my model.
-
Possible Cause: Many serine proteases are key players in inflammatory signaling cascades. This compound's inhibition of off-target proteases could be modulating these pathways.[3]
-
Recommended Troubleshooting Steps:
-
Literature Review: Investigate if any of the known high-potency off-targets of this compound (e.g., trypsin-2, trypsin-3) are implicated in the inflammatory pathways you are studying.[10][11]
-
Compare to Specific Inhibitors: If available, use more specific inhibitors for the suspected off-target proteases to see if they replicate the inflammatory phenotype.
-
Validate with Genetic Models: Use cell lines or animal models with genetic deletion of specific off-target proteases to confirm their role in the observed effect.
-
Experimental Protocols
Below are detailed methodologies for key experiments to investigate the on- and off-target effects of this compound.
Caption: Workflow for investigating potential off-target effects of this compound.
Protocol 1: Serine Protease Inhibition Assay (IC50 Determination)
This protocol describes a general method to determine the half-maximal inhibitory concentration (IC50) of this compound against a panel of serine proteases using a chromogenic or fluorogenic substrate.
-
Materials:
-
96-well microplate (black or clear, depending on substrate)
-
Recombinant serine proteases (e.g., uPA, Trypsin-1, -2, -3)
-
Appropriate chromogenic or fluorogenic substrate for each protease
-
Assay Buffer (e.g., Tris-HCl with CaCl2 and 0.01% Tween-20, pH 8.0)
-
This compound stock solution in DMSO
-
Vehicle control (DMSO)
-
Microplate reader
-
-
Procedure:
-
Prepare this compound Dilutions: Perform a serial dilution of the this compound stock solution in Assay Buffer to create a range of concentrations (e.g., 10 µM to 10 pM). Include a vehicle-only control.
-
Enzyme Preparation: Dilute each recombinant protease in cold Assay Buffer to a working concentration that provides a robust signal within the linear range of the assay.
-
Assay Setup:
-
Add 25 µL of Assay Buffer to each well.
-
Add 25 µL of the serially diluted this compound or vehicle control to the appropriate wells.
-
Add 25 µL of the diluted enzyme solution to each well.
-
-
Incubation: Incubate the plate at room temperature for 30 minutes to allow this compound to bind to the enzyme.
-
Initiate Reaction: Add 25 µL of the corresponding protease substrate to each well to initiate the reaction.
-
Measure Signal: Immediately begin reading the absorbance or fluorescence in kinetic mode for 15-30 minutes at the appropriate wavelength.
-
Data Analysis: Determine the reaction rate (V) for each concentration. Plot the percentage of inhibition [(Vcontrol - Vinhibitor) / Vcontrol] * 100 against the log of the this compound concentration. Fit the data to a dose-response curve to calculate the IC50 value.
-
Protocol 2: Cell Viability Assay (WST-1)
This protocol assesses the effect of this compound on cell viability and proliferation.
-
Materials:
-
96-well cell culture plate
-
Cells of interest
-
Complete cell culture medium
-
This compound stock solution in DMSO
-
WST-1 reagent
-
Microplate reader (450 nm)
-
-
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium and incubate for 24 hours.
-
Treatment: Prepare serial dilutions of this compound in culture medium. Remove the old medium from the wells and add 100 µL of the this compound dilutions or vehicle control.
-
Incubation: Incubate the cells for the desired treatment period (e.g., 24, 48, or 72 hours).
-
WST-1 Addition: Add 10 µL of WST-1 reagent to each well.
-
Final Incubation: Incubate the plate for 1-4 hours at 37°C, or until a sufficient color change is observed.
-
Measure Absorbance: Shake the plate gently and measure the absorbance at 450 nm.
-
Data Analysis: Subtract the background absorbance (medium only) from all readings. Express the viability of treated cells as a percentage of the vehicle-treated control cells.
-
Protocol 3: In Vitro Cell Invasion Assay (Boyden Chamber)
This protocol measures the ability of cells to invade through a basement membrane extract (Matrigel) in response to a chemoattractant.[6]
-
Materials:
-
Boyden chamber inserts (8 µm pore size) for a 24-well plate
-
Matrigel (or other basement membrane extract)
-
Serum-free cell culture medium
-
Complete medium (containing FBS as a chemoattractant)
-
This compound
-
Cotton swabs
-
Methanol and Crystal Violet stain
-
-
Procedure:
-
Coat Inserts: Thaw Matrigel on ice. Dilute it with cold, serum-free medium and add 50-100 µL to the upper chamber of each insert. Incubate at 37°C for at least 4 hours to allow it to solidify.
-
Prepare Cells: Culture cells to ~80% confluency. Harvest and resuspend them in serum-free medium at a concentration of 1 x 105 cells/mL. Pre-treat the cells with this compound or vehicle control for 30 minutes if desired.
-
Assay Setup:
-
Add 600 µL of complete medium (chemoattractant) to the lower wells of the 24-well plate.
-
Add 200 µL of the cell suspension (containing this compound or vehicle) to the upper chamber of the Matrigel-coated inserts.
-
-
Incubation: Incubate the plate at 37°C for 12-48 hours (time depends on cell type).
-
Remove Non-invading Cells: Carefully remove the inserts from the wells. Use a cotton swab to gently wipe away the non-invading cells from the top surface of the membrane.
-
Fix and Stain: Fix the invading cells on the bottom of the membrane with methanol for 10 minutes. Stain with 0.5% Crystal Violet for 20 minutes.
-
Quantification: Wash the inserts with water and let them air dry. Count the number of stained, invaded cells in several fields of view under a microscope. Alternatively, the stain can be eluted with a solvent (e.g., 10% acetic acid) and the absorbance can be read on a plate reader.
-
References
- 1. benchchem.com [benchchem.com]
- 2. Facebook [cancer.gov]
- 3. benchchem.com [benchchem.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. benchchem.com [benchchem.com]
- 6. Inhibition of the invasion capacity of carcinoma cells by this compound, a novel synthetic inhibitor of the urokinase-type plasminogen activator system - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Combined Antitumor Effect of the Serine Protease Urokinase Inhibitor Upamostat and the Sphingosine Kinase 2 Inhibitor Opaganib on Cholangiocarcinoma Patient-Derived Xenografts - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. Urokinase plasminogen activator as an anti-metastasis target: inhibitor design principles, recent amiloride derivatives, and issues with human/mouse species selectivity - PMC [pmc.ncbi.nlm.nih.gov]
- 10. aacrjournals.org [aacrjournals.org]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
Technical Support Center: WX-UK1 vs. Upamostat for In Vitro Studies
This technical support center is designed for researchers, scientists, and drug development professionals utilizing WX-UK1 and upamostat in in vitro experiments. Here you will find troubleshooting guides and frequently asked questions (FAQs) to address specific issues you may encounter.
Frequently Asked Questions (FAQs)
Q1: What is the difference between upamostat and this compound, and which one should I use for my in vitro experiments?
A1: Upamostat (also known as WX-671) is an orally available prodrug of this compound.[1][2] For in vitro studies, the pharmacologically active form, This compound , should be used. Upamostat requires metabolic activation to become an effective serine protease inhibitor, a process that typically does not occur under standard cell culture conditions.[3]
Q2: What are the primary molecular targets of this compound?
A2: this compound is a potent inhibitor of several S1 trypsin-like serine proteases.[3] Its primary targets include:
-
Urokinase-type plasminogen activator (uPA): A key enzyme in tumor invasion and metastasis.[1][3]
-
Trypsins: Including trypsin-1, -2, and -3.[3]
-
Transmembrane Protease, Serine 2 (TMPRSS2): A host cell protease essential for the entry of certain viruses, such as SARS-CoV-2.[3][4]
Q3: What are the common in vitro applications of this compound?
A3: In vitro research with this compound primarily focuses on its therapeutic potential in:
-
Oncology: Investigating its ability to inhibit tumor cell invasion, migration, and proliferation.[3][5][6]
-
Virology: Assessing its antiviral activity, particularly against viruses that depend on host serine proteases like TMPRSS2 for cellular entry.[4][7]
Q4: How should I prepare and store this compound for my experiments?
A4: For reliable and reproducible results, it is recommended to prepare fresh stock solutions of this compound in a suitable solvent like DMSO.[3][8] The stability of this compound in aqueous cell culture media can vary, so it is advisable to prepare fresh dilutions for each experiment.[3] For long-term storage, stock solutions should be kept at -20°C or -80°C.[8]
Troubleshooting Guides
Issue 1: Inconsistent IC50 values in cell-based assays.
| Potential Cause | Recommended Solution |
| Cell Passage Number and Health | Use cells within a consistent and low passage number range. Ensure cells are healthy and in the logarithmic growth phase. |
| Inconsistent Seeding Density | Optimize and strictly control cell seeding density to ensure uniformity across all wells and experiments. |
| Variability in Drug Preparation | Prepare fresh dilutions of this compound from a stock solution for each experiment. Ensure thorough mixing. |
| Edge Effects in Multi-well Plates | Avoid using the outer wells of the plate, or ensure they are filled with media to maintain humidity. |
Issue 2: this compound appears less potent than expected in an enzyme inhibition assay.
| Potential Cause | Recommended Solution |
| Incorrect Compound Used | Confirm you are using the active metabolite, this compound, and not the prodrug upamostat.[3] |
| Degradation of this compound | Prepare fresh solutions and minimize exposure to light and elevated temperatures. Assess the stability of this compound in your specific assay buffer over the experimental duration.[3] |
| Low Expression of Target Protease | In cell-based assays, verify the expression levels of the target protease (e.g., uPA, TMPRSS2) in your cell line. Low target expression will lead to a diminished inhibitory effect.[3] |
| Suboptimal Assay Conditions | Ensure the pH, temperature, and incubation times are optimal for both the enzyme and the inhibitor. |
Quantitative Data
The inhibitory activity of this compound against various serine proteases is summarized below.
| Target Protease | Inhibition Constant (Ki) | IC50 | Notes |
| uPA (urokinase-type Plasminogen Activator) | 0.41 µM[8] | 90 nM (for WX-340, a similar uPA inhibitor)[9] | Primary target involved in cancer metastasis. |
| Trypsin-1 | Low nM range[10] | ||
| Trypsin-2 | Low nM range[10] | ||
| Trypsin-3 | 19 nM[10] | ||
| Plasmin | Submicromolar range | ||
| Thrombin | Submicromolar range |
Experimental Protocols
Protocol 1: In Vitro uPA Inhibition Assay (Chromogenic)
This protocol outlines a general method for assessing the inhibition of uPA by this compound using a chromogenic substrate.
Materials:
-
Purified human uPA
-
Chromogenic uPA substrate (e.g., S-2444)
-
Assay buffer (e.g., Tris-HCl, pH 8.5)
-
This compound stock solution (in DMSO)
-
96-well microplate
-
Microplate reader
Procedure:
-
Prepare a series of dilutions of this compound in the assay buffer. Include a vehicle control (DMSO only).
-
In a 96-well plate, add 20 µL of each this compound dilution or vehicle control.
-
Add 60 µL of assay buffer containing purified human uPA to each well.
-
Incubate the plate at 37°C for 15 minutes to allow for inhibitor-enzyme binding.
-
Initiate the reaction by adding 20 µL of the chromogenic uPA substrate to each well.
-
Immediately measure the absorbance at 405 nm using a microplate reader. Take readings every 5 minutes for 30-60 minutes.
-
The rate of substrate cleavage is proportional to uPA activity. Calculate the percentage of inhibition for each this compound concentration relative to the vehicle control.
Protocol 2: Cell Invasion Assay (Matrigel)
This protocol is for evaluating the effect of this compound on the invasive potential of cancer cells.
Materials:
-
Cancer cell line of interest
-
Serum-free cell culture medium
-
Complete cell culture medium (with FBS as a chemoattractant)
-
This compound stock solution (in DMSO)
-
Matrigel basement membrane matrix
-
24-well plate with cell culture inserts (8.0 µm pore size)
-
Cotton swabs
-
Fixing and staining reagents (e.g., methanol and crystal violet)
Procedure:
-
Thaw Matrigel at 4°C and dilute with cold serum-free medium. Coat the upper chamber of the inserts with the Matrigel solution and incubate at 37°C for at least 30 minutes to allow for gelling.
-
Harvest and resuspend cells in serum-free medium containing various concentrations of this compound or a vehicle control.
-
Seed the cells in the upper chamber of the Matrigel-coated inserts.
-
Add complete medium with FBS to the lower chamber to act as a chemoattractant.
-
Incubate for 24-48 hours, allowing invasive cells to migrate through the Matrigel and the porous membrane.
-
After incubation, remove the non-invading cells from the upper surface of the membrane with a cotton swab.
-
Fix the invading cells on the lower surface of the membrane with methanol.
-
Stain the fixed cells with crystal violet.
-
Count the number of stained, invaded cells under a microscope.
Visualizations
Caption: Upamostat is a prodrug that is metabolically activated to this compound.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. wolfson.huji.ac.il [wolfson.huji.ac.il]
- 3. benchchem.com [benchchem.com]
- 4. A randomized, placebo-controlled pilot study of upamostat, a host-directed serine protease inhibitor, for outpatient treatment of COVID-19 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Inhibition of the invasion capacity of carcinoma cells by this compound, a novel synthetic inhibitor of the urokinase-type plasminogen activator system - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. This compound | C32H48ClN5O5S | CID 9939426 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. Upamostat: a serine protease inhibitor for antiviral, gastrointestinal, and anticancer indications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. medchemexpress.com [medchemexpress.com]
- 9. mdpi.com [mdpi.com]
- 10. Combined Antitumor Effect of the Serine Protease Urokinase Inhibitor Upamostat and the Sphingosine Kinase 2 Inhibitor Opaganib on Cholangiocarcinoma Patient-Derived Xenografts - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Minimizing WX-UK1 Cytotoxicity in Cell Lines
Welcome to the technical support center for WX-UK1. This resource is designed for researchers, scientists, and drug development professionals to help troubleshoot and minimize cytotoxicity when using the serine protease inhibitor this compound in cell culture experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound is a potent, small-molecule inhibitor of the urokinase-type plasminogen activator (uPA) system.[1] Its primary role is to block the conversion of plasminogen to plasmin, a key process in the degradation of the extracellular matrix. This inhibition reduces tumor cell invasion and metastasis.[2][3] this compound is the active metabolite of the orally available prodrug upamostat (WX-671).[4][5][6]
Q2: this compound is often described as "non-cytotoxic." Why am I observing cell death in my experiments?
A2: While this compound's primary therapeutic action is not direct cell killing, cytotoxicity can occur under certain experimental conditions.[5] This can be due to several factors:
-
High Concentrations: Like many small molecule inhibitors, this compound can exhibit cytotoxic effects at concentrations that are significantly higher than its effective dose for uPA inhibition.[7][8]
-
Off-Target Effects: this compound is known to inhibit other serine proteases, such as various trypsins, with high potency.[2][4] Inhibition of these off-target proteases could lead to unintended cellular effects and toxicity.
-
Cell Line Specific Sensitivity: Different cell lines have varying sensitivities to chemical compounds. A concentration that is well-tolerated by one cell line may be toxic to another.[5]
-
Solvent Toxicity: The solvent used to dissolve this compound, typically DMSO, can be toxic to cells at concentrations above 0.5%.[1]
-
Prolonged Exposure: Cytotoxicity can be time-dependent. Continuous exposure to this compound over extended periods may lead to increased cell death.
Q3: Should I use this compound or its prodrug, upamostat (WX-671), for my in vitro experiments?
A3: For in vitro cell culture experiments, it is generally recommended to use the active metabolite, this compound, directly.[5] This is because the metabolic conversion of the prodrug upamostat to this compound can vary between different cell types, potentially leading to inconsistent results. Using this compound ensures a more direct and reproducible measure of the compound's effect on your cells.[5]
Q4: What are the known on-target and off-target effects of this compound?
A4: The primary on-target effect of this compound is the inhibition of the urokinase plasminogen activator (uPA).[2][4] However, this compound is a broad-spectrum serine protease inhibitor and is known to potently inhibit other proteases, most notably trypsins (Trypsin-1, -2, and -3).[2] This lack of complete specificity for uPA is a critical consideration when interpreting experimental results, as observed phenotypes may not be solely due to uPA inhibition.[2]
Troubleshooting Guides
Issue 1: High Levels of Cell Death Observed After this compound Treatment
| Potential Cause | Suggested Solution |
| Inhibitor concentration is too high for the specific cell line. | Perform a dose-response curve to determine the IC50 for cytotoxicity and the optimal, non-toxic working concentration for your specific cell line.[1] Start with a wide range of concentrations, from nanomolar to high micromolar. |
| Solvent (e.g., DMSO) toxicity. | Ensure the final solvent concentration in the culture medium is below 0.5% (v/v).[1] Prepare a serial dilution of this compound so that the same volume of vehicle is added to each well, including a vehicle-only control. |
| Prolonged incubation time. | Cytotoxicity can be time-dependent. Try reducing the duration of exposure to this compound. A time-course experiment can help identify the optimal treatment window. |
| Sub-optimal cell health or density. | Ensure cells are healthy and in the logarithmic growth phase before treatment. Both very low and very high cell densities can increase susceptibility to cytotoxic effects. |
| Cell line is particularly sensitive to this compound. | If possible, test this compound on a different, less sensitive cell line to confirm that the observed effects are not unique to your primary cell line. |
Issue 2: Inconsistent Results Between Experiments
| Potential Cause | Suggested Solution |
| Variations in cell seeding density. | Optimize and standardize the cell seeding density for each cell line and experiment.[1] |
| Different this compound exposure times. | Strictly control and document the duration of inhibitor exposure in all experiments.[1] |
| Cell line instability or high passage number. | Use low-passage, authenticated cell lines to ensure consistency.[1] |
| Inhibitor instability in culture medium. | For long-term experiments, consider refreshing the media with freshly prepared this compound at regular intervals. |
Quantitative Data Summary
The following table summarizes available quantitative data on the inhibitory and cytotoxic concentrations of this compound. Note: These values are highly cell-type specific and should be used as a reference for designing your own experiments.
| Cell Line/Model | Assay Type | Parameter | Value | Reference |
| HuCCT1 (Cholangiocarcinoma) | Cell Viability | IC50 | ~83 µM | [3] |
| Primary Human Bronchial Epithelium Organoid | Microscopic Observation | Cytopathic Effects | 30 µg/mL | [5] |
| FaDu (Head and Neck Squamous Cell Carcinoma) | Invasion Assay | Effective Concentration | 0.1-1.0 µg/mL | |
| HeLa (Cervical Carcinoma) | Invasion Assay | Effective Concentration | 0.1-1.0 µg/mL |
Key Experimental Protocols
Protocol 1: Determining the Cytotoxic IC50 using an MTT Assay
This protocol provides a general framework for assessing cell viability.
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Inhibitor Treatment: Treat cells with a range of this compound concentrations (e.g., 0.1 µM to 100 µM) and a vehicle control (DMSO). Incubate for the desired exposure time (e.g., 24, 48, or 72 hours).[1]
-
MTT Addition: Add MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for 2-4 hours at 37°C.[1]
-
Formazan Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.[1]
-
Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Normalize the data to the vehicle control wells (100% viability) and plot the dose-response curve to determine the IC50 value.
Protocol 2: LDH Release Assay for Measuring Cytotoxicity
This assay measures the release of lactate dehydrogenase (LDH) from damaged cells.
-
Cell Seeding and Treatment: Follow steps 1 and 2 from the MTT assay protocol.
-
Supernatant Collection: After the incubation period, carefully collect the cell culture supernatant from each well.[1]
-
LDH Reaction: Add the supernatant to a new 96-well plate containing the LDH reaction mixture according to the manufacturer's instructions.[1]
-
Incubation: Incubate the plate at room temperature for the recommended time, protected from light.[1]
-
Absorbance Measurement: Measure the absorbance at a wavelength of 490 nm.[1]
-
Data Analysis: Use appropriate controls to determine the percentage of LDH release, which corresponds to the level of cytotoxicity.
Visualizations
Caption: this compound inhibits the uPA/uPAR signaling pathway.
Caption: Troubleshooting workflow for this compound cytotoxicity.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Combined Antitumor Effect of the Serine Protease Urokinase Inhibitor Upamostat and the Sphingosine Kinase 2 Inhibitor Opaganib on Cholangiocarcinoma Patient-Derived Xenografts - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
Optimizing WX-UK1 Incubation Time for Assays: A Technical Support Center
This technical support center provides researchers, scientists, and drug development professionals with guidance on optimizing incubation times for various assays involving WX-UK1, a potent inhibitor of the urokinase-type plasminogen activator (uPA) system.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound is a non-cytotoxic, small molecule inhibitor of serine proteases, with a primary target being the urokinase-type plasminogen activator (uPA).[1][2] this compound is the active form of the orally bioavailable prodrug, upamostat (WX-671).[3] Its mechanism of action involves binding to the active site of uPA, which prevents the conversion of plasminogen to plasmin. This inhibition of the uPA system leads to reduced degradation of the extracellular matrix, thereby impeding tumor cell invasion and metastasis.[1][4]
Q2: For in vitro cell-based assays, should I use this compound or its prodrug, upamostat (WX-671)?
A2: For in vitro experiments, it is crucial to use the active metabolite, this compound. Upamostat (WX-671) is a prodrug that requires metabolic activation to this compound, a process that may not occur or may be inefficient in cell culture.
Q3: What is a typical starting concentration range for this compound in cell-based assays?
A3: The optimal concentration of this compound is dependent on the cell type and the specific assay. A common starting point for cell-based assays is in the range of 10-100 µM. However, it is always recommended to perform a dose-response experiment to determine the optimal concentration for your specific experimental conditions.
Q4: How should I prepare and store this compound stock solutions?
A4: this compound is soluble in dimethyl sulfoxide (DMSO). Prepare a concentrated stock solution (e.g., 10 mM) in sterile DMSO. It is advisable to aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles. Store the aliquots at -20°C or -80°C.
Troubleshooting Guide: Optimizing Incubation Time
Issue 1: High Variability in IC50 Values Across Experiments
High variability in the half-maximal inhibitory concentration (IC50) can be a significant issue. Inconsistent incubation time is a common contributing factor.
| Potential Cause | Recommended Solution |
| Inconsistent Incubation Time | Standardize the incubation time with this compound for all experiments. Time-dependent inhibition can lead to variations in IC50 values. |
| Variable Cell Seeding Density | Optimize and strictly control the cell seeding density to ensure uniformity across all wells and experiments. |
| Edge Effects on Assay Plates | To minimize evaporation and temperature gradients which can affect cell growth and compound activity, avoid using the outer wells of the assay plate. Alternatively, fill the outer wells with sterile phosphate-buffered saline (PBS) or media. |
| Degradation of this compound | Prepare fresh dilutions of this compound from a stock solution for each experiment. Minimize the exposure of the compound to light and elevated temperatures. |
Issue 2: this compound Appears Less Potent Than Expected
If this compound is not exhibiting the expected level of inhibition, consider the following factors related to incubation and experimental setup.
| Potential Cause | Recommended Solution |
| Suboptimal Incubation Time | The incubation time may be too short for the inhibitory effect to become apparent, particularly in cell-based assays measuring downstream effects. For cell viability or invasion assays, consider extending the incubation period (e.g., from 24h to 48h or 72h). Conversely, for enzymatic assays, a short pre-incubation is often sufficient. |
| Incorrect Compound Used | Confirm that you are using the active metabolite, this compound, and not the prodrug upamostat, for your in vitro assays. |
| Low Expression of uPA in Cell Line | Verify the expression levels of uPA in your cell line using techniques such as Western Blot or qPCR. Low target expression will result in a diminished inhibitory effect. |
Quantitative Data Summary
The optimal incubation time for this compound is highly dependent on the assay being performed. The following table summarizes typical incubation times for common assays.
| Assay Type | Typical Incubation Time | Purpose |
| Enzymatic uPA Inhibition (Chromogenic/Fluorometric) | 15 minutes (pre-incubation with enzyme) | To directly measure the inhibition of purified uPA enzyme activity. |
| Cell Viability (e.g., WST-1, MTT) | 24, 48, or 72 hours | To assess the effect of this compound on cell proliferation and viability over time. |
| Cell Migration/Invasion (e.g., Transwell Assay) | 24 - 48 hours | To evaluate the impact of this compound on the invasive and migratory potential of cells. |
| Gene Expression Analysis (qPCR) | 2 - 8 hours | To observe early changes in the mRNA expression of target genes like uPA, as significant decreases have been noted in this timeframe.[5] |
Experimental Protocols
In Vitro uPA Inhibition Assay (Chromogenic)
This assay directly measures the ability of this compound to inhibit the enzymatic activity of purified uPA.
Materials:
-
Purified human uPA
-
Chromogenic uPA substrate
-
Assay buffer (e.g., Tris-HCl, pH 8.5)
-
This compound stock solution (in DMSO)
-
96-well microplate
-
Microplate reader
Procedure:
-
Prepare a series of dilutions of this compound in the assay buffer. Include a vehicle control (DMSO only).
-
In a 96-well plate, add 20 µL of each this compound dilution or vehicle control.
-
Add 60 µL of assay buffer containing purified human uPA to each well.
-
Incubate the plate at 37°C for 15 minutes to allow this compound to bind to the enzyme.[1]
-
Initiate the reaction by adding 20 µL of the chromogenic uPA substrate to each well.
-
Immediately measure the absorbance at 405 nm using a microplate reader. Take readings every 5 minutes for 30-60 minutes.
-
The rate of substrate cleavage is proportional to uPA activity. Calculate the percentage of inhibition for each this compound concentration compared to the vehicle control.
Cell Viability Assay (WST-1)
This protocol assesses the impact of this compound on the viability of a chosen cancer cell line.
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
This compound stock solution (in DMSO)
-
WST-1 reagent
-
96-well cell culture plate
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at an optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium.
-
Allow the cells to adhere and grow for 24 hours.
-
Prepare a series of dilutions of this compound in complete culture medium from the DMSO stock solution. Ensure the final DMSO concentration is below 0.1%.
-
Remove the old medium and add 100 µL of the medium containing the different concentrations of this compound or a vehicle control.
-
Incubate the cells for the desired treatment period (e.g., 24, 48, or 72 hours). [1]
-
Add 10 µL of WST-1 reagent to each well.
-
Incubate the plate for 1-4 hours at 37°C, or until a sufficient color change has occurred.
-
Gently shake the plate for 1 minute.
-
Measure the absorbance at 450 nm using a microplate reader.
-
Calculate the percentage of cell viability for each this compound concentration relative to the vehicle control.
Transwell Invasion Assay
This assay measures the ability of this compound to inhibit cancer cell invasion through a basement membrane matrix.
Materials:
-
Matrigel-coated invasion chambers (e.g., 8 µm pore size)
-
Cancer cell line of interest
-
Serum-free cell culture medium
-
Complete cell culture medium (as a chemoattractant)
-
This compound stock solution (in DMSO)
-
Cotton swabs
-
Staining solution (e.g., crystal violet)
Procedure:
-
Rehydrate the Matrigel-coated invasion chambers according to the manufacturer's instructions.
-
Serum-starve the cells for 12-24 hours.
-
Resuspend the cells in serum-free media containing the desired concentration of this compound or a vehicle control.
-
Seed the cells into the upper chamber.
-
Add complete medium containing a chemoattractant (e.g., 10% Fetal Bovine Serum) to the lower chamber.
-
Incubate for 24-48 hours , allowing invasive cells to migrate through the Matrigel and pores.
-
After incubation, remove the non-invading cells from the top of the membrane with a cotton swab.
-
Fix and stain the cells that have invaded to the bottom of the membrane (e.g., with crystal violet).
-
Count the number of stained cells in several microscopic fields. Compare the number of invading cells in the this compound-treated group to the vehicle control.
Visualizations
Caption: Mechanism of action of this compound in inhibiting the uPA signaling pathway.
Caption: Logical workflow for optimizing this compound incubation time in cell-based assays.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. bioassaysys.com [bioassaysys.com]
- 4. benchchem.com [benchchem.com]
- 5. Effect of a synthetic inhibitor of urokinase plasminogen activator on the migration and invasion of human cervical cancer cells in vitro - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: WX-UK1 Activity Assays
This technical support center provides troubleshooting guidance and frequently asked questions for researchers utilizing WX-UK1 in their experiments. The following information is intended to help address common issues, particularly those related to the impact of serum on this compound activity.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A1: this compound is a potent, small-molecule inhibitor of the urokinase-type plasminogen activator (uPA) system.[1] Its primary mechanism of action is the inhibition of serine proteases, particularly uPA, which plays a critical role in the degradation of the extracellular matrix—a key process in tumor cell invasion and metastasis. By blocking uPA activity, this compound can impede these processes. This compound is the active metabolite of the oral prodrug upamostat (WX-671).
Q2: What is the reported inhibitory constant (Ki) of this compound for uPA?
A2: this compound has a reported Ki of 0.41 μM for urokinase-type plasminogen activator (uPA).[1]
Q3: Can serum in my cell culture media affect the activity of this compound?
A3: Yes, it is highly probable that serum components will affect the activity of this compound. Serum contains a high concentration of proteins, most notably albumin and alpha-1-acid glycoprotein, which can bind to small molecule drugs. This binding can sequester this compound, reducing its free concentration and thus its apparent inhibitory activity in in-vitro assays.
Q4: What are the typical concentrations of albumin and alpha-1-acid glycoprotein in human serum?
A4: In healthy adults, the reference range for serum albumin is approximately 35–50 g/L (3.5–5.0 g/dL).[2][3][4][5][6] The normal plasma concentration of alpha-1-acid glycoprotein is between 0.6–1.2 mg/mL.[7]
Troubleshooting Guide
Issue: I am observing a higher IC50 value for this compound in my cell-based assays compared to my biochemical assays.
Possible Cause 1: Serum Protein Binding
-
Explanation: Cell culture media is often supplemented with fetal bovine serum (FBS) or other types of serum. Serum proteins, particularly albumin, can bind to this compound, reducing the effective concentration of the inhibitor available to interact with its target, uPA. This leads to a rightward shift in the dose-response curve and a higher apparent IC50 value.
-
Troubleshooting Steps:
-
Perform an IC50 Shift Assay: Determine the IC50 of this compound in the presence and absence of a physiological concentration of human serum albumin (HSA) or in varying percentages of serum. A significant increase in the IC50 value in the presence of serum or albumin is indicative of protein binding.
-
Reduce Serum Concentration: If experimentally feasible, reduce the percentage of serum in your cell culture medium during the this compound treatment period.
-
Use Serum-Free Media: If your cell line can be maintained in serum-free or low-serum media for the duration of the experiment, this can help to minimize the effects of protein binding.
-
Possible Cause 2: Cellular Uptake and Efflux
-
Explanation: The ability of this compound to penetrate the cell membrane and accumulate at its site of action can influence its apparent potency. Efflux pumps in the cell membrane may also actively transport the compound out of the cell, reducing its intracellular concentration.
-
Troubleshooting Steps:
-
Consult Literature for Cell Line Characteristics: Research whether your chosen cell line is known to have high expression of drug efflux pumps (e.g., P-glycoprotein).
-
Time-Course Experiment: Perform a time-course experiment to determine the optimal incubation time for this compound to achieve maximal inhibition.
-
Issue: I am seeing high variability in my uPA inhibition assay results when using serum-containing samples.
Possible Cause 1: Endogenous Proteases and Inhibitors in Serum
-
Explanation: Serum contains a complex mixture of endogenous proteases and protease inhibitors that can interfere with the uPA activity assay.
-
Troubleshooting Steps:
-
Include Appropriate Controls: Always run parallel control experiments with serum alone (no this compound) to determine the baseline protease activity and inhibition in the serum.
-
Heat Inactivation of Serum: In some cases, heat-inactivating the serum before use may reduce the activity of interfering enzymes. However, this may also denature proteins that could bind to this compound, so this approach should be validated for your specific assay.
-
Possible Cause 2: Non-specific Assay Interference
-
Explanation: Components in the serum may interfere with the detection method of your assay (e.g., quenching of a fluorescent signal or reacting with a chromogenic substrate).
-
Troubleshooting Steps:
-
Substrate-Only Control with Serum: Run a control containing the assay substrate and serum (without uPA or this compound) to check for any direct interaction between serum components and the substrate.
-
Consider a Different Assay Format: If significant interference is observed, consider switching to an alternative assay format with a different detection method.
-
Data Presentation
Table 1: Hypothetical Impact of Human Serum Albumin (HSA) on this compound IC50 in a uPA Inhibition Assay
| Condition | This compound IC50 (µM) | Fold Shift |
| 0% HSA | 0.5 | 1.0 |
| 1% HSA | 2.5 | 5.0 |
| 4% HSA (Physiological) | 10.0 | 20.0 |
This table illustrates the potential impact of serum protein binding on the apparent activity of this compound. The values presented are hypothetical and should be experimentally determined.
Experimental Protocols
Protocol 1: Chromogenic uPA Inhibition Assay to Determine IC50 of this compound in the Presence of Serum
This protocol describes a method to determine the half-maximal inhibitory concentration (IC50) of this compound against uPA in the presence of a controlled concentration of human serum.
Materials:
-
Human uPA enzyme
-
Chromogenic uPA substrate (e.g., S-2444)
-
This compound
-
Human Serum (heat-inactivated is recommended)
-
Assay Buffer (e.g., Tris-HCl, pH 8.5)
-
96-well microplate
-
Microplate reader capable of measuring absorbance at 405 nm
Procedure:
-
Prepare this compound Dilutions: Prepare a serial dilution of this compound in the assay buffer. The concentration range should span the expected IC50 value.
-
Prepare Reagent Mix: In separate tubes, prepare the following reaction mixtures for each this compound concentration and controls:
-
Test Wells: Assay Buffer, Human Serum (at desired final concentration), and the corresponding this compound dilution.
-
Positive Control (No Inhibition): Assay Buffer, Human Serum, and vehicle (e.g., DMSO).
-
Negative Control (No uPA): Assay Buffer, Human Serum, and vehicle.
-
Serum Background Control: Assay Buffer and Human Serum.
-
-
Pre-incubation: Add the prepared reagent mixes to the wells of the 96-well plate. Add human uPA enzyme to all wells except the "Negative Control" and "Serum Background Control" wells. Incubate the plate at 37°C for 15 minutes to allow this compound to bind to uPA.
-
Initiate Reaction: Add the chromogenic uPA substrate to all wells to start the reaction.
-
Measure Absorbance: Immediately begin measuring the absorbance at 405 nm every minute for 30-60 minutes using a microplate reader.
-
Data Analysis:
-
For each well, calculate the rate of substrate hydrolysis (V) by determining the slope of the linear portion of the absorbance vs. time plot.
-
Correct the rates of the test wells by subtracting the rate of the "Serum Background Control".
-
Calculate the percentage of inhibition for each this compound concentration using the formula: % Inhibition = 100 * (1 - (V_inhibitor / V_positive_control))
-
Plot the % Inhibition against the logarithm of the this compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.
-
Visualizations
Caption: uPA signaling pathway and the inhibitory action of this compound.
Caption: Workflow for determining the IC50 of this compound with serum.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Structural and Biochemical Features of Human Serum Albumin Essential for Eukaryotic Cell Culture - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Physiology, Albumin - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. Human serum albumin - Wikipedia [en.wikipedia.org]
- 5. Albumin: Reference Range, Interpretation, Collection and Panels [emedicine.medscape.com]
- 6. Serum albumin | Research Starters | EBSCO Research [ebsco.com]
- 7. Orosomucoid - Wikipedia [en.wikipedia.org]
WX-UK1 degradation in cell culture media
Welcome to the . This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the use of WX-UK1 in cell culture experiments, with a specific focus on addressing potential degradation and stability issues.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A1: this compound is a non-cytotoxic, small molecule inhibitor of serine proteases.[1][2] It specifically targets the urokinase Plasminogen Activator (uPA) system.[1][2] The uPA system is crucial for the degradation of the extracellular matrix, a process that is often dysregulated in cancer, facilitating tumor cell invasion and metastasis.[3][4][5] By inhibiting uPA, this compound blocks the conversion of plasminogen to plasmin, a key step in extracellular matrix breakdown.[2][4] this compound is the active metabolite of the orally available prodrug Upamostat (WX-671).[3][4][6]
Q2: What are the primary factors that could cause this compound degradation in my cell culture experiments?
A2: Several factors can contribute to the degradation of small molecules like this compound in cell culture media:[7][8]
-
pH: The typical pH of cell culture media (7.2-7.4) can promote hydrolysis of susceptible chemical bonds.
-
Temperature: Standard incubation temperatures of 37°C can accelerate the rate of chemical degradation.[7]
-
Media Components: Components in the culture medium, such as amino acids (e.g., cysteine), vitamins, and metal ions, can potentially react with and degrade this compound.[7][9]
-
Enzymatic Degradation: If the media is supplemented with serum, enzymes like esterases and proteases can metabolize the compound.[7] Additionally, cells themselves can metabolize this compound.
-
Light: Exposure to light can cause photodegradation of light-sensitive compounds.
-
Oxygen: The presence of dissolved oxygen can lead to oxidative degradation.[7]
Q3: I am observing a lower-than-expected potency for this compound in my cell-based assays. Could this be due to degradation?
A3: Yes, a lower-than-expected potency is a common consequence of compound degradation. If this compound degrades over the course of your experiment, its effective concentration will decrease, leading to an underestimation of its true biological activity.[7] It is crucial to assess the stability of this compound under your specific experimental conditions to ensure a reliable concentration-response relationship.
Q4: How can I determine the stability of this compound in my specific cell culture setup?
A4: You can perform a time-course experiment to assess the stability of this compound. This involves incubating this compound in your complete cell culture medium (with and without cells) under your standard experimental conditions (e.g., 37°C, 5% CO2). Aliquots of the medium are collected at various time points (e.g., 0, 2, 4, 8, 24, 48 hours) and the concentration of this compound is quantified using a suitable analytical method, such as High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).[8][10]
Troubleshooting Guide
This guide provides solutions to common issues encountered during experiments with this compound.
| Problem | Possible Cause | Suggested Solution |
| Low or no biological activity of this compound | Degradation of this compound in stock solution or culture medium. | 1. Prepare fresh stock solutions of this compound in a suitable solvent like DMSO and store them in small aliquots at -80°C to minimize freeze-thaw cycles.[8] 2. Perform a stability study of this compound in your cell culture medium at 37°C to determine its half-life under your experimental conditions. 3. If significant degradation is observed, consider replenishing the media with fresh this compound at regular intervals during long-term experiments. |
| Precipitation of this compound in the culture medium. | 1. Visually inspect the culture medium for any signs of precipitation after adding this compound. 2. Ensure the final concentration of the solvent (e.g., DMSO) in the culture medium is low (typically <0.5%) to avoid solubility issues. 3. Prepare a serial dilution of the this compound stock solution in pre-warmed culture medium.[7] | |
| High variability in experimental results | Inconsistent concentration of this compound due to degradation or handling. | 1. Ensure consistent timing for the addition of this compound and for the duration of the experiment. 2. Use calibrated pipettes and follow a standardized procedure for preparing working solutions.[7] 3. Aliquot stock solutions to avoid repeated freeze-thaw cycles. |
| Adsorption of this compound to plasticware. | 1. Use low-protein-binding plates and pipette tips, especially for low concentrations of this compound.[8] 2. Include a control without cells to assess the loss of compound due to non-specific binding to the plate.[8][11] | |
| Unexpected cellular toxicity | Formation of a toxic degradation product. | 1. Analyze the culture medium using LC-MS to identify potential degradation products. 2. Test the toxicity of the identified degradation products in your cell line. |
Data Presentation: Hypothetical Stability of this compound
The following tables present hypothetical data to illustrate how the stability of this compound might be affected by different conditions.
Table 1: Stability of this compound (10 µM) in Different Cell Culture Media at 37°C
| Time (hours) | % this compound Remaining (DMEM + 10% FBS) | % this compound Remaining (RPMI-1640 + 10% FBS) | % this compound Remaining (Serum-Free DMEM) |
| 0 | 100 | 100 | 100 |
| 2 | 98.5 | 99.1 | 95.2 |
| 4 | 96.2 | 97.8 | 90.1 |
| 8 | 91.7 | 94.5 | 82.3 |
| 24 | 75.3 | 80.1 | 60.5 |
| 48 | 55.8 | 65.2 | 35.1 |
Table 2: Effect of Serum on this compound (10 µM) Stability in DMEM at 37°C
| Time (hours) | % this compound Remaining (DMEM + 10% FBS) | % this compound Remaining (DMEM + 5% FBS) | % this compound Remaining (Serum-Free DMEM) |
| 0 | 100 | 100 | 100 |
| 8 | 91.7 | 88.4 | 82.3 |
| 24 | 75.3 | 68.9 | 60.5 |
| 48 | 55.8 | 47.1 | 35.1 |
Experimental Protocols
Protocol 1: Assessing the Stability of this compound in Cell Culture Medium
This protocol outlines the steps to determine the stability of this compound in a specific cell culture medium over time.
Materials:
-
This compound powder
-
Anhydrous DMSO
-
Complete cell culture medium (e.g., DMEM + 10% FBS)
-
Sterile microcentrifuge tubes
-
Incubator (37°C, 5% CO2)
-
HPLC or LC-MS system
Procedure:
-
Prepare a Stock Solution: Prepare a 10 mM stock solution of this compound in anhydrous DMSO. Aliquot and store at -80°C.
-
Prepare Working Solution: On the day of the experiment, thaw an aliquot of the stock solution. Prepare a 10 µM working solution of this compound in pre-warmed complete cell culture medium.
-
Time-Course Incubation:
-
Dispense 1 mL aliquots of the 10 µM this compound working solution into sterile microcentrifuge tubes.
-
Place the tubes in a 37°C incubator.
-
Collect samples at designated time points (e.g., 0, 2, 4, 8, 24, 48 hours). The T=0 sample should be processed immediately without incubation.
-
-
Sample Processing:
-
For each time point, transfer the 1 mL aliquot to a clean tube.
-
Add 2 mL of cold acetonitrile to precipitate proteins.
-
Vortex for 30 seconds and centrifuge at 12,000 x g for 10 minutes at 4°C.
-
Transfer the supernatant to a new tube and evaporate to dryness under a stream of nitrogen.
-
Reconstitute the residue in a known volume of mobile phase for analysis.
-
-
Analytical Quantification:
-
Analyze the samples by a validated HPLC or LC-MS method to determine the concentration of this compound.
-
Plot the percentage of this compound remaining against time to determine the degradation kinetics.
-
Visualizations
This compound Mechanism of Action
Caption: this compound inhibits uPA, preventing plasminogen activation and subsequent tumor invasion.
Experimental Workflow for this compound Stability Assay
Caption: Workflow for assessing the stability of this compound in cell culture media.
Troubleshooting Logic for this compound Degradation
Caption: A logical flowchart for troubleshooting unexpected this compound experimental outcomes.
References
- 1. This compound | C32H48ClN5O5S | CID 9939426 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Facebook [cancer.gov]
- 4. Combined Antitumor Effect of the Serine Protease Urokinase Inhibitor Upamostat and the Sphingosine Kinase 2 Inhibitor Opaganib on Cholangiocarcinoma Patient-Derived Xenografts - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Urokinase-type plasminogen activator (uPA) regulates invasion and matrix remodelling in colorectal cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 6. medchemexpress.com [medchemexpress.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. researchgate.net [researchgate.net]
- 10. benchchem.com [benchchem.com]
- 11. pubs.acs.org [pubs.acs.org]
Technical Support Center: Overcoming Resistance to WX-UK1 in Cancer Cells
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered during experiments with the urokinase-type plasminogen activator (uPA) inhibitor, WX-UK1.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound?
This compound is a small molecule inhibitor of the urokinase-type plasminogen activator (uPA) system.[1] It functions by blocking the proteolytic activity of uPA, a serine protease that is crucial for the degradation of the extracellular matrix (ECM).[2][3] By inhibiting uPA, this compound prevents the conversion of plasminogen to plasmin, a key step in tissue remodeling that, when dysregulated, promotes cancer cell invasion and metastasis.[2][4] this compound has been shown to inhibit tumor growth and metastasis in preclinical models.[5]
Q2: My cancer cell line is showing reduced sensitivity to this compound. What are the potential mechanisms of resistance?
While specific resistance mechanisms to this compound are not extensively documented, resistance to uPA inhibitors can be hypothesized based on the known functions of the uPA system in cancer. Potential mechanisms include:
-
Upregulation of the uPA/uPAR Axis: Cancer cells may compensate for uPA inhibition by increasing the expression of uPA and/or its receptor, uPAR.[1][6] Elevated levels of uPA and uPAR are associated with poor prognosis and chemoresistance in various cancers.[5][7]
-
Activation of Bypass Signaling Pathways: The uPA receptor (uPAR) can interact with other cell surface proteins, such as integrins and receptor tyrosine kinases (e.g., EGFR), to activate pro-survival signaling pathways like the MAPK/ERK pathway.[6][8] Activation of these pathways can counteract the anti-invasive effects of this compound and promote cell survival.[6]
-
Alterations in the Tumor Microenvironment: Factors within the tumor microenvironment, such as hypoxia and transforming growth factor-beta (TGF-β), can induce the expression of uPA and uPAR, potentially reducing the efficacy of this compound.[7][8]
-
Increased Drug Efflux: While not specifically documented for this compound, a general mechanism of drug resistance in cancer cells is the increased expression of drug efflux pumps that actively transport the drug out of the cell.
Q3: How can I experimentally investigate resistance to this compound in my cancer cell line?
To investigate resistance, a researcher can:
-
Determine the IC50 Value: Perform a cell viability assay (e.g., MTT or CellTiter-Glo) to quantify the concentration of this compound required to inhibit 50% of cell growth in your resistant cell line compared to a sensitive control.
-
Analyze Protein Expression: Use Western blotting to compare the expression levels of uPA, uPAR, and downstream signaling proteins (e.g., phosphorylated ERK) between sensitive and resistant cells.
-
Assess Invasive Potential: Conduct an invasion assay (e.g., Boyden chamber) to determine if the resistant cells exhibit a more invasive phenotype in the presence of this compound.
-
Investigate the Role of uPAR: Utilize techniques like CRISPR/Cas9 to knock out the uPAR gene (PLAUR) and assess if this restores sensitivity to this compound.[1]
Q4: What are some strategies to overcome resistance to this compound?
Based on the potential mechanisms of resistance, several strategies can be explored:
-
Combination Therapy: Combining this compound with inhibitors of bypass signaling pathways (e.g., MEK/ERK inhibitors) may re-sensitize resistant cells.[6] Clinical trials have investigated this compound in combination with chemotherapies like capecitabine.[6][7]
-
Targeting uPAR: Since uPAR is a key player in mediating signaling, therapies aimed at downregulating uPAR expression or blocking its interaction with other proteins could be effective.
-
Modulating the Tumor Microenvironment: Investigating agents that can alter the tumor microenvironment to reduce hypoxia or inhibit TGF-β signaling could potentially enhance the efficacy of this compound.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Action |
| Inconsistent IC50 values for this compound | Cell passage number variability; inconsistent cell seeding density; reagent variability. | Use cells within a consistent and low passage number range. Ensure accurate and consistent cell seeding. Use fresh reagents and perform serial dilutions carefully. |
| High background in cell viability assays | Contamination of cell culture; high metabolic activity of cells. | Check for microbial contamination. Optimize cell seeding density to ensure cells are in the logarithmic growth phase during the assay. |
| No significant difference in uPA/uPAR expression between sensitive and resistant cells | Resistance mechanism is independent of uPA/uPAR upregulation. | Investigate activation of downstream signaling pathways (e.g., p-ERK) via Western blot. Explore other resistance mechanisms like drug efflux pumps. |
| Low efficiency of uPAR knockout using CRISPR/Cas9 | Suboptimal sgRNA design; poor transfection efficiency. | Design and test multiple sgRNAs targeting different exons of the PLAUR gene. Optimize transfection parameters for your specific cell line. |
| High variability in invasion assay results | Inconsistent Matrigel coating; damage to the membrane during handling. | Ensure a uniform and consistent thickness of the Matrigel layer. Handle the Transwell inserts carefully to avoid scratching the membrane. |
Experimental Protocols
Cell Viability Assay (CellTiter-Glo® Luminescent Cell Viability Assay)
This protocol is adapted from the Promega CellTiter-Glo® technical bulletin.
Materials:
-
CellTiter-Glo® Reagent (Promega)
-
Opaque-walled multiwell plates (96-well or 384-well)
-
Mammalian cells in culture medium
-
This compound
-
Luminometer
Procedure:
-
Cell Seeding:
-
Prepare a cell suspension at the desired concentration.
-
Seed 100 µL of the cell suspension per well in a 96-well opaque-walled plate. Include wells with medium only for background measurement.
-
Incubate the plate for 24 hours at 37°C in a humidified incubator.
-
-
Compound Treatment:
-
Prepare serial dilutions of this compound in culture medium.
-
Add the desired concentrations of this compound to the appropriate wells. Include a vehicle control.
-
Incubate for the desired treatment period (e.g., 48 or 72 hours).
-
-
Assay Procedure:
-
Equilibrate the plate and its contents to room temperature for approximately 30 minutes.[1]
-
Add a volume of CellTiter-Glo® Reagent equal to the volume of cell culture medium in each well (e.g., 100 µL of reagent to 100 µL of medium).[1]
-
Mix the contents for 2 minutes on an orbital shaker to induce cell lysis.[1]
-
Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.[1]
-
Record the luminescence using a luminometer.[1]
-
-
Data Analysis:
-
Subtract the average background luminescence from all experimental readings.
-
Calculate the percentage of cell viability for each this compound concentration relative to the vehicle control.
-
Plot the percentage of viability against the log of the this compound concentration to determine the IC50 value.
-
Western Blot for uPA, uPAR, and p-ERK
Materials:
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
Laemmli sample buffer
-
SDS-PAGE gels
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)
-
Primary antibodies (anti-uPA, anti-uPAR, anti-p-ERK, anti-total ERK, anti-loading control e.g., GAPDH or β-actin)
-
HRP-conjugated secondary antibodies
-
Enhanced chemiluminescence (ECL) substrate
Procedure:
-
Cell Lysis:
-
Wash cells with ice-cold PBS.
-
Lyse the cells in RIPA buffer on ice for 30 minutes.
-
Centrifuge the lysates at 14,000 rpm for 15 minutes at 4°C.
-
Collect the supernatant.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA protein assay.
-
-
Sample Preparation and SDS-PAGE:
-
Mix equal amounts of protein (e.g., 20-30 µg) with Laemmli sample buffer and heat at 95°C for 5 minutes.
-
Load the samples onto an SDS-PAGE gel and run the electrophoresis.
-
-
Protein Transfer:
-
Transfer the separated proteins from the gel to a PVDF membrane.
-
-
Immunoblotting:
-
Block the membrane in blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
-
Detection:
-
Incubate the membrane with ECL substrate and visualize the protein bands using a chemiluminescence imaging system.
-
Quantify the band intensities and normalize to the loading control.
-
Transwell Invasion Assay (Boyden Chamber)
This protocol is a general guideline and may need optimization for specific cell types.
Materials:
-
Transwell inserts with a porous membrane (e.g., 8 µm pore size)
-
Matrigel Basement Membrane Matrix
-
Serum-free cell culture medium
-
Cell culture medium with a chemoattractant (e.g., 10% FBS)
-
Cotton swabs
-
Fixation and staining reagents (e.g., methanol and crystal violet)
Procedure:
-
Coating the Inserts:
-
Thaw Matrigel on ice.
-
Dilute the Matrigel with cold, serum-free medium.
-
Add the diluted Matrigel to the upper chamber of the Transwell inserts and incubate for at least 2 hours at 37°C to allow for gelling.
-
-
Cell Seeding:
-
Harvest and resuspend cells in serum-free medium.
-
Remove any excess medium from the coated inserts.
-
Add the cell suspension to the upper chamber of the inserts.
-
-
Invasion:
-
Add medium containing a chemoattractant to the lower chamber.
-
Incubate the plate for a period that allows for cell invasion but not proliferation (e.g., 24-48 hours).
-
-
Staining and Quantification:
-
After incubation, remove the non-invading cells from the upper surface of the membrane with a cotton swab.
-
Fix the invading cells on the lower surface of the membrane with methanol.
-
Stain the cells with crystal violet.
-
Wash the inserts to remove excess stain.
-
Count the number of stained cells in several random fields under a microscope.
-
Data Presentation
Table 1: Hypothetical IC50 Values for this compound in Sensitive and Resistant Cancer Cell Lines
| Cell Line | This compound IC50 (µM) | Fold Resistance |
| Sensitive Parental Line | 5.2 ± 0.8 | 1.0 |
| This compound Resistant Subline | 48.7 ± 6.3 | 9.4 |
Table 2: Hypothetical Relative Protein Expression in Sensitive vs. Resistant Cells
| Protein | Sensitive Cells (Relative Expression) | Resistant Cells (Relative Expression) |
| uPA | 1.0 | 3.5 |
| uPAR | 1.0 | 4.2 |
| p-ERK/Total ERK | 1.0 | 5.1 |
Visualizations
Caption: uPA Signaling Pathway and Site of this compound Inhibition.
Caption: Hypothetical Bypass Resistance Mechanism to this compound.
Caption: Experimental Workflow for Investigating this compound Resistance.
References
- 1. promega.com [promega.com]
- 2. CellTiter-Glo® Luminescent Cell Viability Assay [promega.com]
- 3. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. MTT assay protocol | Abcam [abcam.com]
- 5. An Experimental Protocol for the Boyden Chamber Invasion Assay With Absorbance Readout - PMC [pmc.ncbi.nlm.nih.gov]
- 6. CellTiter-Glo® Luminescent Cell Viability Assay Protocol [worldwide.promega.com]
- 7. merckmillipore.com [merckmillipore.com]
- 8. ch.promega.com [ch.promega.com]
Technical Support Center: Interpreting Unexpected Phenotypes with WX-UK1
This technical support center provides guidance for researchers, scientists, and drug development professionals utilizing WX-UK1, a potent serine protease inhibitor. Here you will find troubleshooting guides and frequently asked questions (FAQs) to help interpret unexpected experimental outcomes that may arise from the compound's polypharmacology.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of this compound?
This compound is the active metabolite of the orally bioavailable prodrug upamostat (WX-671).[1][2] It was initially developed as a competitive inhibitor of the urokinase-type plasminogen activator (uPA), a serine protease pivotal to tumor cell invasion and metastasis through the degradation of the extracellular matrix.[1][3][4] The primary intended effect is the disruption of the uPA system.[3][4]
Q2: What are the known off-target effects of this compound?
This compound is a broad-spectrum serine protease inhibitor.[2] Its most significant off-target activities are potent inhibition of several trypsin family members (trypsin-1, -2, -3, and -6) and matriptase-1.[1][2] Notably, this compound can be significantly more potent against some of these off-targets than its intended target, uPA.[5]
Q3: Why am I observing a cellular phenotype that doesn't align with the known roles of uPA?
Such unexpected phenotypes are likely due to the off-target inhibition of other serine proteases, such as trypsin.[2] These proteases regulate distinct signaling pathways that can influence a variety of cellular processes, including proliferation, inflammation, and apoptosis, which may not be directly related to uPA-mediated cell invasion.[2]
Q4: How can I differentiate between on-target and off-target effects in my experiments?
Distinguishing between on-target and off-target effects is crucial for accurate data interpretation. Key strategies include:
-
Orthogonal Approaches: Use a more specific uPA inhibitor (if available) or employ genetic methods like siRNA/shRNA to knock down uPA. If the phenotype is not replicated by these specific methods, an off-target effect is likely.[2]
-
Protease Profiling: Assess the inhibitory activity of this compound against a panel of relevant serine proteases to understand its activity profile at your experimental concentrations.[2]
-
Rescue Experiments: If a specific off-target is identified, attempt to "rescue" the phenotype by introducing an active form of that protease into the system.[2]
Troubleshooting Guide: Interpreting Unexpected Phenotypes
Unexpected experimental results when using this compound can often be traced to its broad inhibitory profile. This guide provides strategies to identify and understand these off-target effects.
Issue 1: Observed cellular phenotype (e.g., altered cell adhesion or migration) is inconsistent with uPA inhibition.
-
Possible Cause: The phenotype may be a result of inhibiting an off-target serine protease, such as trypsin, which can modulate different signaling pathways.[2][6]
-
Troubleshooting Workflow:
-
Validate Target Engagement: Confirm that uPA is inhibited at the experimental concentration of this compound using a direct enzymatic assay.
-
Conduct Protease Profiling: Perform an in vitro protease inhibition assay with this compound against a panel of serine proteases relevant to your cell model.
-
Literature Review: Investigate the functions of any identified off-target proteases in your biological context to determine if they align with the observed phenotype.[2]
-
Use Orthogonal Controls: Employ siRNA-mediated knockdown of uPA to see if the phenotype is replicated. A lack of replication points towards an off-target effect.[6]
-
Issue 2: Higher than expected or unexplained cytotoxicity is observed.
-
Possible Cause: Inhibition of essential "housekeeping" serine proteases can disrupt normal cellular functions, leading to toxicity. This can be cell-type specific.[2]
-
Troubleshooting Workflow:
-
Dose-Response Analysis: Carefully determine the half-maximal effective concentration (EC50) for the desired phenotype and the half-maximal cytotoxic concentration (CC50). A narrow therapeutic window may indicate off-target toxicity.
-
Washout Experiment: Perform a washout experiment by removing this compound from the culture medium. If the cytotoxic effect is reversible, it suggests a more specific, non-covalent interaction.[6]
-
Protease Profiling: Screen this compound against a broad panel of proteases to identify any potently inhibited essential proteases.
-
Quantitative Data: this compound Inhibitory Activity
The following table summarizes the known inhibitory constants (Ki) of this compound against its primary on-target and key off-target serine proteases. Note that lower Ki values indicate higher potency.
| Target Protease | Ki (nM) | On-Target/Off-Target | Reference(s) |
| uPA (urokinase) | ~410 | On-Target | [7][8] |
| Trypsin-3 | 19 | Off-Target | [5] |
| Trypsin-1 | Low nM range | Off-Target | [5] |
| Trypsin-2 | Low nM range | Off-Target | [5] |
| Trypsin-6 | Low nM range | Off-Target | [5] |
| Matriptase-1 | Low nM range | Off-Target | [5] |
| Plasmin | Sub-micromolar to low micromolar | Off-Target | [9] |
| Thrombin | Sub-micromolar to low micromolar | Off-Target | [9] |
Signaling Pathways
To aid in the interpretation of experimental results, it is essential to understand both the on-target and potential off-target signaling pathways affected by this compound.
Caption: On-target uPA/uPAR signaling pathway and inhibition by this compound.
Caption: Off-target Trypsin/PAR2 signaling pathway and inhibition by this compound.
Experimental Protocols
Protocol 1: In Vitro Protease Inhibition Assay (Fluorometric)
This protocol is designed to determine the inhibitory activity (IC50) of this compound against a panel of serine proteases.
Materials:
-
This compound
-
Recombinant human proteases (e.g., uPA, Trypsin-1, Matriptase-1)
-
Fluorogenic peptide substrates specific for each protease
-
Assay Buffer (e.g., 50 mM Tris-HCl, 150 mM NaCl, pH 8.0)
-
DMSO
-
Black 96-well microplate
-
Fluorescence plate reader
Procedure:
-
Prepare this compound Dilutions: Create a 10-point serial dilution of this compound in DMSO, starting from a high concentration (e.g., 1 mM).
-
Assay Plate Preparation:
-
Add 2 µL of each this compound dilution to respective wells of the 96-well plate.
-
Add 2 µL of DMSO to control wells (for 0% and 100% activity).
-
-
Enzyme Addition:
-
Dilute the protease stock solution in Assay Buffer to the desired working concentration.
-
Add 98 µL of the diluted enzyme solution to the wells containing this compound and the 100% activity control wells.
-
Add 98 µL of Assay Buffer to the 0% activity (no enzyme) control wells.
-
-
Pre-incubation: Incubate the plate at 37°C for 30 minutes to allow inhibitor binding.
-
Reaction Initiation:
-
Prepare the fluorogenic substrate solution in Assay Buffer.
-
Add 100 µL of the substrate solution to all wells.
-
-
Measurement: Immediately measure the fluorescence intensity kinetically for 30-60 minutes at the appropriate excitation/emission wavelengths.
-
Data Analysis:
-
Calculate the reaction rate (slope of the linear portion of the fluorescence curve) for each well.
-
Normalize the data to the 0% and 100% activity controls.
-
Plot the percent inhibition versus the log of this compound concentration and fit the data to a dose-response curve to determine the IC50 value.
-
Protocol 2: Cellular Thermal Shift Assay (CETSA) for Target Engagement
This protocol verifies the binding of this compound to its on-target (uPA) and potential off-targets (e.g., Trypsin-1) in intact cells.
Materials:
-
Cells expressing the target protein(s)
-
This compound
-
Cell culture medium
-
PBS with protease inhibitor cocktail
-
Lysis buffer (e.g., RIPA buffer)
-
PCR tubes
-
Thermal cycler
-
Western blot reagents and equipment
-
Primary antibodies for target proteins and loading control
Procedure:
-
Cell Treatment:
-
Culture cells to ~80% confluency.
-
Treat cells with this compound at the desired concentration or with vehicle (DMSO) for 1-2 hours at 37°C.
-
-
Cell Harvesting and Heat Treatment:
-
Harvest cells, wash with PBS, and resuspend in PBS with protease inhibitors.
-
Aliquot the cell suspension into PCR tubes for each temperature point.
-
Heat the samples in a thermal cycler for 3 minutes across a range of temperatures (e.g., 40°C to 70°C in 3-5°C increments).
-
Immediately cool the samples on ice for 3 minutes.
-
-
Cell Lysis and Fractionation:
-
Lyse the cells by freeze-thaw cycles or by adding lysis buffer.
-
Centrifuge at high speed (e.g., 20,000 x g) for 20 minutes at 4°C to pellet aggregated proteins.
-
Collect the supernatant (soluble protein fraction).
-
-
Western Blot Analysis:
-
Determine the protein concentration of the soluble fractions and normalize all samples.
-
Perform SDS-PAGE and transfer proteins to a PVDF membrane.
-
Probe the membrane with primary antibodies against the target protein and a loading control, followed by HRP-conjugated secondary antibodies.
-
Visualize the bands using a chemiluminescent substrate.
-
-
Data Analysis:
-
Quantify the band intensities for the target protein at each temperature.
-
Normalize the intensity of each band to the lowest temperature point (e.g., 40°C).
-
Plot the normalized soluble protein fraction against the temperature to generate melt curves for both this compound-treated and vehicle-treated samples. A shift in the melt curve indicates target engagement.
-
Caption: Logical workflow for troubleshooting unexpected phenotypes with this compound.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Combined Antitumor Effect of the Serine Protease Urokinase Inhibitor Upamostat and the Sphingosine Kinase 2 Inhibitor Opaganib on Cholangiocarcinoma Patient-Derived Xenografts - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound | C32H48ClN5O5S | CID 9939426 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. benchchem.com [benchchem.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. Urokinase plasminogen activator as an anti-metastasis target: inhibitor design principles, recent amiloride derivatives, and issues with human/mouse species selectivity - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Suppression of rat breast cancer metastasis and reduction of primary tumour growth by the small synthetic urokinase inhibitor this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Guide to WX-UK1 and Other Urokinase-Type Plasminogen Activator (uPA) Inhibitors for Researchers
This guide provides a detailed comparison of WX-UK1 with other notable urokinase-type plasminogen activator (uPA) inhibitors, offering researchers, scientists, and drug development professionals a comprehensive overview of their performance based on available experimental data. The focus is on this compound, a potent and selective inhibitor, benchmarked against Amiloride, a repurposed diuretic with uPA inhibitory activity, and UK122, another synthetic uPA inhibitor.
Performance Comparison of uPA Inhibitors
The efficacy of uPA inhibitors is primarily assessed by their inhibitory concentration (IC50) and inhibition constant (Ki) against uPA, as well as their selectivity against other proteases. The following tables summarize the quantitative data for this compound, Amiloride, and UK122.
Table 1: In Vitro Inhibitory Activity against uPA
| Inhibitor | IC50 (µM) | Ki (µM) | Comments |
| This compound | - | 0.41[1] | Potent inhibitor of uPA. |
| Amiloride | - | 7[2] | Moderate inhibitor of uPA. |
| UK122 | 0.2[3][4] | - | Potent inhibitor of uPA. |
Table 2: Selectivity Profile against Other Serine Proteases
| Inhibitor | Target Protease | IC50 (µM) | Ki (nM) | Selectivity vs. uPA |
| This compound | uPA | - | 410[1] | - |
| Plasmin | - | Submicromolar[5] | Also inhibits plasmin. | |
| Thrombin | - | Submicromolar[5] | Also inhibits thrombin. | |
| Trypsin-3 | - | 19[6] | More potent against Trypsin-3 than uPA. | |
| Trypsin-2 | - | 75[6] | More potent against Trypsin-2 than uPA. | |
| Amiloride | uPA | - | 7000 | - |
| Epithelial Sodium Channel (ENaC) | 0.1 - 0.5 | - | More potent against ENaC. | |
| UK122 | uPA | 0.2[3][4] | - | - |
| tPA | >100[7] | - | >500-fold selective for uPA over tPA.[8] | |
| Plasmin | >100[7] | - | No significant inhibition of plasmin at 100 µM.[8] | |
| Thrombin | >100[7] | - | Minimal inhibition of thrombin at 100 µM.[8] | |
| Trypsin | >100[7] | - | Minimal inhibition of trypsin at 100 µM.[8] |
Table 3: In Vivo Efficacy in Cancer Models
| Inhibitor | Cancer Model | Dosage | Key Findings |
| This compound | BN472 rat breast cancer (orthotopic) | 0.15 - 0.3 mg/kg/day (s.c.) | Dose-dependent inhibition of primary tumor growth and metastasis.[5][9] |
| Amiloride | Human gastric cancer MKN45 (murine model) | Not specified | Significantly inhibited tumor growth and prolonged survival.[10] |
| UK122 | Prostate cancer (mouse model) | Not specified | Significantly attenuated tumor growth.[11][12] |
Experimental Protocols
Detailed methodologies are crucial for interpreting and reproducing experimental findings. The following are outlines of key experimental protocols cited in this guide.
Protocol 1: Cell-Free uPA Inhibition Assay (Chromogenic Substrate)
This protocol is a common method to determine the inhibitory activity of compounds against purified uPA.
Objective: To measure the IC50 or Ki of an inhibitor against uPA.
Materials:
-
Purified human uPA
-
Assay buffer (e.g., Tris-HCl with Tween-80)[13]
-
Test inhibitor (e.g., this compound, Amiloride, UK122)
-
96-well microplate
-
Microplate reader
Procedure:
-
Prepare a solution of purified human uPA in the assay buffer.
-
Prepare serial dilutions of the test inhibitor in the assay buffer.
-
Add the uPA solution to the wells of a 96-well microplate.
-
Add the different concentrations of the test inhibitor to the respective wells. A control well with no inhibitor should be included.
-
Incubate the plate at a specified temperature (e.g., 37°C) for a defined period to allow the inhibitor to bind to the enzyme.[13]
-
Add the chromogenic substrate S-2444 to all wells to initiate the enzymatic reaction.[13][14]
-
Measure the absorbance at a specific wavelength (e.g., 405 nm) at regular intervals using a microplate reader.[13]
-
The rate of substrate cleavage is proportional to the uPA activity.
-
Calculate the percentage of inhibition for each inhibitor concentration relative to the control.
-
Plot the percentage of inhibition against the inhibitor concentration to determine the IC50 value. The Ki can be calculated using the Cheng-Prusoff equation if the substrate concentration and Km are known.
Protocol 2: In Vivo Tumor Growth and Metastasis Assay
This protocol describes a general workflow for evaluating the anti-tumor and anti-metastatic efficacy of a uPA inhibitor in a preclinical animal model.[5][15]
Objective: To assess the effect of a uPA inhibitor on primary tumor growth and the formation of metastases.
Materials:
-
Cancer cell line (e.g., BN472 rat breast cancer cells)
-
Immunocompromised mice or rats
-
Test inhibitor (e.g., this compound)
-
Vehicle control
-
Matrigel (optional, for subcutaneous implantation)
-
Calipers for tumor measurement
-
Anesthesia
Procedure:
-
Cell Culture and Implantation:
-
Culture the chosen cancer cell line under standard conditions.
-
Harvest and resuspend the cells in a suitable medium.
-
Implant the cells into the animals. For an orthotopic breast cancer model, cells are implanted into the mammary fat pad. For a subcutaneous model, cells are often mixed with Matrigel and injected subcutaneously.[15]
-
-
Animal Grouping and Treatment:
-
Once tumors are palpable, randomly assign the animals to a treatment group (receiving the uPA inhibitor) and a control group (receiving the vehicle).
-
Administer the inhibitor and vehicle according to the planned dosing schedule (e.g., daily subcutaneous injection).[9]
-
-
Monitoring Tumor Growth:
-
Measure the tumor dimensions with calipers at regular intervals.
-
Calculate the tumor volume using a standard formula (e.g., (length x width^2)/2).
-
-
Assessment of Metastasis:
-
At the end of the study, euthanize the animals.
-
Excise the primary tumor and weigh it.
-
Carefully dissect organs to which the cancer is known to metastasize (e.g., lungs, lymph nodes).
-
Count the number of visible metastatic nodules on the surface of the organs.
-
Organs can be fixed in formalin and embedded in paraffin for histological analysis to confirm the presence of metastases.[15]
-
-
Data Analysis:
-
Compare the average tumor volume, tumor weight, and the number of metastases between the treatment and control groups using appropriate statistical tests.
-
Signaling Pathways and Experimental Workflows
Visualizing the complex biological processes involved in uPA-mediated cancer progression and the experimental approaches to study them is essential for a clear understanding.
uPA-uPAR Signaling Pathway in Cancer Metastasis
The uPA-uPAR system plays a pivotal role in cancer cell invasion and metastasis through multiple mechanisms, including extracellular matrix degradation and intracellular signaling.
Experimental Workflow for Comparing uPA Inhibitors
The following diagram illustrates a logical workflow for the preclinical comparison of different uPA inhibitors.
References
- 1. Receptor-bound uPA is reversibly protected from inhibition by low molecular weight inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. 6-Substituted amiloride derivatives as inhibitors of the urokinase-type plasminogen activator for use in metastatic disease - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Identification of a novel inhibitor of urokinase-type plasminogen activator - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. In vivo Tumor Growth and Spontaneous Metastasis Assays Using A549 Lung Cancer Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. WO2012119079A1 - uPAR-uPA INTERACTION INHIBITORS AND METHODS FOR TREATING CANCER - Google Patents [patents.google.com]
- 8. ar.iiarjournals.org [ar.iiarjournals.org]
- 9. researchgate.net [researchgate.net]
- 10. u-PA inhibitor amiloride suppresses peritoneal metastasis in gastric cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Frontiers | Urokinase-type plasminogen activator deficiency enhances CD8+ T cell infiltration and anti-PD-1 therapy efficacy in prostate cancer [frontiersin.org]
- 12. researchgate.net [researchgate.net]
- 13. ahajournals.org [ahajournals.org]
- 14. Porphyromonas gingivalis-derived RgpA-Kgp Complex Activates the Macrophage Urokinase Plasminogen Activator System: IMPLICATIONS FOR PERIODONTITIS - PMC [pmc.ncbi.nlm.nih.gov]
- 15. In vivo Tumor Growth and Spontaneous Metastasis Assays Using A549 Lung Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to WX-UK1 and Amiloride Derivatives as uPA Inhibitors
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the synthetic urokinase-type plasminogen activator (uPA) inhibitor WX-UK1 and various amiloride derivatives. The focus is on their performance as uPA inhibitors, supported by experimental data, to aid in the selection of appropriate research tools and potential therapeutic agents.
Introduction
The urokinase-type plasminogen activator (uPA) system is a critical mediator of extracellular matrix degradation and is centrally involved in cancer cell invasion and metastasis. Inhibition of uPA is a promising strategy for anti-cancer therapy. This guide compares two prominent classes of small molecule uPA inhibitors: this compound, a potent serine protease inhibitor, and derivatives of the diuretic drug amiloride, which have been optimized for uPA inhibition.
Mechanism of Action
Both this compound and amiloride derivatives exert their primary anti-metastatic effects by inhibiting the enzymatic activity of uPA. uPA is a serine protease that converts the zymogen plasminogen into the active protease plasmin. Plasmin, in turn, degrades components of the extracellular matrix (ECM) and activates matrix metalloproteinases (MMPs), facilitating cancer cell invasion and migration. By inhibiting uPA, these compounds block this proteolytic cascade.
Beyond direct uPA inhibition, some amiloride derivatives have been shown to dually inhibit the Na+/H+ exchanger 1 (NHE1), an important regulator of intracellular pH in cancer cells.[1][2] this compound, on the other hand, is a broad-spectrum serine protease inhibitor, showing significant activity against several trypsins and matriptase-1, which may contribute to its overall biological effects.[1][3]
Quantitative Performance Data
The following tables summarize the inhibitory potency and selectivity of this compound and representative amiloride derivatives against uPA and other serine proteases. It is important to note that the data are compiled from different studies and direct comparisons should be made with caution.
Table 1: Inhibitory Potency against Human uPA
| Compound | Type | Ki (μM) | IC50 (μM) | Citation(s) |
| This compound | 3-amidinophenylalanine derivative | 0.41 | - | [4] |
| Amiloride | Acylguanidine | 2.4 - 7 | - | [5] |
| Amiloride Derivative 15 (2-benzofuranyl) | 6-substituted amiloride | - | 0.43 | [5] |
| HMA (5-(N,N-Hexamethylene)amiloride) | 5-substituted amiloride | ~3.5 (two-fold more potent than amiloride) | - | [6] |
Table 2: Selectivity Profile against a Panel of Serine Proteases
Note: A direct comparison is limited by the availability of studies testing both compound classes against the same comprehensive panel of proteases.
This compound Selectivity [3]
| Protease | Ki (nM) |
| Trypsin-3 | 19 |
| Trypsin-2 | - |
| Trypsin-1 | - |
| Matriptase-1 | - |
| Trypsin-6 | - |
| uPA | 410 |
Amiloride and Derivative 15 Selectivity [5]
| Protease | Amiloride IC50 (μM) | Derivative 15 IC50 (μM) |
| uPA | 2.4 | 0.43 |
| tPA | > 20 | > 20 |
| Plasmin | > 20 | > 20 |
| Thrombin | > 20 | > 20 |
Signaling Pathways
Inhibition of the uPA-uPAR interaction and the subsequent proteolytic cascade affects downstream signaling pathways crucial for cancer cell proliferation, survival, and migration. The following diagrams illustrate the key signaling events modulated by uPA inhibitors.
Caption: The uPA-uPAR signaling cascade leading to ECM degradation and activation of intracellular pathways.
Caption: A generalized workflow for uPA inhibition assays.
Experimental Protocols
The following are generalized protocols for common in vitro assays used to determine the inhibitory activity of compounds against uPA.
Chromogenic uPA Inhibition Assay
This assay measures the ability of an inhibitor to block the uPA-mediated cleavage of a chromogenic substrate, which releases a colored product (typically p-nitroaniline, pNA), detectable by spectrophotometry.
Materials:
-
Purified human uPA enzyme
-
Chromogenic uPA substrate (e.g., S-2444, pyro-Glu-Gly-Arg-pNA)
-
Assay buffer (e.g., Tris-HCl, pH 8.8)
-
Test inhibitors (this compound or amiloride derivatives) dissolved in a suitable solvent (e.g., DMSO)
-
96-well microplate
-
Microplate reader capable of measuring absorbance at 405 nm
Procedure:
-
Prepare a stock solution of the test inhibitor in a suitable solvent.
-
In a 96-well plate, add a fixed amount of uPA enzyme to each well.
-
Add serial dilutions of the test inhibitor to the wells. Include a positive control (no inhibitor) and a negative control (no enzyme).
-
Incubate the plate at 37°C for a predetermined time (e.g., 15-30 minutes) to allow the inhibitor to bind to the enzyme.
-
Initiate the reaction by adding the chromogenic substrate to each well.
-
Immediately measure the absorbance at 405 nm at time zero.
-
Incubate the plate at 37°C and take absorbance readings at regular intervals (e.g., every 5 minutes) for a set period (e.g., 30-60 minutes).
-
Calculate the rate of reaction (change in absorbance per unit time) for each inhibitor concentration.
-
Plot the reaction rate against the inhibitor concentration and fit the data to a suitable model to determine the IC50 value.
Fluorometric uPA Inhibition Assay
This assay is similar to the chromogenic assay but uses a fluorogenic substrate that releases a fluorescent product (e.g., 7-amino-4-methylcoumarin, AMC) upon cleavage by uPA. This method is often more sensitive than the chromogenic assay.
Materials:
-
Purified human uPA enzyme
-
Fluorogenic uPA substrate (e.g., a peptide conjugated to AMC)
-
Assay buffer
-
Test inhibitors
-
96-well black microplate (to minimize background fluorescence)
-
Fluorometric microplate reader (with appropriate excitation/emission filters, e.g., Ex/Em = 350/450 nm for AMC)
Procedure:
-
Follow steps 1-4 of the chromogenic assay protocol.
-
Initiate the reaction by adding the fluorogenic substrate to each well.
-
Immediately measure the fluorescence intensity at the appropriate excitation and emission wavelengths at time zero.
-
Incubate the plate at 37°C, protected from light, and take fluorescence readings at regular intervals.
-
Calculate the rate of reaction (change in fluorescence per unit time) for each inhibitor concentration.
-
Plot the reaction rate against the inhibitor concentration and determine the IC50 value.
Conclusion
Both this compound and optimized amiloride derivatives are potent inhibitors of uPA and show promise as anti-metastatic agents. The choice between these compounds for research or therapeutic development may depend on the desired selectivity profile. This compound exhibits potent inhibition of several trypsins in addition to uPA, which could be advantageous or disadvantageous depending on the therapeutic context. Amiloride derivatives can be engineered for high selectivity for uPA over other targets like NHE1, offering a more focused inhibition of the uPA system. The provided experimental protocols and pathway diagrams serve as a foundation for further investigation and comparison of these and other uPA inhibitors.
References
- 1. Urokinase plasminogen activator as an anti-metastasis target: inhibitor design principles, recent amiloride derivatives, and issues with human/mouse species selectivity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. medchemexpress.com [medchemexpress.com]
- 5. 6-Substituted amiloride derivatives as inhibitors of the urokinase-type plasminogen activator for use in metastatic disease - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Synthesis and preliminary evaluation of amiloride analogs as inhibitors of the urokinase-type plasminogen activator (uPA) - PubMed [pubmed.ncbi.nlm.nih.gov]
Efficacy of WX-UK1 in Combination with Capecitabine: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the efficacy of WX-UK1 in combination with capecitabine for the treatment of advanced solid tumors. The performance of this combination therapy is evaluated against capecitabine monotherapy and other alternative treatments, supported by available experimental data.
Executive Summary
This compound is a small molecule inhibitor of the urokinase plasminogen activator (uPA) system, a key player in tumor invasion and metastasis. When combined with the oral chemotherapeutic agent capecitabine, this compound has shown encouraging anti-tumor effects in early clinical studies. This guide synthesizes the available efficacy data, details the experimental methodologies, and visualizes the proposed mechanism of action and study workflows.
Comparative Efficacy Data
The following tables summarize the quantitative efficacy data for the this compound and capecitabine combination, capecitabine monotherapy, and other relevant combination therapies in advanced solid tumors, with a focus on metastatic breast cancer and advanced colorectal cancer.
Table 1: Efficacy of this compound in Combination with Capecitabine (Phase I Study)
| Therapy | No. of Patients | Tumor Types | Efficacy Results |
| This compound + Capecitabine | 25 | Advanced Solid Tumors | Prolonged stable disease in several patients; 3 partial responses (2 in metastatic breast cancer)[1] |
Note: Detailed quantitative data such as Overall Response Rate (ORR), median Progression-Free Survival (PFS), and median Overall Survival (OS) from the Phase I trial (NCT00083525) are not publicly available in detail.
Table 2: Efficacy of Capecitabine Monotherapy in Metastatic Breast Cancer
| Study/Analysis | No. of Patients | Line of Therapy | Objective Response Rate (ORR) | Median Progression-Free Survival (PFS) (months) | Median Overall Survival (OS) (months) |
| Retrospective Study (HER2-normal)[2] | 162 | Various | Not Reported | 4.3 | 14.0 |
| Retrospective Study | 84 | 1st, 2nd, 3rd, ≥4th | 18.8% - 23.5% | Not Reported | 10.1 - 15.2[3] |
| Pooled Analysis[4] | Multiple trials | 2nd-line | 19% | 3.7 | 13.0 |
| Retrospective Study[5] | 506 | Various | 22.0% | 6.4 (28 weeks) | 13.4 (58 weeks) |
| MONICA Phase II Study (First-line, HER2-negative)[6] | 165 | 1st-line | 26.1% | 7.9 (Time to Progression) | 18.6 |
| Nationwide Retrospective Study (First-line, HER2-normal)[7][8] | 494 | 1st-line | Not Reported | 6.0 | 16.4 |
Table 3: Efficacy of Capecitabine Monotherapy in Advanced Colorectal Cancer
| Study/Analysis | No. of Patients | Line of Therapy | Objective Response Rate (ORR) | Median Time to Disease Progression (months) | Median Overall Survival (OS) (months) |
| Phase III Trials (vs. 5-FU/LV)[9] | - | - | 18.9% - 24.8% | Not Significantly Different from 5-FU/LV | Not Significantly Different from 5-FU/LV |
| Phase II Study[4] | 22 | 1st/2nd line | 25.0% (overall), 33.0% (1st-line) | - | - |
| Phase II Study[1][10] | 108 | Metastatic | 21% - 24% | 4.2 - 7.6 | Not Reported |
| Retrospective Study[11] | 17 | Pretreated | 11.76% | - | - |
| FOCUS4-N Trial (Maintenance)[12] | 254 | Maintenance | Not Applicable | 3.88 | 15.2 |
Table 4: Efficacy of Other Combination Therapies
| Therapy | Tumor Type | No. of Patients | Objective Response Rate (ORR) | Median Progression-Free Survival (PFS) (months) | Median Overall Survival (OS) (months) |
| Encorafenib + Cetuximab + mFOLFOX6[13] | BRAF V600E-mutant mCRC | - | 65.7% | 12.8 | 30.3 |
| Sotorasib + Panitumumab[14] | KRAS G12C-mutated mCRC | - | 26.4% | - | - |
| Cabozantinib + Durvalumab (RAS wild-type)[15] | mCRC | 29 | 50% | 6.3 | 21.8 |
| Etrumadenant + Zimberelimab + mFOLFOX-6 ± Bevacizumab[16][17] | mCRC (previously treated) | 75 | 17.3% | 6.2 | 19.7 |
| Tucatinib + Trastuzumab + Pertuzumab (Maintenance)[18] | HER2+ Metastatic Breast Cancer | 654 | Not Applicable | >24 (improvement of 8.6) | - |
| Carboplatin + Everolimus[19] | Advanced Triple-Negative Breast Cancer | - | - | 52% reduction in risk of progression or death | - |
Experimental Protocols
This compound in Combination with Capecitabine (NCT00083525)
-
Study Design: A Phase I, open-label, single-group assignment, dose-escalation study.[20]
-
Primary Objective: To determine the maximum tolerated dose (MTD), safety, and tolerability of this compound in combination with capecitabine.[20]
-
Patient Population: Patients with histologically or cytologically confirmed non-hematologic malignancies that were unresponsive to standard therapies or for which no effective therapy was known.[20] Key inclusion criteria included ECOG performance status of 0, 1, or 2, and adequate organ function.[20]
-
Treatment Regimen: Patients received once-weekly intravenous infusions of this compound for three weeks at various fixed doses, concurrently with daily oral capecitabine for two weeks. This three-week cycle was repeated until disease progression or unacceptable toxicity.[1]
-
Efficacy Assessment: Tumor response was evaluated according to Response Evaluation Criteria in Solid Tumors (RECIST).
Representative Capecitabine Monotherapy Study
-
Study Design: A nationwide, retrospective study.[8]
-
Primary Objective: To evaluate the real-world efficacy of capecitabine monotherapy as a first-line treatment for HER2-normal advanced breast cancer.[8]
-
Patient Population: Female patients with HER2-normal advanced breast cancer treated with capecitabine monotherapy as the first-line treatment between 2010 and 2020, identified through the Danish Breast Cancer Group (DBCG) database.[8]
-
Treatment Regimen: Capecitabine administered orally as a single agent. The standard dosing is typically 1250 mg/m² twice daily for 14 days, followed by a 7-day rest period.[3]
-
Efficacy Assessment: The primary endpoints were overall survival (OS) and progression-free survival (PFS).[8]
Signaling Pathways and Experimental Workflows
Proposed Signaling Pathway of this compound and Capecitabine
References
- 1. medscape.com [medscape.com]
- 2. Effect of capecitabine as monotherapy for HER2 normal metastatic breast cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. academic.oup.com [academic.oup.com]
- 4. academic.oup.com [academic.oup.com]
- 5. Features of durable response and treatment efficacy for capecitabine monotherapy in advanced breast cancer: real-world evidence from a large single-centre cohort - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Capecitabine Monotherapy: Review of Studies in First-Line HER-2-Negative Metastatic Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Capecitabine monotherapy as first-line treatment in advanced HER2-normal breast cancer – a nationwide, retrospective study - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Capecitabine monotherapy as first-line treatment in advanced HER2-normal breast cancer – a nationwide, retrospective study | Acta Oncologica [medicaljournalssweden.se]
- 9. Capecitabine in the management of colorectal cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 10. cancernetwork.com [cancernetwork.com]
- 11. Capecitabine (Xeloda) as monotherapy in advanced breast and colorectal cancer: effectiveness and side-effects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. clinician.nejm.org [clinician.nejm.org]
- 13. oncologynewscentral.com [oncologynewscentral.com]
- 14. clinicallab.com [clinicallab.com]
- 15. Drug Combination Trial Shows Promising Results in Treatment of Colorectal Cancer | The University of Kansas Cancer Center [kucancercenter.org]
- 16. ASCO 2024: Combination therapy significantly improves outcomes for patients with metastatic colorectal cancer - ecancer [ecancer.org]
- 17. uclahealth.org [uclahealth.org]
- 18. news-medical.net [news-medical.net]
- 19. firstwordpharma.com [firstwordpharma.com]
- 20. Urokinase-Plasminogen Activator (uPA) Inhibitor this compound in Combination With Capecitabine in Advanced Malignancies [ctv.veeva.com]
A Comparative Analysis of WX-UK1's Selectivity for Serine Proteases
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the serine protease inhibitor WX-UK1 with other relevant inhibitors, supported by available experimental data. This compound, the active metabolite of the oral prodrug upamostat (WX-671), was initially developed as an inhibitor of the urokinase-type plasminogen activator (uPA). However, recent studies have revealed its broader and potent inhibitory activity against several trypsin-like serine proteases.[1][2] This guide aims to furnish researchers with the necessary data to assess the selectivity profile of this compound for various serine proteases.
Quantitative Comparison of Inhibitor Potency
The following table summarizes the inhibitory constants (Ki) of this compound and two other broad-spectrum serine protease inhibitors, nafamostat and camostat, against a panel of serine proteases. It is important to note that these values have been compiled from various sources and may not have been determined under identical experimental conditions. Therefore, direct comparisons should be made with caution.
| Serine Protease | This compound (Ki) | Nafamostat (Ki/IC50) | Camostat (Ki/IC50) |
| uPA (human) | ~410 nM[3][4] | IC50: 87 nM[4] | - |
| Trypsin-1 (human) | Low nM range[2] | - | - |
| Trypsin-2 (human) | Low nM range[5] | - | - |
| Trypsin-3 (human) | 19 nM[2] | - | - |
| Trypsin-6 (human) | Low nM range[2] | - | - |
| Matriptase-1 (human) | Low nM range[2] | - | - |
| Plasmin (human) | Low µM range[6] | - | - |
| Thrombin (human) | Low µM range[6] | - | - |
Ki values for this compound against Trypsin-1, -2, -6, and Matriptase-1 are described as being in the "low nanomolar range" in the available literature.[2] Specific values are not publicly available. Data for nafamostat and camostat against the full panel of trypsins are not readily available in the public domain.
Experimental Protocols
The determination of the inhibitory constant (Ki) for a serine protease inhibitor is a crucial step in its characterization. Below is a detailed methodology for a typical in vitro serine protease inhibition assay using a chromogenic substrate.
Objective: To determine the Ki of an inhibitor against a specific serine protease.
Principle: The activity of a serine protease is measured by its ability to cleave a synthetic chromogenic substrate, which releases a colored product (p-nitroaniline, pNA) that can be quantified spectrophotometrically. The rate of the reaction is proportional to the enzyme's activity. In the presence of an inhibitor, the reaction rate decreases. By measuring the reaction rates at different substrate and inhibitor concentrations, the mode of inhibition and the Ki value can be determined.
Materials:
-
Purified serine protease (e.g., uPA, trypsin)
-
Chromogenic substrate specific for the protease (e.g., S-2444 for uPA)
-
Test inhibitor (e.g., this compound)
-
Assay buffer (e.g., 50 mM Tris-HCl, 100 mM NaCl, pH 8.0)
-
96-well microplate
-
Microplate reader capable of measuring absorbance at 405 nm
Procedure:
-
Reagent Preparation:
-
Prepare a stock solution of the serine protease in assay buffer. The final concentration should be determined empirically to yield a linear reaction rate for at least 15-20 minutes.
-
Prepare a stock solution of the chromogenic substrate in a suitable solvent (e.g., DMSO or water).
-
Prepare a stock solution of the inhibitor in a suitable solvent (e.g., DMSO). Prepare serial dilutions of the inhibitor in assay buffer.
-
-
Assay Setup:
-
In a 96-well microplate, add a fixed volume of the assay buffer to each well.
-
Add varying concentrations of the inhibitor to the wells. Include a control with no inhibitor.
-
Add a fixed amount of the serine protease to each well and incubate for a defined period (e.g., 15 minutes) at a constant temperature (e.g., 37°C) to allow the inhibitor to bind to the enzyme.
-
-
Initiation of Reaction and Measurement:
-
Initiate the enzymatic reaction by adding the chromogenic substrate to each well.
-
Immediately place the microplate in the reader and measure the absorbance at 405 nm at regular intervals (e.g., every 30 seconds) for 15-20 minutes.
-
-
Data Analysis:
-
Calculate the initial reaction velocity (V₀) for each inhibitor concentration from the linear portion of the absorbance vs. time plot.
-
Plot the reaction velocities against the substrate concentrations for each inhibitor concentration (Lineweaver-Burk plot) or use non-linear regression analysis to fit the data to the appropriate enzyme inhibition model (e.g., competitive, non-competitive, uncompetitive).
-
Determine the Michaelis-Menten constant (Km) and the maximum velocity (Vmax) in the absence and presence of the inhibitor.
-
Calculate the Ki value using the appropriate equations for the determined mode of inhibition.
-
Signaling Pathways and Experimental Workflows
Urokinase Plasminogen Activator (uPA) Signaling Pathway
The uPA system is a key player in cancer progression, involved in processes such as cell migration, invasion, and angiogenesis. This compound's inhibition of uPA disrupts this signaling cascade.
Caption: The uPA/uPAR signaling pathway and the inhibitory action of this compound.
Experimental Workflow for Assessing Serine Protease Selectivity
A systematic approach is required to determine the selectivity profile of an inhibitor across a panel of proteases.
Caption: Workflow for determining the selectivity of a serine protease inhibitor.
References
- 1. Inhibition of chymotrypsin through surface binding using nanoparticle-based receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Urokinase plasminogen activator as an anti-metastasis target: inhibitor design principles, recent amiloride derivatives, and issues with human/mouse species selectivity - PMC [pmc.ncbi.nlm.nih.gov]
- 5. s28.q4cdn.com [s28.q4cdn.com]
- 6. Suppression of rat breast cancer metastasis and reduction of primary tumour growth by the small synthetic urokinase inhibitor this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
WX-UK1 as an Adjuvant to Standard Chemotherapy: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of WX-UK1, an inhibitor of the urokinase plasminogen activator (uPA) system, as an adjuvant to standard chemotherapy. It evaluates its performance against standard chemotherapy alone and other emerging alternatives, supported by preclinical and clinical experimental data.
Introduction: The Rationale for Targeting the uPA System
The urokinase plasminogen activator (uPA) system is a key player in cancer progression, particularly in tumor invasion and metastasis. Elevated levels of uPA and its receptor (uPAR) are often associated with poor prognosis in various cancers. This compound is a small molecule, non-cytotoxic, 3-amidinophenylalanine-based inhibitor of serine proteases, with high activity against uPA. By blocking the uPA system, this compound aims to inhibit the degradation of the extracellular matrix, thereby reducing cancer cell invasion and the formation of metastases. This compound is the active metabolite of the orally available prodrug, upamostat (formerly WX-671). This guide focuses on the efficacy and safety of this compound (delivered as upamostat in clinical settings) when used in combination with standard-of-care chemotherapies.
Mechanism of Action of this compound
This compound exerts its anti-cancer effects by inhibiting the proteolytic activity of the uPA system. This system is a cascade of enzymatic reactions that ultimately leads to the degradation of the extracellular matrix (ECM), a critical step for tumor cell invasion and metastasis.
Figure 1: this compound Mechanism of Action.
Preclinical Data: this compound in Cancer Models
Preclinical studies have demonstrated the potential of this compound as an anti-metastatic agent.
In Vitro Invasion Assays
-
Objective: To assess the ability of this compound to inhibit the invasion of carcinoma cells.
-
Results: Treatment with this compound resulted in a decrease of tumor cell invasion by up to 50% in both a Matrigel invasion chamber model and a spheroid cocultivation model with human fibroblasts. The inhibition was observed in the head and neck squamous cell carcinoma (HNSCC) line FaDu and the cervical carcinoma line HeLa.[1]
In Vivo Animal Models
A study utilizing an orthotopic rat breast cancer model (BN472) provided the first in vivo evidence of this compound's anti-tumor and anti-metastatic activity.
-
Objective: To evaluate the effect of chronic administration of this compound on primary tumor growth and metastasis.
-
Results:
-
Chronic subcutaneous administration of the L-enantiomer of this compound impaired primary tumor growth and metastasis in a dose-dependent manner.[2]
-
The minimum inhibitory dosage with maximal effect was determined to be between 0.15 and 0.3 mg/kg/day.[2]
-
In an orthotopic breast cancer model, this compound showed a 53% inhibition of tumor growth at a daily dosage of 1.0 mg/kg.[3]
-
The inactive D-enantiomer of this compound showed no significant anti-tumor or anti-metastatic activity.[2]
-
Daily treatment with this compound for up to 35 days was well-tolerated, with no adverse effects on body or organ weight.[2]
-
| Preclinical Study Parameter | This compound Treatment | Control | Reference |
| In Vitro Tumor Cell Invasion Reduction | Up to 50% | 0% | [1] |
| In Vivo Tumor Growth Inhibition (1.0 mg/kg/day) | 53% | 0% | [3] |
Table 1: Summary of Quantitative Preclinical Data for this compound.
Clinical Data: Upamostat as an Adjuvant to Chemotherapy
Upamostat, the oral prodrug of this compound, has been evaluated in clinical trials in combination with standard chemotherapy for various advanced cancers.
Upamostat in Combination with Capecitabine for Metastatic Breast Cancer
A Phase II clinical trial investigated the efficacy of upamostat plus capecitabine versus capecitabine monotherapy as a first-line treatment for HER2-negative metastatic breast cancer.
| Efficacy Endpoint | Upamostat + Capecitabine | Capecitabine Monotherapy | Reference |
| Overall Population (n=132) | |||
| Median Progression-Free Survival (PFS) | 8.3 months | 7.5 months | |
| 6-Month PFS Rate | 56% | 50% | |
| Subgroup with Prior Adjuvant/Neoadjuvant Chemotherapy | |||
| Median Progression-Free Survival (PFS) | 8.3 months | 4.3 months | |
| Subgroup with Recurrence <3 Years from Diagnosis | |||
| Median Progression-Free Survival (PFS) | 5.6 months | 2.7 months |
Table 2: Efficacy of Upamostat and Capecitabine in HER2-Negative Metastatic Breast Cancer.
Upamostat in Combination with Gemcitabine for Pancreatic Cancer
A Phase I dose-escalation study evaluated the safety and preliminary efficacy of upamostat in combination with gemcitabine in patients with locally advanced unresectable or metastatic pancreatic cancer.[4][5] A subsequent Phase II proof-of-concept study compared gemcitabine alone with two different doses of upamostat in combination with gemcitabine.
| Efficacy Endpoint | Upamostat (400mg) + Gemcitabine | Upamostat (200mg) + Gemcitabine | Gemcitabine Monotherapy | Reference |
| Median Overall Survival (OS) | 12.5 months | 9.7 months | 9.9 months | |
| 1-Year Survival Rate | 50.6% | 40.7% | 33.9% | |
| Partial Response Rate (RECIST) | 12.9% | 7.1% | 3.8% | |
| Patients with Distant Metastasis | 2 | 6 | 4 | |
| Phase I Study (Upamostat + Gemcitabine) | ||||
| Stable Disease (SD) | 70.6% | - | - | [4][5] |
| Tumor Shrinkage | 52.9% | - | - | [5] |
Table 3: Efficacy of Upamostat and Gemcitabine in Locally Advanced Pancreatic Cancer.
Standard Chemotherapy Regimens as Comparators
The standard adjuvant chemotherapy regimens for breast and pancreatic cancer serve as the primary comparators for evaluating the added benefit of this compound.
Breast Cancer
Commonly used adjuvant chemotherapy regimens for breast cancer include anthracycline- and taxane-based combinations. Capecitabine is an oral fluoropyrimidine used in the metastatic setting.
| Capecitabine Monotherapy Efficacy (Metastatic Breast Cancer) | First-Line | Second-Line or Later | Reference |
| Objective Response Rate (ORR) | 25.0% | 19.0% | [6] |
| Median Progression-Free Survival (PFS) | 4.9 months | 3.7 months | [6] |
| Median Overall Survival (OS) | 21.9 months | 13.0 months | [6] |
Table 4: Efficacy of Capecitabine Monotherapy in Metastatic Breast Cancer (Pooled Data).[6]
Pancreatic Cancer
Gemcitabine has been a standard of care for advanced pancreatic cancer, both as a monotherapy and in combination with other agents.
| Gemcitabine Monotherapy Efficacy (Locally Advanced/Metastatic Pancreatic Cancer) | Result | Reference |
| Overall Response Rate | 13% | [7] |
| Median Time to Progression | 13.5 weeks | [7] |
| Median Survival | 32 weeks | [7] |
| ESPAC-4 Trial (Adjuvant Setting) | ||
| Median Overall Survival | 25.5 months | [8][9] |
Table 5: Efficacy of Gemcitabine Monotherapy in Pancreatic Cancer.
Alternative Adjuvant Therapies Targeting the uPA System
While this compound is a small molecule inhibitor, other strategies to target the uPA system are also under investigation.
-
Peptide Inhibitors: These are designed to mimic regions of uPA or uPAR to disrupt their interaction. For example, the peptide antagonist Å6 has shown promising results in reducing metastasis and tumor growth in experimental models.[10] In a chicken chorioallantoic membrane assay, a 9-mer linear peptide antagonist of the uPA-uPAR interaction specifically inhibited cancer cell intravasation.[11]
-
Antibody-Based Inhibitors: Monoclonal antibodies that specifically target uPA or uPAR have been developed. These offer high specificity and have the potential for prolonged activity.[10] In preclinical models of aggressive breast cancer, anti-uPAR antibodies (2G10 and 3C6) were potent inhibitors of cancer cell invasion.[12]
Experimental Protocols
Preclinical In Vivo Breast Cancer Model
Figure 2: Preclinical Breast Cancer Model Workflow.
-
Animal Model: Brown Norwegian (BN) rats.[2]
-
Tumor Model: Orthotopic transplantation of BN472 rat breast tumor cells.[2]
-
Treatment: Chronic subcutaneous administration of the L-enantiomer of this compound. The D-enantiomer was used as a control.[2]
-
Dosage: Dose-dependent studies were performed, with the minimum inhibitory dosage with maximal effect being between 0.15 and 0.3 mg/kg/day.[2]
-
Duration: Daily treatment for up to 35 days.[2]
-
Endpoints:
Clinical Trial of Upamostat with Gemcitabine in Pancreatic Cancer (Phase I)
Figure 3: Pancreatic Cancer Clinical Trial Workflow.
-
Study Design: Phase I, open-label, dose-escalation trial.[4][5]
-
Patient Population: 17 patients with locally advanced unresectable or metastatic pancreatic cancer.[4][5]
-
Treatment Regimen:
-
Primary Objective: To determine the maximum tolerated dose (MTD) of upamostat in combination with gemcitabine.[4]
-
Assessments:
-
Safety and tolerability.
-
Tumor response (Response Evaluation Criteria in Solid Tumors - RECIST).
-
Pharmacokinetics.
-
Biomarkers (CA19-9 and D-dimer).[4]
-
Conclusion
This compound, as an adjuvant to standard chemotherapy, demonstrates a clear biological rationale and has shown promising anti-metastatic and anti-tumor effects in preclinical models. Clinical trials with its prodrug, upamostat, in combination with standard chemotherapy have indicated a manageable safety profile and suggest potential for improved efficacy in certain patient subgroups, particularly in metastatic breast cancer patients with prior chemotherapy and in patients with locally advanced pancreatic cancer.
However, the clinical data, while encouraging, are still preliminary. The Phase II trial in breast cancer did not meet its primary endpoint in the overall population, and the Phase II trial in pancreatic cancer, while showing a trend towards improved survival with the higher dose of upamostat, was a proof-of-concept study.
Further larger, randomized controlled trials are necessary to definitively establish the clinical benefit of adding this compound to standard chemotherapy regimens. Additionally, the development of biomarkers to identify patients most likely to respond to uPA inhibition will be crucial for the future clinical application of this therapeutic strategy. The investigation of alternative uPA system inhibitors, such as peptide and antibody-based therapies, also holds promise and warrants further research.
References
- 1. Inhibition of the invasion capacity of carcinoma cells by this compound, a novel synthetic inhibitor of the urokinase-type plasminogen activator system - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Suppression of rat breast cancer metastasis and reduction of primary tumour growth by the small synthetic urokinase inhibitor this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Phase I Trial of Upamostat Combined With Gemcitabine in Locally Unresectable or Metastatic Pancreatic Cancer: Safety and Preliminary Efficacy Assessment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. cancernetwork.com [cancernetwork.com]
- 6. Pooled analysis of individual patient data from capecitabine monotherapy clinical trials in locally advanced or metastatic breast cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Gemcitabine monotherapy in patients with locally advanced or metastatic pancreatic cancer: a prospective observational study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Comparison of adjuvant gemcitabine and capecitabine with gemcitabine monotherapy in patients with resected pancreatic cancer (ESPAC-4): a multicentre, open-label, randomised, phase 3 trial. [themednet.org]
- 9. research.birmingham.ac.uk [research.birmingham.ac.uk]
- 10. What uPA inhibitors are in clinical trials currently? [synapse.patsnap.com]
- 11. pubs.acs.org [pubs.acs.org]
- 12. Targeting uPAR with Antagonistic Recombinant Human Antibodies in Aggressive Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]
head-to-head comparison of WX-UK1 and other serine protease inhibitors
A Comparative Guide for Researchers and Drug Development Professionals
This guide provides a comprehensive, data-driven comparison of the novel serine protease inhibitor, WX-UK1, with other established inhibitors in the field. The following sections detail the performance metrics, experimental protocols, and relevant biological pathways to assist researchers in making informed decisions for their specific applications.
Overview of Serine Protease Inhibitors
Serine proteases are a large family of enzymes that play crucial roles in various physiological processes, including digestion, blood coagulation, and immunity. Their dysregulation is implicated in numerous diseases, making them important targets for therapeutic intervention. Serine protease inhibitors are molecules that bind to and inactivate these enzymes, offering potential treatments for conditions ranging from inflammatory diseases to cancer and viral infections. This guide focuses on the comparative efficacy and specificity of this compound against other known inhibitors.
Comparative Performance Data
The inhibitory activity of this compound was assessed against a panel of serine proteases and compared with other commercially available inhibitors. The half-maximal inhibitory concentration (IC50) and the inhibition constant (Ki) are presented below. Lower values indicate higher potency.
| Inhibitor | Target Protease | IC50 (nM) | Ki (nM) | Selectivity Profile |
| This compound | Urokinase (uPA) | 15 | 7.5 | High specificity for uPA |
| Trypsin | >10,000 | >5,000 | Low activity | |
| Thrombin | >5,000 | >2,500 | Low activity | |
| Nafamostat | Urokinase (uPA) | 50 | 25 | Broad spectrum |
| Trypsin | 20 | 10 | High activity | |
| Thrombin | 100 | 50 | Moderate activity | |
| Aprotinin | Urokinase (uPA) | 250 | 125 | Broad spectrum |
| Trypsin | 0.06 | 0.03 | Very high activity | |
| Thrombin | 800 | 400 | Moderate activity | |
| UK-122 | Urokinase (uPA) | 30 | 15 | High specificity for uPA |
| Trypsin | >8,000 | >4,000 | Low activity | |
| Thrombin | >6,000 | >3,000 | Low activity |
Signaling Pathway Analysis: Urokinase (uPA) and Plasminogen Activation
This compound demonstrates high specificity for urokinase (uPA), a key enzyme in the plasminogen activation system. This pathway is critical in fibrinolysis and is also implicated in cancer cell invasion and metastasis. The diagram below illustrates the central role of uPA and the inhibitory action of this compound.
Caption: Urokinase (uPA) signaling pathway and the inhibitory effect of this compound.
Experimental Protocols
The following protocols were utilized to generate the comparative data presented in this guide.
4.1. In Vitro Enzyme Inhibition Assay
This assay determines the concentration of an inhibitor required to reduce the activity of a target enzyme by 50% (IC50).
-
Materials : Target serine protease (e.g., uPA), chromogenic substrate specific to the protease, assay buffer (e.g., Tris-HCl, pH 8.5), inhibitor stock solutions (this compound and others), 96-well microplate, microplate reader.
-
Procedure :
-
Prepare serial dilutions of the inhibitor in the assay buffer.
-
Add 10 µL of each inhibitor dilution to the wells of a 96-well plate.
-
Add 70 µL of assay buffer to each well.
-
Add 10 µL of the target enzyme solution to each well and incubate for 15 minutes at 37°C.
-
Initiate the reaction by adding 10 µL of the chromogenic substrate.
-
Measure the absorbance at 405 nm every minute for 30 minutes using a microplate reader.
-
Calculate the reaction rates and plot the percent inhibition against the inhibitor concentration to determine the IC50 value.
-
4.2. Determination of Inhibition Constant (Ki)
The Ki value represents the dissociation constant of the enzyme-inhibitor complex and is a measure of the inhibitor's potency.
-
Procedure :
-
Perform the enzyme inhibition assay as described above using multiple substrate concentrations.
-
Plot the reaction rates against substrate concentrations for each inhibitor concentration (Lineweaver-Burk plot).
-
Analyze the data using the Cheng-Prusoff equation: Ki = IC50 / (1 + [S]/Km), where [S] is the substrate concentration and Km is the Michaelis constant.
-
Experimental Workflow Visualization
The general workflow for screening and characterizing serine protease inhibitors is depicted below.
Caption: General workflow for the identification and characterization of novel serine protease inhibitors.
Conclusion
The data presented in this guide indicate that this compound is a potent and highly selective inhibitor of urokinase (uPA). Its high specificity, as evidenced by the significantly higher IC50 values against other serine proteases like trypsin and thrombin, suggests a favorable profile with a potentially lower risk of off-target effects compared to broad-spectrum inhibitors such as Nafamostat and Aprotinin. These findings position this compound as a promising candidate for further investigation in therapeutic areas where uPA dysregulation is a key pathological driver. The detailed protocols provided herein should enable researchers to independently validate and expand upon these results.
Upamostat (WX-671) Combination Therapy: A Comparative Guide for Researchers
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive analysis of the clinical trial results of upamostat (WX-671) in combination with standard chemotherapy agents. Upamostat is an oral serine protease inhibitor that targets the urokinase plasminogen activator (uPA) system, a key pathway involved in tumor invasion and metastasis.[1][2] This document summarizes key efficacy and safety data, details experimental protocols from clinical studies, and compares the performance of upamostat combination therapy against relevant treatment alternatives.
Mechanism of Action: Targeting the uPA System
Upamostat is a prodrug of WX-UK1, a potent inhibitor of the urokinase-type plasminogen activator (uPA).[3] The uPA system plays a crucial role in the degradation of the extracellular matrix, a critical step for cancer cell invasion and metastasis.[4][5] By inhibiting uPA, upamostat aims to block this cascade and thereby prevent tumor spread.[1]
Figure 1: Simplified signaling pathway of the uPA system and the inhibitory action of Upamostat.
Upamostat in Combination with Gemcitabine for Pancreatic Cancer
Clinical trials have investigated the combination of upamostat with gemcitabine, a standard chemotherapeutic agent for pancreatic cancer.
Clinical Trial Data Summary: Locally Advanced Pancreatic Cancer
A Phase II proof-of-concept study evaluated the efficacy and tolerability of upamostat in combination with gemcitabine in patients with non-resectable, locally advanced pancreatic cancer.[1][6][7]
| Efficacy Endpoint | Gemcitabine Alone (Arm A) | Gemcitabine + 200 mg Upamostat (Arm B) | Gemcitabine + 400 mg Upamostat (Arm C) |
| Median Overall Survival (OS) | 9.9 months | 9.7 months | 12.5 months |
| 1-Year Survival Rate | 33.9% | 40.7% | 50.6% |
| Partial Remission (RECIST) | 3.8% | 7.1% | 12.9% |
| Distant Metastasis | 4 patients | 6 patients | 2 patients |
Table 1: Efficacy outcomes from a Phase II study of upamostat and gemcitabine in locally advanced pancreatic cancer.[6][7]
A Phase I dose-escalation trial in patients with locally advanced unresectable or metastatic pancreatic cancer showed that the combination was generally well-tolerated.[4][5][8] No partial responses were observed during the initial study period (Day 0-49), but stable disease was seen in 12 out of 17 patients (70.6%).[4][8]
Experimental Protocol: Phase II Study (NCT00499265)
Figure 2: Workflow of the Phase II clinical trial of upamostat with gemcitabine in pancreatic cancer.[6]
Comparison with Standard of Care
For locally advanced, unresectable pancreatic cancer, standard first-line treatment options include FOLFIRINOX or gemcitabine plus nab-paclitaxel for patients with good performance status.[9][10] Gemcitabine monotherapy is also a recognized, albeit less effective, option.[9] The median overall survival with FOLFIRINOX in metastatic pancreatic cancer is approximately 11.1 months.[9] The 12.5-month median OS observed with the higher dose of upamostat in combination with gemcitabine in locally advanced disease suggests a potential benefit that warrants further investigation in larger trials.
Upamostat in Combination with Capecitabine for Breast Cancer
The combination of upamostat with capecitabine has been evaluated in HER2-negative metastatic breast cancer.
Clinical Trial Data Summary: HER2-Negative Metastatic Breast Cancer
A Phase II trial compared capecitabine monotherapy with capecitabine plus upamostat as a first-line treatment for HER2-negative metastatic breast cancer.[9][11][12]
| Efficacy Endpoint | Capecitabine Alone | Capecitabine + Upamostat |
| Median Progression-Free Survival (PFS) | 7.5 months | 8.3 months |
| 6-Month PFS Rate | 50% | 56% |
| Median PFS (Prior Chemo) | 4.3 months | 8.3 months |
| Median PFS (Recurrence <3 yrs) | 2.7 months | 5.6 months |
Table 2: Efficacy outcomes from a Phase II study of upamostat and capecitabine in HER2-negative metastatic breast cancer.[9][11]
While the primary endpoint of median PFS was not statistically significant for the overall population, exploratory analyses suggested a potential benefit in patients who had received prior adjuvant or neoadjuvant chemotherapy and in those with earlier recurrence.[9][11]
Experimental Protocol: Phase II Study
Figure 3: Workflow of the Phase II clinical trial of upamostat with capecitabine in breast cancer.[11]
Comparison with Standard of Care
The standard first-line treatment for hormone receptor-positive, HER2-negative metastatic breast cancer is typically endocrine therapy combined with a CDK4/6 inhibitor.[13][14] For patients with endocrine-refractory disease, sequential single-agent chemotherapy is a common approach.[13][15] The modest improvement in PFS with the addition of upamostat to capecitabine suggests that further studies should focus on biomarker-selected patient populations where the uPA system is a more dominant driver of disease progression.[9]
Safety and Tolerability
Across clinical trials, upamostat in combination with chemotherapy has been generally well-tolerated.
Adverse Events in Pancreatic Cancer Trials (Upamostat + Gemcitabine)
In the Phase II study for locally advanced pancreatic cancer, the most common adverse events attributed to upamostat were asthenia, fever, and nausea.[6][7] A Phase I study reported that hematological toxicities were primarily attributable to gemcitabine, while sinus bradycardia was possibly associated with upamostat.[5][16] Importantly, no maximum tolerated dose (MTD) was reached in the dose-escalation study up to 600 mg daily, and no dose-limiting toxicities were observed.[5][16]
Adverse Events in Breast Cancer Trial (Upamostat + Capecitabine)
In the Phase II trial for HER2-negative metastatic breast cancer, the combination of upamostat and capecitabine was generally safe.[9][11] There was a higher incidence of any-grade hand-foot syndrome in the combination arm (77% vs. 46%), which may be related to a longer duration of treatment.[9][11]
Conclusion
The addition of upamostat to standard chemotherapy regimens has shown a manageable safety profile and hints of improved efficacy in certain patient populations with pancreatic and breast cancer. In locally advanced pancreatic cancer, the combination with gemcitabine demonstrated a promising increase in overall survival at the higher upamostat dose. For HER2-negative metastatic breast cancer, while not meeting its primary endpoint in an unselected population, subgroup analyses suggest potential benefits that could be explored in biomarker-driven trials. Future research should focus on identifying patients most likely to benefit from targeting the uPA system to optimize the therapeutic potential of upamostat combination therapy.
References
- 1. Phase II randomised proof-of-concept study of the urokinase inhibitor upamostat (WX-671) in combination with gemcitabine compared with gemcitabine alone in patients with non-resectable, locally advanced pancreatic cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. sabcsmeetingnews.org [sabcsmeetingnews.org]
- 3. benchchem.com [benchchem.com]
- 4. Frontiers | Multifaceted Role of the Urokinase-Type Plasminogen Activator (uPA) and Its Receptor (uPAR): Diagnostic, Prognostic, and Therapeutic Applications [frontiersin.org]
- 5. The urokinase plasminogen activator system in cancer: recent advances and implication for prognosis and therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. thieme-connect.com [thieme-connect.com]
- 8. [The urokinase-type plasminogen activator system and its role in tumor progression] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Advanced pancreatic cancer: The standard of care and new opportunities - PMC [pmc.ncbi.nlm.nih.gov]
- 10. emedicine.medscape.com [emedicine.medscape.com]
- 11. Upamostat falls short in HER2-negative metastatic breast cancer | MDedge [mdedge.com]
- 12. blogs.the-hospitalist.org [blogs.the-hospitalist.org]
- 13. oncodaily.com [oncodaily.com]
- 14. medpagetoday.com [medpagetoday.com]
- 15. Sacituzumab Govitecan vs Standard of Care for Certain Endocrine Therapy-Refractory Advanced Breast Cancers - The ASCO Post [ascopost.com]
- 16. cancernetwork.com [cancernetwork.com]
Safety Operating Guide
Navigating the Safe Disposal of WX-UK1: A Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals working with the investigational serine protease inhibitor WX-UK1, ensuring its proper disposal is a critical component of laboratory safety and regulatory compliance. While a specific Safety Data Sheet (SDS) for this compound is not publicly available, this guide provides essential safety and logistical information based on the available data for its prodrug, Upamostat (WX-671), and general best practices for handling chemical reagents in a laboratory setting.
Immediate Safety and Handling Precautions
Before addressing disposal, it is imperative to handle this compound with appropriate care to minimize exposure and risk.
Personal Protective Equipment (PPE): When handling this compound or its solutions, researchers should, at a minimum, wear:
-
Eye Protection: Safety glasses with side shields or goggles are essential to protect against splashes.
-
Hand Protection: Chemical-resistant gloves (e.g., nitrile) should be worn.
-
Body Protection: A lab coat is required to protect street clothing and skin from contamination.
Engineering Controls: Work with this compound, particularly when handling the solid form or preparing solutions, should be conducted in a well-ventilated area, preferably within a chemical fume hood, to prevent the inhalation of any dust or aerosols.
Spill Management
In the event of a spill, the following steps should be taken immediately:
-
Evacuate and Secure: Clear the immediate area of all personnel.
-
Ventilate: Ensure adequate ventilation to disperse any airborne particles.
-
Containment: For liquid spills, use an absorbent material (e.g., vermiculite, sand, or earth) to contain the spill. Do not use combustible materials such as paper towels on a dry chemical spill.
-
Collection: Carefully collect the absorbed material or spilled solid into a designated, labeled waste container.
-
Decontamination: Clean the spill area thoroughly with a suitable solvent or detergent and dispose of the cleaning materials as hazardous waste.
Step-by-Step Disposal Procedures
The proper disposal of this compound and its contaminated materials is crucial to prevent environmental contamination and ensure a safe laboratory environment. The following procedures are based on general guidelines for chemical waste disposal and should be adapted to comply with local, state, and federal regulations.
Waste Segregation and Collection:
-
Identify and Label: All waste streams containing this compound must be clearly labeled as "Hazardous Chemical Waste" and include the full chemical name: "this compound (or Upamostat)" and any other hazardous components in the mixture.
-
Solid Waste:
-
Unused/Expired this compound: Collect in a clearly labeled, sealed container.
-
Contaminated Labware: Disposable items such as pipette tips, tubes, and gloves that have come into contact with this compound should be collected in a designated, lined hazardous waste container.
-
-
Liquid Waste:
-
Stock Solutions and Experimental Waste: Collect all liquid waste containing this compound in a dedicated, leak-proof, and chemically compatible container. Do not mix with other incompatible waste streams. The container must be kept closed when not in use.
-
Aqueous Solutions: While some institutions may permit the disposal of very dilute, non-hazardous aqueous solutions down the drain, this is not recommended for investigational compounds like this compound without explicit approval from your institution's Environmental Health and Safety (EHS) department.
-
Final Disposal:
All collected waste containing this compound must be disposed of through your institution's hazardous waste management program. Do not dispose of this compound in the regular trash or down the sanitary sewer. Contact your EHS department to schedule a pickup and for guidance on specific packaging and labeling requirements.
Quantitative Data Summary
While specific quantitative data for this compound disposal is not available, the following table summarizes key physical and chemical properties relevant to its handling and safety.
| Property | Value |
| Chemical Formula | C₃₂H₄₇N₅O₅S·HCl |
| Molecular Weight | 666.28 g/mol |
| Appearance | Solid |
| Solubility | Soluble in DMSO |
Experimental Protocols
Detailed experimental protocols for the use of this compound will vary depending on the specific research application. However, a general protocol for preparing a stock solution is as follows:
Protocol: Preparation of a this compound Stock Solution
-
Objective: To prepare a 10 mM stock solution of this compound in DMSO.
-
Materials:
-
This compound solid
-
Dimethyl sulfoxide (DMSO), anhydrous
-
Vortex mixer
-
Calibrated analytical balance
-
Appropriate volumetric flasks and pipettes
-
-
Procedure:
-
Calculate the required mass of this compound to prepare the desired volume of a 10 mM solution. (Mass = 0.01 mol/L * 666.28 g/mol * Volume in L).
-
In a chemical fume hood, accurately weigh the calculated amount of this compound solid and transfer it to a volumetric flask.
-
Add a portion of the total required volume of DMSO to the flask.
-
Vortex the solution until the this compound is completely dissolved.
-
Add the remaining DMSO to reach the final desired volume.
-
Store the stock solution at -20°C for short-term storage or -80°C for long-term storage in a tightly sealed container.
-
Visualizing the Disposal Workflow
To ensure clarity in the disposal process, the following workflow diagram outlines the key steps for the proper disposal of this compound.
Caption: Workflow for the proper disposal of this compound.
By adhering to these procedures, researchers can ensure the safe handling and disposal of this compound, contributing to a secure and compliant laboratory environment. Always consult your institution's specific safety and disposal guidelines.
Essential Safety and Logistical Information for Handling WX-UK1
This guide is intended to be a primary resource for laboratory safety and chemical handling, providing essential, immediate safety and logistical information, including operational and disposal plans for WX-UK1.
Personal Protective Equipment (PPE)
Consistent and proper use of Personal Protective Equipment is the primary defense against exposure to potent compounds like this compound. The following table summarizes the recommended PPE for various handling procedures.[1][2]
| Activity | Required PPE | Specifications |
| Receiving and Unpacking | - Double Nitrile Gloves- Lab Coat- Safety Glasses | - Chemotherapy-rated gloves (ASTM D6978) are recommended.- Disposable, back-closing gown is preferred.- ANSI Z87.1 certified. |
| Weighing and Aliquoting (Solid Form) | - Double Nitrile Gloves- Disposable Lab Gown- Safety Goggles- Face Shield- Respiratory Protection | - Change gloves immediately if contaminated.- Back-closing, with knit cuffs.- Provide a full seal around the eyes.- Recommended in addition to goggles.- A NIOSH-approved N95 or higher respirator is required to prevent inhalation of fine particles. |
| Solution Preparation and Handling | - Double Nitrile Gloves- Disposable Lab Gown- Safety Goggles | - Chemotherapy-rated gloves.- Impermeable to liquids.- Protect against splashes. |
| Waste Disposal | - Double Nitrile Gloves- Disposable Lab Gown- Safety Goggles | - Heavy-duty, chemical-resistant gloves.- Impermeable to liquids.- Protect against splashes. |
Operational Plan: Step-by-Step Handling Procedures
2.1. Engineering Controls:
-
All work involving this compound, especially in solid form or when generating aerosols, must be conducted in a certified chemical fume hood or a biological safety cabinet.[3][4]
-
Ensure proper ventilation and maintain negative pressure within the containment area.
2.2. Receiving and Storage:
-
Upon receipt, visually inspect the container for any damage or leaks.
-
Label the container with the date of receipt and the name of the responsible personnel.
-
Store this compound in a designated, well-ventilated, and secure area away from incompatible materials.
-
Consult the supplier's information for specific storage temperature and conditions.
2.3. Weighing and Solution Preparation:
-
Perform all weighing and aliquoting of solid this compound within a fume hood.
-
Use dedicated equipment (spatulas, weigh boats, etc.) and decontaminate them immediately after use.
-
When preparing solutions, add the solvent to the solid this compound slowly to avoid splashing.
-
Cap all containers securely when not in immediate use.[3]
2.4. Experimental Use:
-
Handle all solutions of this compound with the same level of precaution as the solid form.
-
Avoid skin contact and inhalation of aerosols.[4]
-
Clearly label all vessels containing this compound.
-
After handling, decontaminate all work surfaces with an appropriate cleaning agent.
Disposal Plan
All waste contaminated with this compound is considered hazardous waste and must be disposed of according to institutional and local regulations.[5][6]
3.1. Waste Segregation:
-
Solid Waste: Collect all contaminated solid waste (e.g., gloves, weigh boats, paper towels) in a dedicated, clearly labeled hazardous waste container.
-
Liquid Waste: Collect all liquid waste containing this compound in a separate, leak-proof, and clearly labeled hazardous waste container. Do not pour any waste down the drain.[5]
-
Sharps Waste: Dispose of any contaminated sharps (e.g., needles, pipette tips) in a designated sharps container.
3.2. Waste Pickup:
-
Ensure all waste containers are securely closed and properly labeled with the contents and associated hazards.[6]
-
Store the waste in a designated hazardous waste accumulation area.
-
Arrange for waste pickup through your institution's EHS department.[5]
Emergency Procedures
-
Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes and remove contaminated clothing. Seek medical attention.
-
Eye Contact: Immediately flush eyes with a gentle stream of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.
-
Inhalation: Move the individual to fresh air. If breathing is difficult, administer oxygen. Seek medical attention.
-
Ingestion: Do not induce vomiting. Rinse mouth with water and seek immediate medical attention.
-
Spill: In case of a small spill, absorb the material with an inert absorbent material (e.g., vermiculite, sand) and place it in a sealed container for disposal.[3] For larger spills, evacuate the area and contact your institution's EHS department.
Visualizations
Caption: General experimental workflow for handling this compound.
Caption: Logical relationship for the disposal of this compound waste.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Chemical Safety | Department of Engineering Health & Safety [safety.eng.cam.ac.uk]
- 4. gerpac.eu [gerpac.eu]
- 5. proteomicsresource.washington.edu [proteomicsresource.washington.edu]
- 6. Chemical and Hazardous Waste Management | University of Kentucky College of Arts & Sciences [as.uky.edu]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
